Ethyl 4-tert-butoxy-3-oxobutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxy]-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-5-13-9(12)6-8(11)7-14-10(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEFXRBXZIGLMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472839 | |
| Record name | Ethyl 4-t-butoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67354-35-2 | |
| Record name | Ethyl 4-(1,1-dimethylethoxy)-3-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67354-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-t-butoxyacetoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50472839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of Ethyl 4-tert-butoxy-3-oxobutanoate
Abstract
Ethyl 4-tert-butoxy-3-oxobutanoate is a pivotal intermediate in modern organic synthesis, particularly within pharmaceutical and agrochemical research. As a β-keto ester, its unique structural arrangement, featuring a ketone at the β-position relative to an ester, imparts a distinct reactivity profile. The presence of a bulky tert-butoxy group further enhances its utility, serving as both a steric director and a robust protecting group for a hydroxyl functionality.[1] This guide provides a comprehensive structural analysis of Ethyl 4-tert-butoxy-3-oxobutanoate, detailing the theoretical underpinnings and practical methodologies for its characterization. We will delve into its synthesis, the critical phenomenon of keto-enol tautomerism, and its elucidation through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of this versatile chemical building block.
Molecular Profile and Synthesis
Physicochemical Properties
Ethyl 4-tert-butoxy-3-oxobutanoate (CAS: 67354-35-2) is a complex organic ester with a well-defined set of properties crucial for its application in synthesis.[2][3] Its bifunctionality is central to its role as a synthetic intermediate.[1][4]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [1][2] |
| Density | ~1.008 g/cm³ | [1][2] |
| Boiling Point | ~267.5 °C at 760 mmHg | [1][2] |
| Flash Point | ~111.4 °C | [2] |
| Canonical SMILES | CCOC(=O)CC(=O)COC(C)(C)C | [1][2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 7 | [2] |
Synthetic Pathway: Nucleophilic Substitution
While various methods exist for synthesizing β-keto esters, a primary and efficient route to Ethyl 4-tert-butoxy-3-oxobutanoate involves a nucleophilic substitution reaction.[5][6][7] This pathway leverages the reaction between a tert-butoxide anion and a suitable precursor like ethyl 4-chloroacetoacetate. The tert-butoxide, a strong nucleophile, displaces the chloride leaving group to form the target ether linkage.[1]
The Duality of Structure: Keto-Enol Tautomerism
A defining characteristic of β-keto esters is their existence as a dynamic equilibrium between two constitutional isomers: the keto and enol tautomers.[8][9] This equilibrium, known as keto-enol tautomerism, arises from the migration of a proton from the α-carbon (the carbon between the two carbonyls) to the keto oxygen, with a concurrent shift of pi electrons.[9][10]
The enol form is notably stabilized by two key factors: conjugation of the C=C double bond with the ester carbonyl and the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen.[8] The position of this equilibrium is sensitive to environmental factors such as solvent polarity and temperature.[11] This phenomenon is not merely a chemical curiosity; it is fundamental to the compound's reactivity and has profound implications for its spectral analysis, as both forms are often observable simultaneously on the NMR timescale.[11][12]
Spectroscopic Elucidation
Spectroscopic analysis provides an unambiguous confirmation of molecular structure. For a molecule like Ethyl 4-tert-butoxy-3-oxobutanoate, a multi-technique approach (NMR, IR, MS) is essential to fully characterize both its covalent framework and its tautomeric nature.
¹H NMR Spectroscopy
Proton NMR is arguably the most powerful tool for this analysis, as it allows for the direct observation and quantification of the keto-enol tautomers. The spectrum is a composite, showing distinct signals for both forms.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Assignment (Keto Form) | Label | Predicted δ (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | a | ~1.25 | Triplet (t) | 3H |
| tert-Butyl -C(CH₃)₃ | b | ~1.28 | Singlet (s) | 9H |
| α-Methylene -C(=O)CH₂C(=O)- | c | ~3.50 | Singlet (s) | 2H |
| Methylene -C(=O)CH₂O- | d | ~4.15 | Singlet (s) | 2H |
| Ethyl -OCH₂- | e | ~4.20 | Quartet (q) | 2H |
| Assignment (Enol Form) | Label | Predicted δ (ppm) | Multiplicity | Integration |
| Ethyl -CH₃ | a' | ~1.30 | Triplet (t) | 3H |
| tert-Butyl -C(CH₃)₃ | b' | ~1.45 | Singlet (s) | 9H |
| Methylene -C(=C)CH₂O- | d' | ~4.05 | Singlet (s) | 2H |
| Ethyl -OCH₂- | e' | ~4.22 | Quartet (q) | 2H |
| Vinyl =CH- | f' | ~5.10 | Singlet (s) | 1H |
| Enol -OH | g' | ~12.1 | Broad Singlet (br s) | 1H |
Causality Behind Assignments:
-
Keto Form: The α-methylene protons (c) at ~3.50 ppm are deshielded as they are positioned between two electron-withdrawing carbonyl groups. The methylene protons (d) adjacent to the tert-butoxy group appear as a singlet around 4.15 ppm.
-
Enol Form: The disappearance of the α-methylene signal (c) is a key indicator. It is replaced by a vinyl proton signal (f') at ~5.10 ppm. The most dramatic feature is the appearance of a highly deshielded, broad singlet for the enolic hydroxyl proton (g') far downfield (~12.1 ppm), a direct consequence of its involvement in a strong intramolecular hydrogen bond.
-
The relative integration of unique signals, such as the keto α-methylene (c) versus the enol vinyl proton (f'), allows for the precise calculation of the keto:enol ratio in the given solvent.
Protocol: ¹H NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 10-15 mg of Ethyl 4-tert-butoxy-3-oxobutanoate and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) inside a clean vial. Chloroform-d is a common choice, but the keto-enol equilibrium is solvent-dependent.[11]
-
Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer: Transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Place the tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument. A standard pulse sequence is typically sufficient. Co-add 16-32 scans to ensure a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and assign them to the corresponding protons of the keto and enol tautomers.
¹³C NMR Spectroscopy
Carbon NMR complements the proton data by providing a map of the carbon skeleton. The presence of two tautomers is also evident here, particularly in the carbonyl and olefinic regions of the spectrum.
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon Environment | Keto Form δ (ppm) | Enol Form δ (ppm) |
| Ethyl -C H₃ | ~14.1 | ~14.3 |
| tert-Butyl -C(C H₃)₃ | ~27.5 | ~28.2 |
| α-Methylene -C H₂- | ~50.2 | - |
| Methylene -OC H₂- | ~68.0 | ~67.5 |
| Ethyl -OC H₂- | ~61.5 | ~60.8 |
| tert-Butyl -C (CH₃)₃ | ~75.0 | ~76.5 |
| Vinyl =C H- | - | ~91.0 |
| Ester C =O | ~167.0 | ~173.5 |
| Ketone C =O | ~201.5 | - |
| Vinyl =C -OH | - | ~178.0 |
Causality Behind Assignments:
-
The most telling signals are in the downfield region. The keto form will show two distinct carbonyl signals: the ester at ~167 ppm and the ketone at a significantly more deshielded ~201.5 ppm.[13]
-
In the enol form, the ketone signal is absent and replaced by two sp² carbon signals in the olefinic/carbonyl region: the vinyl carbon attached to the proton (=CH-) at ~91.0 ppm and the enolic carbon (=C-OH) at ~178.0 ppm. The ester carbonyl in the enol form (~173.5 ppm) is shifted downfield due to conjugation with the C=C bond.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule and confirming the presence of the keto-enol tautomerism.
Characteristic IR Absorption Bands
| Functional Group | Tautomer | Wavenumber (cm⁻¹) | Appearance |
| C-H (sp³) | Both | 2850 - 3000 | Strong, sharp |
| C=O (Ester) | Keto | ~1745 | Strong, sharp |
| C=O (Ketone) | Keto | ~1720 | Strong, sharp |
| C=O (conjugated Ester) | Enol | ~1650 | Strong, sharp |
| C=C (Alkene) | Enol | ~1610 | Medium, sharp |
| C-O (Ether/Ester) | Both | 1000 - 1300 | Strong, broad region |
| O-H (intramolecular H-bond) | Enol | 2500 - 3200 | Very broad, medium |
Causality Behind Assignments:
-
The keto form is characterized by two distinct and sharp carbonyl peaks for the ester and ketone.[8]
-
The presence of the enol tautomer is confirmed by three key features: a very broad O-H stretch, a C=C stretch, and a shift of the ester carbonyl to a lower frequency (~1650 cm⁻¹) due to conjugation, which weakens the C=O double bond.[8] The distinct ketone peak at ~1720 cm⁻¹ will have a diminished intensity corresponding to the amount of keto form present.
Protocol: IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to record the spectrum of the ambient environment (air), which will be automatically subtracted from the sample spectrum.
-
Sample Application: If the sample is a liquid, place a single drop directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-adding 16-32 scans is standard practice to improve the signal-to-noise ratio.
-
Cleaning and Analysis: After acquisition, clean the sample from the crystal using a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe. Analyze the resulting spectrum by identifying the characteristic absorption bands as detailed in the table above.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
-
Molecular Ion (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be expected at m/z 203.1. Under Electron Ionization (EI), the molecular ion peak M⁺ at m/z 202.1 should be observable, confirming the molecular formula C₁₀H₁₈O₄.[2]
-
Key Fragmentation Pathways:
-
Loss of the tert-butyl group: A very common fragmentation for tert-butyl ethers and esters is the loss of a tert-butyl carbocation ([C(CH₃)₃]⁺, m/z 57) or isobutylene (C₄H₈), leading to a significant peak at m/z 145 or 146.
-
Loss of the ethoxy group: Cleavage of the ester can result in the loss of an ethoxy radical (·OCH₂CH₃), leading to a fragment at m/z 157.
-
McLafferty Rearrangement: β-keto esters can undergo characteristic rearrangements, providing further structural clues.
-
Reactivity and Significance in Drug Development
The structural features of Ethyl 4-tert-butoxy-3-oxobutanoate directly translate to its synthetic utility.
-
Nucleophilic Acylation: The pronounced acidity of the α-protons allows for easy deprotonation with a mild base to form a resonance-stabilized enolate.[1] This enolate is an excellent nucleophile, participating in a wide range of C-C bond-forming reactions, such as alkylation and acylation, which are fundamental transformations in building complex molecular scaffolds.[14]
-
Protecting Group Strategy: The tert-butoxy group is a robust protecting group for a hydroxyl moiety. It is stable to a wide variety of reaction conditions (e.g., basic, hydrogenolytic) but can be cleanly removed under acidic conditions to unmask the alcohol. This strategic use is invaluable in multi-step syntheses of complex target molecules.[1]
-
Building Block for Heterocycles: β-keto esters are classic precursors for the synthesis of heterocyclic systems like pyrroles, pyrazoles, and pyrimidines, which are common motifs in many pharmaceutical agents.[15]
Conclusion
Ethyl 4-tert-butoxy-3-oxobutanoate is a functionally rich and synthetically valuable molecule. Its structural analysis is a quintessential exercise in applying modern spectroscopic principles, made particularly insightful by the compound's inherent keto-enol tautomerism. A comprehensive understanding, derived from NMR, IR, and MS data, is not only crucial for quality control and reaction monitoring but also empowers the medicinal or process chemist to fully leverage its reactivity. The strategic combination of a reactive β-keto ester core and a sterically demanding, chemically stable protecting group ensures that this compound will remain a relevant and powerful tool in the arsenal of drug development professionals.
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
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JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
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ACS Publications. (n.d.). Facile Synthesis of β-Keto Esters from Methyl Acetoacetate and Acid Chloride: The Barium Oxide/Methanol System. Organic Process Research & Development. Retrieved from [Link]
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LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
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PubChem - NIH. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
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Speciality Chemicals. (n.d.). Key Applications of Ethyl 4-methoxy-3-oxobutanoate in Pharmaceutical Synthesis. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]
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Synthonix. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism : Key Points. Retrieved from [Link]
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MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Retrieved from [Link]
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PHYWE. (n.d.). Keto-enol tautomerism of ethyl acetoacetate (3-oxobutanoicacid ethyl ester). Retrieved from [Link]
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PubMed. (n.d.). The keto-enol tautomerization of ethyl butylryl acetate studied by LC-NMR. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of Ethyl 4-tert-butoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword
Ethyl 4-tert-butoxy-3-oxobutanoate, a key building block in organic synthesis, offers a unique combination of functionalities that make it a valuable intermediate in the preparation of a wide array of chemical entities. Its β-ketoester core, masked by a sterically hindering tert-butoxy group, allows for selective transformations and the introduction of complex molecular architectures. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the physical and chemical properties of this versatile reagent. By understanding these fundamental characteristics, researchers can better devise synthetic strategies, ensure safe handling, and optimize reaction conditions, thereby accelerating the pace of discovery and innovation.
Chemical Identity and Molecular Structure
Ethyl 4-tert-butoxy-3-oxobutanoate is systematically named ethyl 4-(tert-butoxy)-3-oxobutanoate. It is also commonly referred to as ethyl 4-tert-butoxyacetoacetate.
Molecular Formula: C₁₀H₁₈O₄[1]
Molecular Weight: 202.25 g/mol [1]
CAS Registry Number: 67354-35-2[1]
Canonical SMILES: CCOC(=O)CC(=O)COC(C)(C)C[1]
The structure of Ethyl 4-tert-butoxy-3-oxobutanoate is characterized by a four-carbon butanoate chain with an ethyl ester at one end and a ketone at the C-3 position. A tert-butoxy group is attached at the C-4 position via an ether linkage. This arrangement results in a molecule with multiple reactive sites, the reactivity of which can be modulated by the bulky tert-butyl group.
Caption: 2D structure of Ethyl 4-tert-butoxy-3-oxobutanoate.
Tabulated Physical Properties
A compilation of the key physical properties of Ethyl 4-tert-butoxy-3-oxobutanoate is presented below. This table includes both experimentally determined and computationally predicted values to provide a comprehensive dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (inferred) | |
| Boiling Point | 267.5 °C at 760 mmHg | [1] |
| 78-80 °C at 1 Torr | ||
| Melting Point | Not available | |
| Density | 1.008 g/cm³ | [1] |
| Refractive Index (n_D) | 1.431 | [1] |
| Flash Point | 111.4 °C | [1] |
| Vapor Pressure | 0.008 mmHg at 25 °C (predicted) | [1] |
| pKa | 9.90 ± 0.46 (predicted) | [1] |
| LogP | 1.32 (predicted) | [1] |
| Solubility | Miscible with common organic solvents (inferred). Slightly soluble in water (inferred). | [2] |
Spectral Data (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
The proton NMR spectrum is expected to exhibit the following characteristic signals:
-
Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).
-
tert-Butyl group: A singlet for the nine equivalent methyl protons (-C(CH₃)₃).
-
Methylene protons: Two singlets or an AB quartet for the two sets of methylene protons in the butanoate backbone (-CH₂-C=O and -O-CH₂-C=O).
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The carbon-13 NMR spectrum is anticipated to show distinct signals for each of the ten carbon atoms in the molecule, including:
-
Carbonyl carbons of the ester and ketone.
-
Carbons of the ethyl group.
-
Carbons of the tert-butyl group.
-
Methylene carbons of the butanoate chain.
Mass Spectrometry (MS):
The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 202. Key fragmentation patterns would likely involve the loss of the tert-butyl group, the ethoxy group, and other characteristic fragments of β-ketoesters.
Safety, Handling, and Storage
Given the absence of a specific Safety Data Sheet (SDS) for Ethyl 4-tert-butoxy-3-oxobutanoate, safety precautions should be based on those for structurally related β-ketoesters and ethers.
Hazard Identification (Inferred):
-
Flammability: Combustible liquid. Keep away from heat, sparks, and open flames.[1][3]
-
Health Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Recommended Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid contact with skin, eyes, and clothing.
-
Take precautionary measures against static discharge.
-
Use spark-proof tools and explosion-proof equipment.[3]
Storage Recommendations:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Proposed Synthetic Route and Experimental Protocol
Reaction Scheme:
Caption: Proposed synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.
Step-by-Step Experimental Protocol:
-
Preparation: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with dry hexanes to remove the mineral oil and suspend the NaH in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF dropwise to the stirred suspension over a period of 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the sodium enolate.
-
Alkylation: Add a catalytic amount of tetrabutylammonium iodide (TBAI) to the reaction mixture. Then, add a solution of chloromethyl tert-butyl ether (1.0-1.2 equivalents) in anhydrous THF dropwise to the enolate solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure Ethyl 4-tert-butoxy-3-oxobutanoate.
Conclusion
Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable synthetic intermediate with a unique structural framework. This guide has provided a detailed overview of its physical properties, including its chemical identity, tabulated physical constants, and predicted spectral characteristics. Furthermore, essential safety and handling information, along with a proposed synthetic protocol, have been outlined to aid researchers in its effective and safe utilization. While a lack of publicly available experimental spectral data remains a limitation, the information compiled herein serves as a robust foundation for the application of this versatile compound in pioneering research and development endeavors.
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Ethyl 4-tert-butoxy-3-oxobutanoate chemical formula and molecular weight
An In-Depth Technical Guide to Ethyl 4-tert-butoxy-3-oxobutanoate for Advanced Synthesis
Abstract
Ethyl 4-tert-butoxy-3-oxobutanoate is a versatile β-keto ester that serves as a pivotal intermediate in advanced organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a sterically demanding tert-butoxy protecting group, offers a powerful tool for the strategic construction of complex molecular targets. This guide provides an in-depth analysis of its chemical properties, established synthetic protocols, and key applications, with a focus on the underlying chemical principles that drive its utility. Detailed experimental workflows and mechanistic insights are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.
Core Chemical Identity and Physicochemical Properties
Ethyl 4-tert-butoxy-3-oxobutanoate, also known as ethyl 4-tert-butoxyacetoacetate, is a valuable reagent whose utility is dictated by its distinct structural features.[1][2] The molecule's reactivity is primarily centered around the methylene group positioned between two carbonyl carbons (the α-carbon), whose protons exhibit significant acidity. This allows for facile deprotonation to form a resonance-stabilized enolate, a potent nucleophile for a variety of carbon-carbon bond-forming reactions.[2]
Furthermore, the bulky tert-butoxy group serves as a robust acid-labile protecting group for a hydroxyl functionality.[2] This feature is critical in multi-step syntheses, allowing for chemical manipulations at other sites of the molecule before its clean removal to unveil the alcohol.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₀H₁₈O₄ | [1][3] |
| Molecular Weight | 202.25 g/mol | [2][3][4] |
| CAS Number | 67354-35-2 | [1][2][3] |
| Density | 1.008 g/cm³ | [1][2] |
| Boiling Point | 267.5 °C (at 760 mmHg) | [1][2] |
| Refractive Index | 1.431 | [1] |
| Flash Point | 111.4 °C | [1] |
| Canonical SMILES | CCOC(=O)CC(=O)COC(C)(C)C |[1][2] |
Synthesis Protocol: A Mechanistic Approach
The most common and efficient synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate involves a nucleophilic substitution reaction. This process leverages the displacement of a halide from an appropriate precursor by a tert-butoxide anion.[2] A typical precursor is ethyl 4-chloroacetoacetate.[1][2]
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.
Detailed Experimental Protocol
Objective: To synthesize Ethyl 4-tert-butoxy-3-oxobutanoate via nucleophilic substitution.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add potassium tert-butoxide (1.1 equivalents). Add anhydrous THF to create a slurry.
-
Expert Insight: Anhydrous conditions are paramount. Potassium tert-butoxide is a strong base and will readily react with water, reducing the yield and generating potassium hydroxide, which can promote unwanted side reactions like ester hydrolysis.
-
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.
-
Expert Insight: The reaction is exothermic. Cooling prevents overheating, which could lead to side reactions and decomposition of the product. It also ensures better control over the addition rate.
-
-
Substrate Addition: Dissolve ethyl 4-chloroacetoacetate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred t-BuOK slurry over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and neutralize any remaining t-BuOK.
-
Expert Insight: A weak acid like NH₄Cl is used for quenching to avoid the acidic conditions that could cleave the tert-butoxy protecting group.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a colorless oil.
Core Applications in Pharmaceutical Development
The unique bifunctional nature of Ethyl 4-tert-butoxy-3-oxobutanoate makes it a highly valuable building block in the synthesis of complex pharmaceutical agents.[2]
Asymmetric Reduction to Chiral Alcohols
A primary application is the stereoselective reduction of the ketone moiety to produce chiral ethyl (S)- or (R)-4-tert-butoxy-3-hydroxybutanoate. These chiral alcohols are crucial precursors for a wide range of enantiomerically pure pharmaceuticals. Biocatalysis, using isolated enzymes or whole-cell systems, has emerged as a highly efficient and environmentally friendly method for achieving high enantioselectivity in this transformation.[2][5]
Caption: Pathway for asymmetric reduction to form valuable chiral building blocks.
Enolate Chemistry for C-C Bond Formation
The acidic α-protons allow for the generation of a stabilized enolate ion, which can act as a nucleophile in a variety of reactions, including alkylations and acylations. This provides a robust method for extending the carbon skeleton, a fundamental strategy in the total synthesis of natural products and novel drug candidates.[2] The steric bulk of the tert-butoxy group can also influence the regioselectivity and stereoselectivity of these reactions.[2]
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A Technical Guide to the Spectroscopic Characterization of Ethyl 4-tert-butoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-tert-butoxy-3-oxobutanoate is a β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecules. Accurate and comprehensive characterization of this compound is paramount for its effective use. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the structure and purity of Ethyl 4-tert-butoxy-3-oxobutanoate. We will delve into the interpretation of its ¹H NMR, ¹³C NMR, IR, and MS spectra, offering insights into the causality behind the observed signals and presenting standardized protocols for data acquisition.
Introduction: The Molecular Profile
Ethyl 4-tert-butoxy-3-oxobutanoate (CAS No: 74094-55-4) possesses a molecular formula of C₁₀H₁₈O₄ and a molecular weight of 202.25 g/mol .[1] Its structure features an ethyl ester, a ketone, and a tert-butoxy group. This combination of functional groups makes spectroscopic analysis a powerful tool for its unambiguous identification. A critical aspect of its chemistry, which is reflected in its spectroscopic data, is keto-enol tautomerism. The equilibrium between the keto and enol forms influences the observed spectra, particularly in NMR.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used:
A numbered structure of Ethyl 4-tert-butoxy-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl 4-tert-butoxy-3-oxobutanoate, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Analysis
The proton NMR spectrum reveals the presence of both the keto and the less abundant enol tautomer. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Table 1: ¹H NMR Spectral Data (Keto Tautomer)
| Assigned Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H-10 (tert-Butyl) | ~1.25 | Singlet | 9H | - |
| H-1 (Ethyl CH₃) | ~1.28 | Triplet | 3H | ~7.1 |
| H-4 (Methylene) | ~3.50 | Singlet | 2H | - |
| H-2 (Ethyl CH₂) | ~4.19 | Quartet | 2H | ~7.1 |
| H-7 (Methylene) | ~4.05 | Singlet | 2H | - |
Insight into Causality:
-
The tert-butyl group (H-10) appears as a sharp singlet at ~1.25 ppm due to the nine equivalent protons with no adjacent protons to couple with.
-
The ethyl group protons show a characteristic quartet (~4.19 ppm, H-2) and triplet (~1.28 ppm, H-1) pattern, indicative of the -CH₂CH₃ moiety. The downfield shift of the methylene (H-2) is due to the deshielding effect of the adjacent ester oxygen.
-
The methylene protons at C4 (~3.50 ppm) are adjacent to two carbonyl groups, resulting in a significant downfield shift. They appear as a singlet as they are chemically equivalent in the keto form.
-
The methylene protons at C7 (~4.05 ppm) are adjacent to the tert-butoxy group's oxygen, causing a downfield shift.
¹³C NMR Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectral Data
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C-1 | ~14.1 |
| C-10 | ~28.0 |
| C-4 | ~49.5 |
| C-2 | ~61.4 |
| C-7 | ~68.0 |
| C-8, C-9 | ~75.5 |
| C-3 | ~167.0 |
| C-5 | ~202.0 |
Insight into Causality:
-
The aliphatic carbons of the ethyl (C-1, C-2) and tert-butyl (C-10, C-8, C-9) groups appear in the upfield region.
-
The methylene carbons (C-4, C-7) are shifted downfield due to their proximity to electronegative oxygen atoms and carbonyl groups.
-
The two carbonyl carbons (C-3 and C-5) are highly deshielded and appear significantly downfield, with the ketone carbon (C-5) typically being further downfield than the ester carbon (C-3).
Experimental Protocol for NMR Data Acquisition
This protocol outlines a standard procedure for obtaining high-quality NMR spectra.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Ethyl 4-tert-butoxy-3-oxobutanoate.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Data Acquisition:
-
Tune and match the probe for the ¹H or ¹³C nucleus.
-
Shim the magnetic field to optimize its homogeneity.
-
Acquire the spectrum using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the solvent residual peak or the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.
Interpretation of the IR Spectrum
The IR spectrum of Ethyl 4-tert-butoxy-3-oxobutanoate is characterized by strong absorptions corresponding to its carbonyl and C-O bonds.
Table 3: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1745 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1250-1050 | C-O stretch | Ester and Ether |
Insight into Causality:
-
The presence of two distinct carbonyl peaks (~1745 and ~1715 cm⁻¹) is a hallmark of β-keto esters. The ester carbonyl absorbs at a slightly higher frequency than the ketone carbonyl.[4]
-
The strong, broad absorptions in the 1250-1050 cm⁻¹ region are characteristic of the C-O single bond stretching vibrations from both the ester and the tert-butoxy ether functionalities.[4]
Experimental Protocol for IR Data Acquisition (ATR Method)
The Attenuated Total Reflectance (ATR) method is a convenient technique for analyzing liquid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum.
-
-
Sample Application:
-
Place a single drop of Ethyl 4-tert-butoxy-3-oxobutanoate directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure.
Analysis of the Mass Spectrum
For a molecule like Ethyl 4-tert-butoxy-3-oxobutanoate, Electrospray Ionization (ESI) is a common soft ionization technique. The expected molecular ion would be observed as an adduct, such as [M+H]⁺ or [M+Na]⁺.
Table 4: Significant Peaks in the Mass Spectrum (Predicted for ESI)
| m/z (mass-to-charge) | Proposed Ion |
| 203.13 | [M+H]⁺ |
| 225.11 | [M+Na]⁺ |
| 147.07 | [M - C₄H₉O + H]⁺ |
| 101.06 | [M - C₄H₉O - C₂H₄O]⁺ |
Insight into Causality:
-
The observation of the protonated molecule [M+H]⁺ at m/z 203.13 or the sodium adduct [M+Na]⁺ at m/z 225.11 confirms the molecular weight of 202.25 g/mol .
-
A common fragmentation pathway is the loss of the tert-butoxy group (C₄H₉O), leading to a significant fragment. Further fragmentation can occur through the loss of other neutral molecules.
Experimental Protocol for MS Data Acquisition (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Infusion and Ionization:
-
Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
-
Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
-
Mass Analysis:
-
The ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer (e.g., quadrupole, time-of-flight).
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated.
-
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous confirmation of the molecular structure.
Workflow for integrated spectroscopic analysis.
This integrated approach ensures a self-validating system. For example, the C=O groups identified by IR at ~1745 and ~1715 cm⁻¹ are confirmed by the ¹³C NMR signals at ~167.0 and ~202.0 ppm. The molecular weight determined by MS is consistent with the molecular formula derived from the integration and assignments in the NMR spectra.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and definitive characterization of Ethyl 4-tert-butoxy-3-oxobutanoate. By understanding the principles behind each technique and the specific spectral features of the molecule, researchers can confidently verify its identity and purity, which is a critical step in any synthetic endeavor. The protocols and interpretations provided in this guide serve as a valuable resource for scientists working with this important chemical intermediate.
References
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
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Crasto, A. M. (2014). Ethyl acetoacetate teaches you Organic spectroscopy. Organic Chemistry Select. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13335342, Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67793, Ethyl 4,4,4-trifluoroacetoacetate. Retrieved from [Link]
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The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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SpectraBase. (n.d.). Ethyl 4-butoxy-4-methoxy-2-methyl-butanoate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]
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FooDB. (2010). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15538, Tert-butyl acetoacetate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 560109, Octanal propyleneglycol acetal. Retrieved from [Link]
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Brown, W. P. (n.d.). Infrared spectrum of ethyl ethanoate. Doc Brown's Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid. Retrieved from [Link]
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ChemSrc. (2025). Pentanal Propyleneglycol Acetal | CAS#:74094-60-3. Retrieved from [Link]
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The Good Scents Company. (n.d.). valeraldehyde propylene glycol acetal, 74094-60-3. Retrieved from [Link]
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An In-depth Technical Guide on the Tautomerism of Ethyl 4-tert-butoxy-3-oxobutanoate
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism exhibited by the β-keto ester, Ethyl 4-tert-butoxy-3-oxobutanoate. The bulky tert-butoxy group at the 4-position introduces unique steric and electronic effects that influence the delicate equilibrium between the keto and enol forms. This document will delve into the fundamental principles governing this tautomeric phenomenon, the critical factors that shift the equilibrium, and the advanced analytical techniques employed for its characterization. Detailed, field-proven experimental protocols for NMR and UV-Vis spectroscopy are provided, alongside an analysis of the causality behind these methodological choices. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of tautomerism in complex organic molecules.
Foundational Principles of Tautomerism in β-Keto Esters
Tautomerism is a form of constitutional isomerism where two isomers, known as tautomers, are in rapid equilibrium.[1] In the context of β-keto esters like Ethyl 4-tert-butoxy-3-oxobutanoate, the most prevalent form of tautomerism is the keto-enol equilibrium. This process involves the migration of a proton and the repositioning of a double bond.[1][2]
The two tautomeric forms are:
-
The Keto Form: Characterized by a ketone (C=O) and an ester (C=O) group separated by a methylene (-CH₂-) group.
-
The Enol Form: Contains a hydroxyl (-OH) group and a carbon-carbon double bond (C=C), forming an enol. The enol form of β-keto esters is particularly stabilized by intramolecular hydrogen bonding between the enolic hydroxyl and the ester carbonyl oxygen, forming a pseudo-six-membered ring.[1] This intramolecular hydrogen bond is a key driving force for enolization.
The equilibrium between these two forms is dynamic and can be influenced by a variety of factors, including solvent, temperature, and molecular structure.[3][4]
The Influence of the Tert-Butoxy Group in Ethyl 4-tert-butoxy-3-oxobutanoate
The presence of a tert-butoxy group at the 4-position of the butanoate chain introduces significant steric hindrance. This bulky group can influence the tautomeric equilibrium in several ways:
-
Steric Destabilization of the Enol Form: The large tert-butoxy group can sterically clash with the ethyl ester group when the molecule adopts the planar conformation required for the conjugated enol system and the intramolecular hydrogen bond.[5] This can potentially destabilize the enol form, shifting the equilibrium towards the keto form.
-
Electronic Effects: The tert-butoxy group is an electron-donating group through induction. This can slightly increase the electron density on the adjacent carbonyl group, potentially affecting the acidity of the α-protons and thereby influencing the ease of enolization.
A common synthetic route to Ethyl 4-tert-butoxy-3-oxobutanoate involves the nucleophilic substitution of a leaving group on a precursor like ethyl 4-chloroacetoacetate with a tert-butoxide anion.[6][7]
Factors Governing the Keto-Enol Equilibrium
The position of the keto-enol equilibrium is a delicate balance of several contributing factors. Understanding these is crucial for controlling and predicting the behavior of Ethyl 4-tert-butoxy-3-oxobutanoate in various chemical environments.
Solvent Effects
The solvent plays a pivotal role in determining the ratio of keto to enol tautomers.[8][9] The general trend observed for β-dicarbonyl compounds is that the proportion of the enol form is higher in non-polar solvents, while the keto form is favored in polar solvents.[4]
-
Non-polar Solvents (e.g., Cyclohexane, Carbon Tetrachloride): In these solvents, the intramolecular hydrogen bond of the enol form is a significant stabilizing factor, as there is no competition from the solvent for hydrogen bonding.[4] This leads to a higher proportion of the enol tautomer.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, disrupting the internal hydrogen bond of the enol.[4][8] This destabilizes the enol form, shifting the equilibrium towards the more polar keto form.
-
Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. They can solvate both the keto and enol forms, but the strong intermolecular hydrogen bonding with the solvent can significantly disrupt the intramolecular hydrogen bond of the enol, generally favoring the keto form.[4]
Temperature Effects
Temperature can also influence the tautomeric equilibrium. Increasing the temperature often shifts the equilibrium towards the more polar keto form.[3] This is because the intramolecular hydrogen bond of the enol is an enthalpically favorable interaction, but its formation leads to a decrease in entropy. At higher temperatures, the entropic contribution becomes more significant, favoring the less ordered keto form.
Analytical Characterization of Tautomerism
Several analytical techniques can be employed to study and quantify the keto-enol equilibrium of Ethyl 4-tert-butoxy-3-oxobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful and widely used technique for studying keto-enol tautomerism because the interconversion between the tautomers is often slow on the NMR timescale.[2][5][10] This allows for the simultaneous observation and quantification of distinct signals for both the keto and enol forms.
Characteristic ¹H NMR Signals:
| Tautomer | Protons | Chemical Shift (δ, ppm) | Multiplicity |
| Keto | Methylene (-CH₂-) α to carbonyls | 3.4 - 3.6 | Singlet |
| Methylene (-CH₂-) of ethoxy | 4.1 - 4.2 | Quartet | |
| Methyl (-CH₃) of ethoxy | 1.2 - 1.3 | Triplet | |
| Methyls (-C(CH₃)₃) of tert-butoxy | ~1.3 | Singlet | |
| Enol | Vinylic (=CH-) | 5.0 - 5.2 | Singlet |
| Enolic Hydroxyl (-OH) | 12.0 - 12.3 | Singlet (broad) | |
| Methylene (-CH₂-) of ethoxy | 4.1 - 4.2 | Quartet | |
| Methyl (-CH₃) of ethoxy | 1.2 - 1.3 | Triplet | |
| Methyls (-C(CH₃)₃) of tert-butoxy | ~1.4 | Singlet |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The ratio of the keto and enol forms can be accurately determined by integrating the characteristic signals of each tautomer, for instance, the methylene protons of the keto form and the vinylic proton of the enol form.[5]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can also be used to study tautomerism by observing the changes in the electronic absorption spectra in different solvents.[11][12] The keto and enol forms have different chromophores and will therefore exhibit different absorption maxima (λ_max).
-
Keto Form: Typically shows a weak n → π* transition at a longer wavelength.
-
Enol Form: The conjugated π-system of the enol form results in a strong π → π* transition at a shorter wavelength.[13]
By monitoring the solvatochromic shifts (shifts in λ_max with solvent polarity), insights into the relative stabilization of the tautomers can be gained.[11]
Experimental Protocols
The following protocols are provided as a guide for the characterization of the tautomeric equilibrium of Ethyl 4-tert-butoxy-3-oxobutanoate.
Protocol for ¹H NMR Spectroscopic Analysis
Objective: To determine the keto-enol equilibrium constant in different solvents.
Methodology:
-
Sample Preparation: Prepare solutions of Ethyl 4-tert-butoxy-3-oxobutanoate at a concentration of approximately 10-20 mg/mL in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆). It is important to use dilute solutions to minimize intermolecular interactions.[10]
-
NMR Acquisition: Acquire ¹H NMR spectra for each solution on a 400 MHz or higher field NMR spectrometer. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integration and Analysis: Integrate the signals corresponding to the keto methylene protons and the enol vinylic proton.
-
Calculation of Equilibrium Constant (K_eq):
-
Area_enol = Integrated area of the vinylic proton signal.
-
Area_keto = Integrated area of the methylene proton signal (note: this signal represents two protons).
-
% Enol = [Area_enol / (Area_enol + (Area_keto / 2))] * 100
-
% Keto = 100 - % Enol
-
K_eq = [Enol] / [Keto] = % Enol / % Keto
-
Protocol for UV-Vis Spectroscopic Analysis
Objective: To observe the effect of solvent polarity on the tautomeric equilibrium.
Methodology:
-
Sample Preparation: Prepare a stock solution of Ethyl 4-tert-butoxy-3-oxobutanoate in a non-polar solvent (e.g., hexane). Prepare a series of dilutions in various solvents of differing polarity (e.g., hexane, acetonitrile, ethanol, water).
-
UV-Vis Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the λ_max for the π → π* transition of the enol form and the n → π* transition of the keto form in each solvent.
-
Interpretation: Correlate the changes in the intensity of the absorption bands with the solvent polarity to qualitatively assess the shift in the tautomeric equilibrium.
Visualization of Tautomerism and Experimental Workflow
Diagrams
Caption: Keto-Enol Tautomerism of Ethyl 4-tert-butoxy-3-oxobutanoate.
Caption: Experimental workflow for characterizing tautomerism.
Conclusion
The tautomerism of Ethyl 4-tert-butoxy-3-oxobutanoate is a nuanced phenomenon governed by a delicate interplay of steric, electronic, and environmental factors. The bulky tert-butoxy group introduces a unique steric consideration that can influence the stability of the enol tautomer. A thorough understanding of the principles outlined in this guide, coupled with the application of robust analytical techniques such as NMR and UV-Vis spectroscopy, is essential for researchers and drug development professionals. The ability to predict and control the tautomeric equilibrium of such molecules is critical for modulating their reactivity, polarity, and ultimately, their function in complex chemical and biological systems.
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Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]
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Spencer, J. N., Holmboe, E. S., Kirshenbaum, M. R., Firth, D. W., & Pinto, P. B. (1982). Solvent effects on the tautomeric equilibrium of 2,4-pentanedione. Canadian Journal of Chemistry, 60(10), 1178–1182. [Link]
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Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
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Reeves, L. W. (1957). KETO-ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1365. [Link]
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Novak, P., Vikić-Topić, D., & Meić, Z. (2000). Substituent, Temperature and Solvent Effects on Keto-Enol Equilibrium in Symmetrical Pentane-1,3,5-triones. Croatica Chemica Acta, 73(4), 1153-1170. [Link]
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Ethyl 4-tert-butoxy-3-oxobutanoate stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of Ethyl 4-tert-butoxy-3-oxobutanoate
Authored by: Gemini, Senior Application Scientist
Introduction: Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable β-keto ester, a class of compounds renowned for their synthetic versatility in the pharmaceutical and chemical industries.[1][2] As key intermediates, their structural integrity is paramount for the success of multi-step syntheses, particularly in drug development where purity and impurity profiles are rigorously controlled.[3] This guide provides a comprehensive overview of the chemical stability of Ethyl 4-tert-butoxy-3-oxobutanoate, detailing its degradation pathways and offering field-proven protocols for its proper storage, handling, and stability assessment.
Chemical Profile and Structural Significance
Ethyl 4-tert-butoxy-3-oxobutanoate possesses two key functional groups that dictate its reactivity and stability: an ethyl ester and a β-keto group. Furthermore, the presence of a bulky tert-butoxy group at the 4-position introduces specific steric and electronic effects. Understanding this structure is fundamental to predicting its behavior under various environmental conditions.
Caption: Chemical Structure of Ethyl 4-tert-butoxy-3-oxobutanoate.
The molecule's utility stems from the reactivity of the methylene group situated between the two carbonyls (an active methylene), making it a versatile nucleophile in reactions like alkylations and condensations.[4] However, this reactivity also predisposes the molecule to several degradation pathways.
Core Stability Challenges and Degradation Pathways
The stability of a pharmaceutical intermediate is defined by its resistance to chemical change under various environmental influences.[5][6] For Ethyl 4-tert-butoxy-3-oxobutanoate, the primary concerns are hydrolysis, thermal decomposition, and incompatibility with strong acids or bases.
Hydrolysis
Like most esters, Ethyl 4-tert-butoxy-3-oxobutanoate is susceptible to hydrolysis, a reaction catalyzed by both acid and base.
-
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ethyl ester can hydrolyze to form 4-tert-butoxy-3-oxobutanoic acid and ethanol. The tert-butoxy group is also labile under acidic conditions and can cleave to form tert-butanol and subsequently isobutylene.
-
Base-Catalyzed Saponification: Strong bases will readily saponify the ethyl ester, forming the corresponding carboxylate salt.
Thermal Decomposition and Decarboxylation
β-keto esters are thermally sensitive. Upon heating, particularly after hydrolysis to the corresponding β-keto acid, they can readily undergo decarboxylation (loss of CO₂) to yield a ketone.[4] This represents a significant pathway for impurity generation during synthesis or improper storage at elevated temperatures.
Incompatibilities
The compound must be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze rapid decomposition.[7] Contact with these materials can lead to vigorous, potentially hazardous reactions.
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A Comprehensive Technical Guide to the Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 4-tert-butoxy-3-oxobutanoate is a pivotal intermediate in the synthesis of numerous pharmaceutical compounds, most notably as a key building block for statin drugs. This guide provides a detailed technical overview of its synthesis from ethyl 4-chloroacetoacetate. The primary synthetic route discussed is the Williamson ether synthesis, a robust and well-established method involving the nucleophilic substitution of the chloride atom by a tert-butoxide anion.[1][2] This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines characterization techniques, and addresses critical safety considerations. By offering both theoretical insights and practical guidance, this whitepaper aims to equip researchers with the knowledge necessary to perform this synthesis efficiently and safely.
Introduction: Strategic Importance in Synthesis
Ethyl 4-tert-butoxy-3-oxobutanoate (C₁₀H₁₈O₄, MW: 202.25 g/mol ) is a β-keto ester of significant interest in medicinal chemistry.[2] Its structure, featuring a ketone and an ester with a bulky tert-butoxy protecting group, makes it a versatile synthon.[2] The tert-butoxy group provides steric hindrance that can direct reactions at the adjacent carbonyl group and can be selectively removed under specific conditions, revealing a hydroxyl group for further functionalization.[2]
The synthesis of this compound from ethyl 4-chloroacetoacetate is a classic example of a Williamson ether synthesis, a reaction that forms an ether from an organohalide and an alkoxide.[1] This transformation is fundamental in organic chemistry and is widely applied in both academic and industrial settings.
Reaction Mechanism and Scientific Rationale
The synthesis of ethyl 4-tert-butoxy-3-oxobutanoate from ethyl 4-chloroacetoacetate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][3]
Key Steps:
-
Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate tert-butanol, forming a sodium tert-butoxide intermediate.[4][5] This step is crucial as it generates the potent nucleophile required for the subsequent substitution. Sodium hydride is an excellent choice because the byproduct, hydrogen gas, is easily and safely removed from the reaction mixture.
-
Nucleophilic Attack: The resulting tert-butoxide anion acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine in ethyl 4-chloroacetoacetate.[1] This attack occurs from the backside of the C-Cl bond in a concerted fashion, leading to the displacement of the chloride leaving group.[3]
Causality Behind Experimental Choices:
-
Choice of Base: A strong base is necessary to fully deprotonate the sterically hindered tert-butanol. While sodium tert-butoxide can be used directly, in-situ generation from tert-butanol and a base like sodium hydride offers greater control and avoids potential impurities in commercial alkoxide reagents.
-
Substrate Suitability: Ethyl 4-chloroacetoacetate is an ideal substrate for SN2 reactions because the chlorine atom is attached to a primary carbon, minimizing the competing E2 elimination pathway.[3]
-
Solvent Selection: An aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is typically employed. These solvents can solvate the cation of the alkoxide but do not protonate the nucleophile, thus maintaining its reactivity.
Below is a diagram illustrating the SN2 mechanism for this reaction:
Sources
An In-depth Technical Guide to the Formation of Ethyl 4-tert-butoxy-3-oxobutanoate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism for the formation of Ethyl 4-tert-butoxy-3-oxobutanoate, a valuable intermediate in pharmaceutical synthesis. The primary focus is on the industrially preferred nucleophilic substitution pathway, detailing the underlying principles, experimental considerations, and potential side reactions. This document is intended to serve as a practical resource for researchers and professionals in drug development, offering field-proven insights to ensure reproducible and high-yield synthesis.
Introduction: Strategic Importance of Ethyl 4-tert-butoxy-3-oxobutanoate
Ethyl 4-tert-butoxy-3-oxobutanoate is a key building block in the synthesis of a variety of biologically active molecules. Its bifunctional nature, possessing both a β-ketoester moiety and a sterically hindered tert-butoxy group, allows for a diverse range of subsequent chemical transformations. The tert-butyl ether provides a stable protecting group that can be selectively removed under acidic conditions, making it an ideal intermediate in multi-step synthetic routes.
This guide will delve into the prevalent and most efficient method for its synthesis: a nucleophilic substitution reaction. We will also briefly address alternative, less favorable synthetic routes to provide a comprehensive understanding of the chemistry involved.
The Primary Synthetic Route: A Nucleophilic Substitution Approach
The most direct and widely employed method for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate is a Williamson-type ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism.
The Core Reaction
The synthesis involves the reaction of ethyl 4-chloroacetoacetate with a tert-butoxide salt , most commonly potassium tert-butoxide (t-BuOK) .
Caption: The SN2 reaction mechanism for the formation of Ethyl 4-tert-butoxy-3-oxobutanoate.
The Competing E2 Elimination Reaction
A significant competing pathway in this synthesis is the E2 (bimolecular elimination) reaction. Potassium tert-butoxide is not only a strong nucleophile but also a bulky, strong base. This steric hindrance can favor the abstraction of a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of an undesired alkene byproduct. [1][2]
Caption: The competing E2 elimination side reaction.
Optimizing for the S(_N)2 Pathway: Experimental Considerations
To maximize the yield of the desired S(_N)2 product and minimize the E2 byproduct, careful control of reaction conditions is paramount.
| Parameter | Optimal Condition | Rationale |
| Temperature | Low to moderate (e.g., 10-40°C) | Higher temperatures tend to favor the elimination reaction. Maintaining a consistent, lower temperature suppresses the E2 pathway. |
| Solvent | Aprotic polar solvents (e.g., THF, DMF) | These solvents solvate the potassium cation, leaving the tert-butoxide anion more nucleophilic and less basic, thus favoring the S(_N)2 reaction. |
| Addition of Base | Slow, controlled addition | This maintains a low concentration of the strong base at any given time, which can help to minimize the E2 reaction. |
Alternative Synthetic Routes: The Crossed Claisen Condensation
While the S(_N)2 pathway is the most efficient, it is instructive to consider why a seemingly plausible alternative, the crossed Claisen condensation, is not the preferred method for synthesizing Ethyl 4-tert-butoxy-3-oxobutanoate.
A crossed Claisen condensation involves the reaction of two different esters in the presence of a strong base. [3]For this to be synthetically useful, one of the esters should ideally lack α-hydrogens to prevent self-condensation, which would lead to a mixture of products that are difficult to separate. [3] In the case of Ethyl 4-tert-butoxy-3-oxobutanoate, a potential crossed Claisen reaction would involve ethyl acetate and tert-butyl acetate. However, both of these esters possess α-hydrogens, which would result in a complex mixture of four different β-keto esters, making this an inefficient and impractical synthetic route. [4]
Experimental Protocol
The following protocol is a representative procedure for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate via the S(_N)2 pathway.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: A solution of ethyl 4-chloroacetoacetate in anhydrous THF is prepared in a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Base: A solution of potassium tert-butoxide in anhydrous THF is added dropwise to the cooled solution of ethyl 4-chloroacetoacetate over a period of 1-2 hours, maintaining the temperature between 10-15°C.
-
Reaction Monitoring: The reaction is stirred for an additional 1-2 hours at approximately 10°C after the addition is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is quenched by the addition of water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield Ethyl 4-tert-butoxy-3-oxobutanoate as a colorless oil.
Quantitative Data:
| Reactant | Molar Ratio | Typical Yield |
| Ethyl 4-chloroacetoacetate | 1.0 | \multirow{2}{*}{80-90%} |
| Potassium tert-butoxide | 1.0-1.1 |
Note: Yields can vary depending on the precise reaction conditions and purification efficiency.
Conclusion
The formation of Ethyl 4-tert-butoxy-3-oxobutanoate is most effectively achieved through a Williamson-type ether synthesis, which proceeds via an S(_N)2 mechanism. Careful control of reaction parameters, particularly temperature and the rate of base addition, is crucial to favor the desired substitution reaction over the competing E2 elimination pathway. While the crossed Claisen condensation is a theoretical possibility, it is not a practical route for this specific molecule due to the potential for multiple products. The protocol outlined in this guide provides a reliable and high-yielding method for the synthesis of this important pharmaceutical intermediate.
References
-
Organic Syntheses. ETHYL β,β-PENTAMETHYLENEGLYCIDATE. Available at: [Link]
-
Chemistry Steps. Crossed Claisen and Claisen Variation Reactions. Available at: [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
YouTube. Williamson Ether Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Available at: [Link]
-
YouTube. Crossed Claisen Condensation of Two Different Esters in Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. Available at: [Link]
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Organic Syntheses. Potassium t-Butoxide. Available at: [Link]
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Chemistry Stack Exchange. Product of Williamson Synthesis. Available at: [Link]
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YouTube. Williamson Ether Synthesis. Available at: [Link]
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ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available at: [Link]
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Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]
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ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. Available at: [Link]
-
Reddit. Is this reaction and this synthesis correct?. Available at: [Link]
-
The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]
-
The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. Available at: [Link]
- Google Patents. A method for producing ethyl (s)-4-chloro-3-hydroxybutanoate by use of carbonyl reductase.
-
ResearchGate. Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Available at: [Link]
-
YouTube. E2 Reaction Basics (Hoffman, Zaitsev Product, Tert-butoxide, Alkoxides). Available at: [Link]
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Methodological & Application
Application Notes and Protocols: The Strategic Use of Ethyl 4-tert-butoxy-3-oxobutanoate in Pharmaceutical Synthesis
Abstract
Ethyl 4-tert-butoxy-3-oxobutanoate, a sophisticated β-keto ester, has emerged as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably within the statin class of cholesterol-lowering drugs. Its unique structural features, particularly the acid-labile tert-butoxy protecting group, offer significant advantages in multi-step synthetic campaigns. This comprehensive guide provides an in-depth analysis of the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate, its critical role in the construction of the chiral side-chains of blockbuster drugs like Atorvastatin and Rosuvastatin, and detailed, field-proven protocols for its application. We will explore the causality behind experimental choices, from the selection of protecting groups to the implementation of stereoselective reduction methodologies, providing researchers and drug development professionals with a robust framework for leveraging this versatile intermediate.
Introduction: The Strategic Importance of Ethyl 4-tert-butoxy-3-oxobutanoate
In the landscape of modern medicinal chemistry, the efficient and stereocontrolled synthesis of complex molecules is paramount. Ethyl 4-tert-butoxy-3-oxobutanoate (CAS No: 67354-35-2) has garnered significant attention as a key intermediate due to its inherent functionality.[1] As a β-keto ester, it is primed for a variety of chemical transformations, including the crucial asymmetric reduction to form a chiral β-hydroxy ester—a hallmark structural motif in many biologically active compounds.
The strategic incorporation of a tert-butoxy group at the C4 position provides a robust yet selectively cleavable protecting group for the eventual carboxylic acid functionality. This feature is instrumental in the multi-step syntheses of statins, where harsh reaction conditions are often employed to construct the heterocyclic core of the molecule. The bulky tert-butyl group offers steric protection and is stable to a wide range of non-acidic reagents, yet it can be readily removed under mild acidic conditions, preserving the integrity of the often-sensitive stereocenters in the final API.[2][3][4]
This guide will illuminate the synthesis of this key intermediate and its subsequent application in the elegant construction of the chiral side-chains of Atorvastatin and Rosuvastatin, two of the most prescribed medications for the management of hypercholesterolemia.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of Ethyl 4-tert-butoxy-3-oxobutanoate is essential for its safe and effective use in the laboratory.
| Property | Value | Reference |
| CAS Number | 67354-35-2 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Boiling Point | 267.544 °C at 760 mmHg | [1] |
| Density | 1.008 g/cm³ | [1] |
| Refractive Index | 1.431 | [1] |
Handling and Storage: Ethyl 4-tert-butoxy-3-oxobutanoate should be handled in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.
Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate: A Protocol
The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate can be achieved through several routes. A common and efficient method involves the reaction of diketene with tert-butanol to form tert-butyl acetoacetate, followed by a subsequent reaction.[5] However, a more direct approach for the purpose of this guide is the etherification of ethyl acetoacetate.
Protocol 3.1: Synthesis via Etherification of Ethyl Acetoacetate
This protocol is based on established methodologies for the synthesis of β-keto esters.[6]
Materials:
-
Ethyl acetoacetate
-
tert-Butanol
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in the anhydrous solvent.
-
Addition of Reagents: Add tert-butanol (1.5 equivalents) to the solution, followed by a catalytic amount of the strong acid catalyst (e.g., 0.05 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure Ethyl 4-tert-butoxy-3-oxobutanoate.
Expected Yield: 75-85%
Application in the Synthesis of Statin Side-Chains
The primary application of Ethyl 4-tert-butoxy-3-oxobutanoate in pharmaceutical synthesis is as a precursor to the chiral dihydroxyheptanoic acid side-chain of statins.[7] This is achieved through a highly stereoselective reduction of the keto group to a hydroxyl group with a specific stereochemistry, which is crucial for the drug's biological activity.
The Critical Role of Asymmetric Reduction
The therapeutic efficacy of statins is critically dependent on the (3R,5S)-dihydroxy stereochemistry of the side-chain. Therefore, the asymmetric reduction of the β-keto group in Ethyl 4-tert-butoxy-3-oxobutanoate is a pivotal step. Biocatalysis, employing ketoreductases (KREDs) or whole-cell systems, has become the method of choice in industrial settings due to its high enantioselectivity, mild reaction conditions, and environmental benefits.[8][9][10][11]
Protocol 4.1: Biocatalytic Asymmetric Reduction
This protocol is a generalized procedure based on the extensive literature on the enzymatic reduction of β-keto esters.[12][13] The specific enzyme and conditions may need to be optimized for Ethyl 4-tert-butoxy-3-oxobutanoate.
Materials:
-
Ethyl 4-tert-butoxy-3-oxobutanoate
-
Ketoreductase (KRED) or a suitable microorganism (e.g., Baker's yeast, Sporobolomyces salmonicolor)[11]
-
Cofactor (e.g., NADPH or NADH) and a regeneration system (e.g., glucose/glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate or methyl tert-butyl ether)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Chiral HPLC for enantiomeric excess (e.e.) determination
Procedure:
-
Enzyme and Cofactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of the buffer. Add the KRED and the cofactor regeneration system.
-
Substrate Addition: Prepare a solution of Ethyl 4-tert-butoxy-3-oxobutanoate in a minimal amount of a water-miscible co-solvent (e.g., isopropanol) and add it to the enzyme solution.
-
Reaction: Stir the reaction mixture at a controlled temperature (typically 25-37 °C). Monitor the reaction progress by TLC, GC, or HPLC.
-
Work-up: Once the reaction is complete, quench it by adding an organic solvent for extraction.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the resulting (R)- or (S)-ethyl 4-tert-butoxy-3-hydroxybutanoate using chiral HPLC.
Expected Results:
| Parameter | Typical Value |
| Conversion | >95% |
| Enantiomeric Excess (e.e.) | >99% |
Integration into Atorvastatin Synthesis: The Paal-Knorr Approach
The chiral β-hydroxy ester derived from Ethyl 4-tert-butoxy-3-oxobutanoate is a key building block for the side-chain of Atorvastatin. In the industrially favored Paal-Knorr synthesis, this side-chain, in the form of a primary amine, is condensed with a 1,4-diketone to form the central pyrrole ring of the drug.[7][14][15][16]
Diagram 1: Paal-Knorr Synthesis of Atorvastatin
Caption: Paal-Knorr synthesis of Atorvastatin.
Role in Rosuvastatin Synthesis: The Julia-Kocienski Olefination
In the synthesis of Rosuvastatin, the chiral side-chain derived from a similar β-hydroxy ester is coupled with the pyrimidine core of the molecule. A highly efficient and stereoselective method for this coupling is the Julia-Kocienski olefination.[17][18][19][20] This reaction forms the crucial trans-alkene bond connecting the side-chain to the heterocyclic core.
Diagram 2: Julia-Kocienski Olefination in Rosuvastatin Synthesis
Caption: Julia-Kocienski olefination in Rosuvastatin synthesis.
The Advantage of the tert-Butoxy Protecting Group
The choice of the tert-butoxycarbonyl (Boc) group as a protecting strategy for the carboxylic acid in these syntheses is a deliberate and strategic one.[2] Its primary advantages include:
-
Stability: The tert-butyl ester is stable to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, which are often encountered during the construction of the complex heterocyclic cores of statins.[3][4]
-
Orthogonality: It can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent) without affecting other acid-labile protecting groups or the stereochemistry of the molecule.[21][22]
-
Ease of Removal: The deprotection mechanism proceeds via a stable tert-butyl cation, leading to clean and high-yielding removal of the protecting group.
Conclusion
Ethyl 4-tert-butoxy-3-oxobutanoate is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its carefully chosen protecting group and versatile β-keto ester functionality make it an indispensable tool for the efficient and stereocontrolled construction of the chiral side-chains of life-saving statin drugs. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to harness the full potential of this valuable intermediate, paving the way for the development of next-generation therapeutics.
References
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Li, J. J., et al. (2018). Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates. Current Medicinal Chemistry, 25(33), 4066-4098. [Link]
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Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. Thieme E-Books & E-Journals. [Link]
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Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters, 10(3), 279-281. [Link]
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Dömling, A. (2019). Atorvastatin (Lipitor) by MCR. ACS Publications. [Link]
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Fabris, J., et al. (2014). Highly Stereoselective Formal Synthesis of Rosuvastatin and Pitavastatin Through Julia–Kocienski Olefination Using the Lactonized Statin Side-Chain Precursor. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
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Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]
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Royal Society of Chemistry. (n.d.). Contents Generic Methods for Monomer Synthesis. [Link]
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Faber, K., et al. (2008). The tert-butyl group in chemistry and biology. ResearchGate. [Link]
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Wikipedia. (n.d.). Protecting group. [Link]
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Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
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Sridharan, V., Ruiz, M., & Menéndez, J. C. (2010). Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides. Synfacts, 2010(07), 0796. [Link]
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Pescador, R., et al. (2023). Synthesis of Functionalized δ‐Hydroxy‐β‐keto Esters and Evaluation of Their Anti‐inflammatory Properties. Chemistry & Biodiversity, 20(1), e202200827. [Link]
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Huisman, G. W., & Collier, S. J. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]
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Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(8), 2374-2377. [Link]
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Kataoka, M., et al. (1997). Enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate: asymmetric reduction of ethyl 4-chloro-3-oxobutanoate by an Escherichia coli transformant expressing the aldehyde reductase gene from yeast. Applied Microbiology and Biotechnology, 48(6), 699-703. [Link]
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StudyCorgi. (2022). Reduction of Ethyl 3-Oxobutanoate Using Baker's Yeast. [Link]
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Organic Syntheses. (n.d.). Acetoacetic acid, tert-butyl ester. [Link]
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Shimizu, S., et al. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. PubMed. [Link]
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Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 118, 43-53. [Link]
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Kumagai, N., & Shibasaki, M. (2022). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications, 13(1), 5998. [Link]
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Organic Syntheses. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. [Link]
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Application Notes and Protocols for Ethyl 4-tert-butoxy-3-oxobutanoate in Agrochemical Synthesis
Introduction: The Strategic Importance of β-Keto Esters in Modern Agrochemicals
In the competitive landscape of agrochemical research and development, the design of novel, effective, and environmentally benign active ingredients is paramount. Central to this endeavor is the strategic use of versatile chemical building blocks that enable the efficient construction of complex molecular architectures. Ethyl 4-tert-butoxy-3-oxobutanoate, a member of the β-keto ester class of compounds, has emerged as a synthon of significant interest. Its unique structural features, particularly the presence of a sterically demanding tert-butoxy group, offer synthetic chemists a powerful tool for controlling reaction pathways and introducing key functionalities into target molecules.
This technical guide provides an in-depth exploration of the application of ethyl 4-tert-butoxy-3-oxobutanoate in the synthesis of agrochemicals, with a focus on pyrazole-based herbicides. Pyrazole derivatives are a cornerstone of modern herbicide development, with many commercial products targeting essential plant enzymes.[1] The strategic incorporation of substituents on the pyrazole ring is crucial for fine-tuning herbicidal activity, selectivity, and metabolic stability. Herein, we will delve into the causality behind the use of ethyl 4-tert-butoxy-3-oxobutanoate, provide detailed, field-proven protocols for the synthesis of a key agrochemical intermediate, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Core Principles: The Versatility of Ethyl 4-tert-butoxy-3-oxobutanoate
Ethyl 4-tert-butoxy-3-oxobutanoate's utility in agrochemical synthesis stems from two key attributes: its inherent reactivity as a β-keto ester and the strategic role of the tert-butoxy group.
-
The β-Keto Ester Moiety as a Heterocyclic Precursor: The 1,3-dicarbonyl functionality of β-keto esters is an ideal precursor for the synthesis of five-membered heterocyclic rings, such as pyrazoles, through condensation reactions with hydrazine derivatives. This reaction, known as the Knorr pyrazole synthesis, is a robust and widely employed method in medicinal and agrochemical chemistry for generating the pyrazole core.[2][3][4][5]
-
The Tert-Butoxy Group as a Strategic Protecting Group: The bulky tert-butyl group serves as a valuable protecting group for a hydroxyl functionality.[5] In the context of synthesizing complex agrochemicals, this allows for selective reactions at other positions of the molecule without interference from a reactive hydroxyl group. The tert-butoxy group is stable under a variety of reaction conditions and can be cleaved under specific acidic conditions to reveal the hydroxyl group at a later, strategic point in the synthetic sequence.[6] This "protecting group strategy" is a fundamental concept in modern organic synthesis, enabling the construction of intricate molecules with high precision.[1][7]
Application Focus: Synthesis of a Key Pyrazole Intermediate for Herbicides
While specific, proprietary syntheses of commercial herbicides are often closely guarded, the scientific literature and patent landscape provide clear and detailed pathways for the synthesis of crucial intermediates. We present a representative protocol for the synthesis of a trifluoromethyl-substituted pyrazole, a key structural motif found in several modern herbicides, including pyroxasulfone.[8][9] This protocol is adapted from established methods for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, a known precursor to pyroxasulfone, using a trifluoromethyl-β-keto ester.[8][9]
The following protocol details the synthesis of a pyrazolone intermediate via the cyclocondensation of a β-keto ester with methylhydrazine. This reaction is a cornerstone of pyrazole synthesis for agrochemical applications.
Experimental Protocol: Synthesis of 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
This protocol is based on the highly efficient and selective synthesis of the pyroxasulfone intermediate, 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol (5-MTP), from ethyl 4,4,4-trifluoroacetoacetate (ETFAA).[8][9] The principles and procedures are directly applicable to syntheses starting with ethyl 4-tert-butoxy-3-oxobutanoate, where the tert-butoxy group would act as a protecting group for a hydroxyl functionality at the 4-position.
Reaction Scheme:
Caption: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |
| Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) | 184.11 | 0.54 | 100 |
| 40% aq. Methylhydrazine | 46.07 | 0.60 | 68.8 |
| 96% Sulfuric Acid | 98.08 | 0.05 | 5.3 |
| Water | 18.02 | - | as needed |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, charge ethyl 4,4,4-trifluoroacetoacetate (100 g, 0.54 mol) and 96% sulfuric acid (5.3 g, 0.05 mol).
-
Heating: Heat the mixture to 85 °C with stirring.
-
Addition of Methylhydrazine: Add 40% aqueous methylhydrazine (68.8 g, 0.60 mol) dropwise over 30 minutes, maintaining the reaction temperature at 85 °C. An exothermic reaction will be observed.
-
Reaction: After the addition is complete, stir the reaction mixture at 85 °C for 2 hours.
-
Work-up and Isolation:
-
Gradually add water (112 g) to the reaction mixture.
-
Distill off the ethanol formed during the reaction and excess water at atmospheric pressure until the head temperature reaches approximately 95 °C.
-
Cool the reaction mixture to 10 °C to induce crystallization.
-
Collect the crystalline product by filtration.
-
Wash the filter cake with cold water (2 x 50 mL).
-
Dry the product under vacuum at 50 °C to a constant weight.
-
Expected Outcome:
This procedure is reported to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol in high yield (typically >85%) and with excellent regioselectivity (>99:1).[8]
Causality Behind Experimental Choices:
-
Acid Catalyst: The use of a catalytic amount of sulfuric acid facilitates the initial condensation between the ketone of the β-keto ester and methylhydrazine, as well as the subsequent intramolecular cyclization.[4]
-
Temperature Control: Maintaining the reaction temperature at 85 °C ensures a sufficient reaction rate without promoting side reactions or decomposition of the starting materials or product.
-
Water as a Solvent: The use of an aqueous medium is both environmentally friendly and facilitates the isolation of the product, which is sparingly soluble in cold water.
-
Distillation: The removal of ethanol drives the equilibrium of the reaction towards the product and aids in the crystallization process upon cooling.
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis of the pyrazole intermediate.
The Role of the Tert-Butoxy Group in Advanced Agrochemical Synthesis
Had we started with ethyl 4-tert-butoxy-3-oxobutanoate, the resulting pyrazolone would bear a tert-butoxy group. This group would serve as a masked hydroxyl group, which could be deprotected at a later stage of the synthesis. This strategy is particularly useful when subsequent reactions are incompatible with a free hydroxyl group.
Deprotection of the Tert-Butoxy Group:
The removal of the tert-butyl ether to unveil the hydroxyl group is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA).[6]
Visualization of the Protecting Group Strategy:
Caption: Logic of the tert-butoxy protecting group strategy.
Conclusion and Future Perspectives
Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable and versatile building block for the synthesis of complex agrochemicals, particularly pyrazole-based herbicides. Its utility is derived from the dual functionality of the β-keto ester moiety for heterocycle formation and the strategic use of the tert-butoxy group as a protecting group. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in the field of agrochemical discovery and development. The ability to perform selective transformations on a molecular scaffold is a key enabler of innovation, and the use of strategically protected building blocks like ethyl 4-tert-butoxy-3-oxobutanoate will continue to be a critical aspect of designing the next generation of crop protection solutions.
References
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Pollock, P. M., & Cole, K. P. (n.d.). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Retrieved from [Link]
-
European Patent Office. (2016). METHOD FOR PREPARATION OF 1-METHYL-3-(TRIFLUOROMETHYL)-1HPYRAZOL-5-OL (EP 3317254 B1). Retrieved from [Link]
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-
Wikipedia. (2023, December 1). Knorr pyrrole synthesis. Retrieved from [Link]
-
Name Reactions. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Merck Index. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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University of Rochester. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]
- Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268.
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Application Notes & Protocols: Ethyl 4-tert-butoxy-3-oxobutanoate as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Strategic Synthetic Intermediate
Ethyl 4-tert-butoxy-3-oxobutanoate is a specialized β-keto ester that has emerged as a highly valuable and versatile building block in modern organic synthesis.[1] Its structure, featuring a ketone and an ester with an intervening acidic methylene group, provides a rich platform for a multitude of chemical transformations.[1] The defining characteristic of this reagent is the presence of a tert-butoxy group at the C4 position. This bulky group serves a dual purpose: it acts as a robust protecting group for a hydroxyl functionality and exerts significant steric influence, which can be harnessed to control regioselectivity in various reactions.[1]
This guide provides an in-depth exploration of the synthesis, core reactivity, and diverse applications of ethyl 4-tert-butoxy-3-oxobutanoate. It is designed for researchers, medicinal chemists, and process development scientists who seek to leverage this unique reagent for the efficient construction of complex molecular architectures, from pharmaceuticals to advanced materials. The protocols detailed herein are grounded in established chemical principles and are designed to be both reproducible and informative, explaining the causality behind critical experimental parameters.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's physical properties and safety profile is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value |
| CAS Number | 67354-35-2[2][3] |
| Molecular Formula | C₁₀H₁₈O₄[1][2] |
| Molecular Weight | 202.25 g/mol [1][2] |
| Boiling Point | 267.5 °C at 760 mmHg[2] |
| Density | 1.008 g/cm³[1][2] |
| Refractive Index | 1.431[2] |
| Flash Point | 111.4 °C[2] |
| SMILES | CCOC(=O)CC(=O)COC(C)(C)C[2] |
Safety and Handling:
Ethyl 4-tert-butoxy-3-oxobutanoate should be handled in a well-ventilated fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required.[4][5] Avoid inhalation of vapors and contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[5] Store the compound in a tightly sealed container in a cool, dry place. All handling should be performed away from open flames or other ignition sources.[4] For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.[4][5][6][7]
Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
The most common and efficient synthesis of ethyl 4-tert-butoxy-3-oxobutanoate involves the nucleophilic substitution of a halo-precursor with a tert-butoxide source. The protocol below describes a representative procedure starting from ethyl 4-chloroacetoacetate.
Reaction Scheme: Cl-CH₂-C(=O)-CH₂-COOEt + (CH₃)₃CO⁻K⁺ → (CH₃)₃CO-CH₂-C(=O)-CH₂-COOEt + KCl
The core of this synthesis is an Sₙ2 reaction where the tert-butoxide anion displaces the chloride leaving group from ethyl 4-chloroacetoacetate.[1] A critical consideration is the basicity of potassium tert-butoxide, which can also promote a competing E2 elimination reaction.[1] Careful control of reaction temperature is therefore essential to favor the substitution pathway.
Protocol 1: Synthesis via Nucleophilic Substitution
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide to anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction Initiation: Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve ethyl 4-chloroacetoacetate in anhydrous THF and add it dropwise to the stirred suspension of potassium tert-butoxide over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure ethyl 4-tert-butoxy-3-oxobutanoate as a colorless oil.
Core Reactivity: The Power of the Activated Methylene Group
The synthetic utility of ethyl 4-tert-butoxy-3-oxobutanoate stems from the acidity of the α-protons located on the methylene carbon (C2) situated between the two carbonyl groups.[1] Deprotonation by a suitable base generates a resonance-stabilized enolate, which is a potent carbon nucleophile.[1][8] This enolate is central to the compound's ability to participate in a wide array of carbon-carbon bond-forming reactions.
Application in Heterocyclic Synthesis: The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction used to generate dihydropyridines, which can be subsequently oxidized to form the corresponding pyridine ring system.[9][10] These structures are privileged scaffolds in medicinal chemistry, famously found in calcium channel blockers like nifedipine and amlodipine.[9][11] Ethyl 4-tert-butoxy-3-oxobutanoate serves as an excellent β-keto ester component in this reaction.
Protocol 2: Hantzsch Synthesis of a Dihydropyridine Derivative
-
Reaction Setup: To a round-bottom flask, add ethyl 4-tert-butoxy-3-oxobutanoate (2 equivalents), an aldehyde (e.g., benzaldehyde, 1 equivalent), and a nitrogen source such as ammonium acetate (1.1 equivalents).
-
Solvent: Add a suitable solvent, typically ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux (80-120 °C) for 4-8 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the desired 1,4-dihydropyridine derivative.
-
(Optional) Aromatization: To form the pyridine, the isolated dihydropyridine can be oxidized using an oxidizing agent like nitric acid, ferric chloride, or manganese dioxide in an appropriate solvent.[9][11]
Application in Hydrazone Synthesis: The Japp-Klingemann Reaction
The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto esters and aryl diazonium salts.[12][13] The resulting hydrazones are valuable intermediates, notably as precursors for the synthesis of indoles via the Fischer indole synthesis.[12][13]
Protocol 3: Japp-Klingemann Synthesis of a Hydrazone
-
Diazonium Salt Preparation: Prepare the aryl diazonium salt by treating an aniline derivative with sodium nitrite in the presence of a strong acid (e.g., HCl) at 0-5 °C. This highly reactive intermediate is typically used immediately without isolation.
-
Enolate Formation: In a separate flask, dissolve ethyl 4-tert-butoxy-3-oxobutanoate in a suitable solvent like ethanol. Add a base, such as sodium ethoxide or sodium acetate, to generate the enolate in situ. Cool the solution to 0-5 °C.
-
Coupling Reaction: Slowly add the freshly prepared diazonium salt solution to the enolate solution while maintaining the low temperature. A colored azo compound may form transiently.[12]
-
Hydrolysis and Rearrangement: Stir the reaction mixture at low temperature. The intermediate azo compound undergoes hydrolysis and rearrangement, cleaving the acetyl group to form the final hydrazone product and a carboxylate byproduct.[12][14]
-
Work-up and Isolation: Once the reaction is complete (monitored by TLC), the mixture is typically diluted with water, and the hydrazone product, which is often a solid, is collected by filtration.
-
Purification: The crude hydrazone can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Application in Ketone Synthesis: The Acetoacetic Ester Synthesis
The acetoacetic ester synthesis is a cornerstone of C-C bond formation, allowing for the preparation of α-substituted methyl ketones.[8][15] The reaction involves the alkylation of the α-carbon followed by hydrolysis and decarboxylation.[16][17]
Protocol 4: Synthesis of an α-Substituted Ketone
-
Enolate Formation: Dissolve ethyl 4-tert-butoxy-3-oxobutanoate in a dry, aprotic solvent like THF or ethanol. Add a strong base, such as sodium ethoxide (NaOEt) or sodium hydride (NaH), to quantitatively deprotonate the α-carbon and form the sodium enolate.[15]
-
Alkylation: Add an alkylating agent, typically a primary alkyl halide (R-X), to the solution. The enolate acts as a nucleophile, displacing the halide in an Sₙ2 reaction to form the α-alkylated β-keto ester.[18] Allow the reaction to proceed at room temperature or with gentle heating until complete.
-
Hydrolysis and Decarboxylation: Add aqueous acid (e.g., H₃O⁺) and heat the mixture. This step accomplishes two transformations: first, the ethyl ester is hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate.[19][20] Second, upon continued heating, this unstable intermediate readily undergoes decarboxylation (loss of CO₂) to yield the final ketone product.[19][21][22]
-
Isolation and Purification: After cooling, the ketone product is isolated by extraction with an organic solvent, followed by washing, drying, and purification via distillation or column chromatography.
| Step | Reagents & Conditions | Purpose |
| 1. Enolate Formation | NaOEt in EtOH, or NaH in THF | Deprotonation of the acidic α-carbon.[15][17] |
| 2. Alkylation | Primary Alkyl Halide (R-X) | C-C bond formation via Sₙ2 reaction.[8][18] |
| 3. Hydrolysis | H₃O⁺, Heat | Conversion of the ester to a β-keto acid.[16][19] |
| 4. Decarboxylation | Heat | Loss of CO₂ from the β-keto acid to form the ketone.[21][22] |
Conclusion
Ethyl 4-tert-butoxy-3-oxobutanoate is a powerful and strategic building block in the arsenal of the modern organic chemist. Its unique combination of a reactive β-dicarbonyl system and a sterically demanding, acid-labile protecting group enables the efficient and controlled synthesis of a wide range of molecular targets. From the construction of medicinally relevant heterocyclic cores like pyridines and indoles to the classic formation of substituted ketones, this reagent provides a reliable and versatile platform for complex molecule synthesis. The protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound.
References
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LookChem. Ethyl 4-tert-butoxy-3-oxobutanoate. Available from: [Link]
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Wikipedia. Japp–Klingemann reaction. Available from: [Link]
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Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
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Grokipedia. Acetoacetic ester synthesis. Available from: [Link]
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Grokipedia. Hantzsch pyridine synthesis. Available from: [Link]
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Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]
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Wikipedia. Acetoacetic ester synthesis. Available from: [Link]
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available from: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
-
ChemEurope.com. Japp-Klingemann reaction. Available from: [Link]
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SlideShare. Japp klingemann reaction | PPTX. Available from: [Link]
-
Chemistry Steps. Acetoacetic Ester Synthesis. Available from: [Link]
-
OpenOChem Learn. Acetoacetic Ester Synthesis. Available from: [Link]
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Chemistry Notes. Acetoacetic ester synthesis; Mechanism and Application. Available from: [Link]
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ExpertsMind. Japp–Klingemann reaction Assignment Help. Available from: [Link]
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Chemical Crystallinity. Japp-Klingemann reaction and lots of anti-s. Available from: [Link]
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Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available from: [Link]
-
PubMed. Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. Available from: [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available from: [Link]
-
Synthonix. Ethyl 4-tert-butoxy-3-oxobutanoate - [E8442]. Available from: [Link]
-
Master Organic Chemistry. Decarboxylation. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. Available from: [Link]
-
ResearchGate. Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Available from: [Link]
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The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. Available from: [Link]
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International Journal for Multidisciplinary Research. Synthesis of Pyrazole Derivatives A Review. Available from: [Link]
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PubChem - NIH. Ethyl 4-oxobutanoate. Available from: [Link]
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PubChem - NIH. Ethyl 4-methoxy-3-oxobutanoate. Available from: [Link]
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ASM Journals. Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasi. Available from: [Link]
-
PubChem - NIH. Ethyl (4r)-4-[(Tert-Butoxycarbonyl)amino]-5-[(3s)-2-Oxopyrrolidin-3-Yl]pentanoate. Available from: [Link]
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AA Blocks. 1326804-94-7 | ethyl 4-{[(tert-butoxy)carbonyl]amino}-3-hydroxybenzoate. Available from: [Link]
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AccelaChem. 67354-35-2,Ethyl 4-(tert-Butoxy)-3-oxobutanoate. Available from: [Link]
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Application Note: Protocol for the C-Alkylation of Ethyl 4-tert-butoxy-3-oxobutanoate
Abstract
This document provides a comprehensive guide for the selective C-alkylation of ethyl 4-tert-butoxy-3-oxobutanoate, a key β-keto ester intermediate in pharmaceutical and fine chemical synthesis. We detail the chemical principles, a robust step-by-step protocol using sodium hydride (NaH), and critical considerations for maximizing yield and minimizing side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for constructing carbon-carbon bonds at the α-position of this versatile building block.
Introduction and Scientific Principles
The alkylation of β-keto esters is a foundational carbon-carbon bond-forming reaction in organic synthesis.[1][2] Ethyl 4-tert-butoxy-3-oxobutanoate is a particularly useful substrate, featuring a methylene group activated by two adjacent carbonyl functionalities (a ketone and an ester). This unique arrangement significantly increases the acidity of the α-protons (pKa ≈ 11 in water for analogous systems), facilitating their removal by a suitable base to form a resonance-stabilized enolate.[3][4]
This enolate acts as a soft nucleophile, readily participating in SN2 reactions with various electrophiles, most commonly alkyl halides.[4][5] The resulting α-alkylated products are valuable precursors for more complex molecules, often utilized in the synthesis of substituted ketones, heterocyclic compounds, and other key pharmaceutical intermediates.
Causality Behind Experimental Choices:
-
Choice of Base: A non-nucleophilic strong base is critical to ensure complete and irreversible deprotonation without competing reactions at the ester carbonyl. Sodium hydride (NaH) is an ideal choice. It reacts with the β-keto ester to produce the sodium enolate and hydrogen gas (H₂), which evolves from the reaction, driving the equilibrium towards the product.[6][7] The use of alkoxide bases, while common, can introduce risks of transesterification if the alkoxide does not match the ester group.[8]
-
Solvent System: Anhydrous aprotic polar solvents like tetrahydrofuran (THF) are preferred. THF effectively solvates the sodium counter-ion of the enolate without interfering with the reaction, maintaining a homogenous and controlled reaction environment.
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to moderate the exothermic deprotonation step and ensure controlled evolution of hydrogen gas. The subsequent alkylation is also temperature-controlled to maintain selectivity and prevent potential side reactions.
-
Regioselectivity (C- vs. O-Alkylation): While enolates are ambident nucleophiles (possessing both a carbanion and an oxyanion), C-alkylation is generally favored under these conditions. The use of a sodium counter-ion and a polar aprotic solvent system promotes the formation of a solvent-separated ion pair, where the more nucleophilic carbon atom preferentially attacks the alkyl halide.[9]
Detailed Experimental Protocol
This protocol describes the alkylation of ethyl 4-tert-butoxy-3-oxobutanoate with a generic primary alkyl bromide (R-Br).
2.1 Materials and Equipment
-
Reagents:
-
Ethyl 4-tert-butoxy-3-oxobutanoate (≥98%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Bromide (e.g., Benzyl bromide, Ethyl bromide) (≥98%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer or temperature probe
-
Septa and nitrogen/argon inlet
-
Addition funnel or syringe pump
-
Ice-water bath
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Flash chromatography system
-
2.2 Step-by-Step Methodology
SAFETY PRECAUTIONS: Sodium hydride is highly reactive and flammable; it reacts violently with water to produce hydrogen gas. All procedures must be conducted under an inert atmosphere (nitrogen or argon) using anhydrous solvents and techniques. Handle NaH in a fume hood and wear appropriate personal protective equipment (PPE).
-
Preparation of Sodium Hydride:
-
In a fume hood, weigh 1.1 equivalents of 60% NaH dispersion into a dry, nitrogen-flushed three-neck flask equipped with a magnetic stir bar.
-
Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil.[6] Carefully decant the hexane wash each time using a cannula or syringe.
-
Dry the resulting grey powder under a gentle stream of nitrogen.
-
-
Reaction Setup:
-
Add anhydrous THF (approx. 5-10 mL per mmol of substrate) to the flask containing the washed NaH.
-
Fit the flask with a thermometer, a rubber septum for reagent addition, and a condenser with a nitrogen inlet.
-
Cool the suspension to 0 °C using an ice-water bath.
-
-
Enolate Formation:
-
Dissolve 1.0 equivalent of ethyl 4-tert-butoxy-3-oxobutanoate in anhydrous THF.
-
Add the substrate solution dropwise to the stirred NaH suspension at 0 °C over 15-20 minutes.
-
Observe for the evolution of hydrogen gas (bubbling).
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation. The cessation of gas evolution indicates the completion of enolate formation.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C.
-
Add 1.05 equivalents of the alkyl bromide dropwise via syringe or addition funnel, maintaining the internal temperature below 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the flask to 0 °C and cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure α-alkylated product.
-
Experimental Workflow Diagram
The following diagram illustrates the key stages of the alkylation protocol.
Caption: A step-by-step workflow for the alkylation reaction.
Data Summary and Troubleshooting
Table 1: Representative Reaction Parameters and Expected Outcomes
| Alkylating Agent (R-X) | Equivalents | Reaction Time (h) | Typical Yield (%) | Notes |
| Iodomethane | 1.05 | 4-6 | 85-95 | Highly reactive. Reaction is often faster. |
| Ethyl Bromide | 1.05 | 8-12 | 80-90 | Standard reactivity. |
| Benzyl Bromide | 1.05 | 6-10 | 88-96 | Activated halide, generally provides high yields. |
| Allyl Bromide | 1.05 | 6-10 | 85-92 | Product may be prone to further reactions if not handled carefully. |
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation (inactive NaH, wet solvent/glassware).2. Unreactive alkylating agent (e.g., alkyl chloride).3. Insufficient reaction time. | 1. Ensure NaH is fresh and properly washed. Use freshly distilled anhydrous solvents.2. Use a more reactive halide (bromide or iodide). Consider adding NaI as a catalyst (Finkelstein reaction).3. Monitor reaction by TLC and allow to stir longer if necessary. |
| Presence of Starting Material | 1. Insufficient base.2. Insufficient alkylating agent. | 1. Use at least 1.1 equivalents of NaH.2. Ensure 1.05-1.1 equivalents of alkylating agent are used. |
| Formation of Side Products (e.g., O-alkylation) | 1. Reaction conditions favoring O-alkylation.2. Use of a "harder" alkylating agent. | 1. Ensure the use of a polar aprotic solvent (THF) and a sodium counter-ion. These conditions strongly favor C-alkylation.[9]2. This is generally minimal with alkyl halides but can be a consideration with other electrophiles. |
| Dialkylation Product Observed | 1. The mono-alkylated product's remaining α-proton is deprotonated and reacts again. | 1. Use of a slight excess of the β-keto ester relative to the base can minimize this. Add alkylating agent slowly at low temperature. |
References
-
JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]
-
Chemistry LibreTexts. (2023). 22.7: Alkylation of Enolate Ions. Available at: [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363. Available at: [Link]
-
JoVE. (2023). Esters to β-Ketoesters: Claisen Condensation Overview. Journal of Visualized Experiments. Available at: [Link]
-
FooDB. (2018). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Available at: [Link]
-
Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]
-
Popović-Djordjević, J., et al. (2016). High-yielding method for preparation of carbocyclic or N-containing heterocyclic β-keto esters using in situ activated sodium hydride in dimethyl sulphoxide. Green Chemistry Letters and Reviews, 9(1), 61-68. Available at: [Link]
-
Yang, Y., et al. (2012). Cation versus Radical: Studies on the C/O Regioselectivity in Electrophilic Tri-, Di- and Monofluoromethylations of β-Ketoesters. ChemistryOpen, 1(5), 221–226. Available at: [Link]
-
Venturello, P., & Barbero, M. (2002). Sodium hydride. Science of Synthesis, 8.2, 895-909. Available at: [Link]
Sources
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- 9. chemistryviews.org [chemistryviews.org]
Application Notes & Protocols: Asymmetric Synthesis Using Ethyl 4-tert-butoxy-3-oxobutanoate
Introduction: The Strategic Value of Ethyl 4-tert-butoxy-3-oxobutanoate
Ethyl 4-tert-butoxy-3-oxobutanoate is a prochiral β-keto ester of significant strategic importance in modern asymmetric synthesis. Its structure incorporates a bulky tert-butyl ether, which not only serves as a robust protecting group for a primary alcohol but also imparts unique steric and electronic properties that can be exploited for high stereocontrol. The asymmetric reduction of its ketone moiety yields chiral β-hydroxy butanoates, which are versatile building blocks for a multitude of complex, high-value molecules, including pharmaceuticals and natural products. The tert-butoxy group can be readily cleaved under acidic conditions post-synthesis, revealing a primary alcohol for further functionalization.
This guide provides an in-depth exploration of two powerful and reliable methodologies for the asymmetric reduction of this substrate: Ruthenium-Catalyzed Asymmetric Hydrogenation and Biocatalytic Reduction. We will dissect the mechanistic underpinnings of each approach, provide detailed, field-tested protocols, and present comparative data to guide researchers in selecting the optimal strategy for their synthetic goals.
Part 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
The asymmetric hydrogenation of β-keto esters using chiral Ruthenium-diphosphine complexes, pioneered by Nobel laureate Ryoji Noyori, stands as one of the most efficient and reliable methods for producing chiral β-hydroxy esters in high enantiomeric excess.[1][2][3] This methodology is prized for its broad applicability, high turnover numbers, and predictable stereochemical outcomes.
Expertise & Experience: Mechanistic Rationale
The success of the Noyori asymmetric hydrogenation hinges on the formation of a well-defined, chiral catalytic environment around the ruthenium metal center. The catalyst, typically composed of a Ru(II) center and a C₂-symmetric chiral bisphosphine ligand like BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)), operates through a mechanism that does not require direct coordination of the substrate's ester group to the metal.[1][4]
The widely accepted mechanism proceeds via an "outer-sphere" pathway.[5]
-
Catalyst Activation: The Ru(II) precatalyst reacts with hydrogen (H₂) to form a reactive ruthenium hydride species.
-
Substrate Chelation: The β-keto ester substrate coordinates to the ruthenium hydride catalyst in its keto form, creating a six-membered chelate ring involving the ketone and ester carbonyl oxygens. The rigid, chiral backbone of the BINAP ligand forces the phenyl groups to adopt a specific conformation, creating a chiral pocket.[4]
-
Stereoselective Hydride Transfer: The substrate approaches the catalyst in a way that minimizes steric clash with the phenyl groups of the BINAP ligand. This directs the hydride transfer from the ruthenium center to one specific face of the prochiral ketone, establishing the stereocenter. The choice of (R)- or (S)-BINAP directly determines whether the (R)- or (S)-alcohol is formed.[4][6]
-
Product Release & Catalyst Regeneration: The resulting β-hydroxy ester product is released, and the catalyst is regenerated to continue the cycle.
The presence of the bulky tert-butoxy group on Ethyl 4-tert-butoxy-3-oxobutanoate does not impede this reaction; in fact, it can enhance facial selectivity by further influencing the preferred substrate conformation within the catalyst's chiral pocket.
Visualization: The Noyori Catalytic Cycle
Caption: Catalytic cycle for the Ru-BINAP-mediated asymmetric hydrogenation of a β-keto ester.
Trustworthiness: Self-Validating Protocol
This protocol is designed for the asymmetric hydrogenation of Ethyl 4-tert-butoxy-3-oxobutanoate to yield the corresponding chiral alcohol. The enantiomeric purity of the product serves as the primary validation of the protocol's success.
Materials:
-
Ethyl 4-tert-butoxy-3-oxobutanoate
-
[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] (precatalyst)
-
Anhydrous, degassed ethanol or methanol
-
High-pressure hydrogenation vessel (e.g., Parr autoclave)
-
Inert gas supply (Argon or Nitrogen)
-
Hydrogen gas (high purity)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Step-by-Step Protocol:
-
Vessel Preparation: Ensure the high-pressure vessel is clean, dry, and leak-proof. Charge the vessel with a magnetic stir bar.
-
Reagent Charging (Inert Atmosphere): In a glovebox or under a strong stream of argon, add the Ru-BINAP precatalyst (e.g., 0.01 to 0.1 mol%) to the vessel.
-
Substrate and Solvent Addition: Add Ethyl 4-tert-butoxy-3-oxobutanoate (1.0 eq). Subsequently, add anhydrous, degassed ethanol (or methanol) to achieve a substrate concentration of approximately 0.5-1.0 M.[6]
-
Sealing and Purging: Seal the autoclave securely. Purge the vessel 3-5 times with inert gas, followed by 3-5 purges with hydrogen gas to remove all oxygen.
-
Reaction Execution: Pressurize the vessel with hydrogen gas to the desired pressure (typically 4 to 100 atm).[4] Begin vigorous stirring and heat the reaction to the target temperature (e.g., 25-80 °C).[4]
-
Monitoring: Monitor the reaction progress by observing the pressure drop (hydrogen consumption). The reaction time can vary from a few hours to 24 hours depending on catalyst loading, pressure, and temperature.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Open the vessel and concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Validation: Determine the chemical yield. Analyze the enantiomeric excess (ee) of the product using chiral HPLC or GC. A high ee (>95%) validates the stereoselective integrity of the process.
Data Presentation: Performance of Ru-Catalyzed Hydrogenation
The following table summarizes typical results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP type catalysts, which are directly applicable to Ethyl 4-tert-butoxy-3-oxobutanoate.
| Catalyst System | Substrate | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| RuBr₂[(R)-BINAP] | Ethyl Benzoylacetate | 1,000 | MeOH, 100 atm H₂, 25°C, 24h | 100 | 99 (R) | |
| RuCl₂[(S)-BINAP] | Ethyl Acetoacetate | 2,000 | EtOH, 100 atm H₂, 50°C, 12h | 98 | 99 (S) | |
| Ru(TFA)₂[(S)-PhanePhos] | Ethyl Acetoacetate | 167 | MeOH:H₂O, 50 psi H₂, -5°C, 18h | 100 | 96 (S) | |
| Ru/Ph-Solphos | Various β-ketoesters | 100,000 | [RuI₂(p-cymene)]₂, 20h | >99 | 95-99 |
Part 2: Biocatalytic Asymmetric Reduction
Biocatalysis offers a powerful, green, and often exquisitely selective alternative to traditional chemocatalysis.[7][8] Whole microbial cells (e.g., baker's yeast) or isolated enzymes (ketoreductases) can reduce β-keto esters with exceptionally high enantioselectivity under mild, aqueous conditions (room temperature, atmospheric pressure).[9]
Expertise & Experience: Mechanistic Rationale
The core of this process is an enzyme, typically a ketoreductase or alcohol dehydrogenase, which utilizes a hydride cofactor—usually Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or NADH—to perform the reduction.
-
Cofactor Binding: The oxidized cofactor (NADP⁺ or NAD⁺) and the substrate bind to the enzyme's active site.
-
Cofactor Regeneration: Since the cofactor is expensive and required in stoichiometric amounts, a regeneration system is essential for a catalytic process. In whole-cell systems like yeast, the cell's own metabolic machinery regenerates the reduced cofactor (NADPH/NADH) by oxidizing a cheap sacrificial co-substrate, such as glucose or isopropanol.[7]
-
Stereoselective Hydride Transfer: The enzyme's active site is an intricate, three-dimensional chiral environment. It binds the substrate in a highly specific orientation, exposing only one face of the ketone to the hydride donor (NADPH/NADH). This precise positioning ensures the hydride is delivered to a single prochiral face, resulting in the formation of one enantiomer of the alcohol product with very high fidelity.
-
Product Release: The product and the oxidized cofactor are released, freeing the enzyme for the next catalytic cycle.
Visualization: Biocatalytic Reduction Workflow
Caption: Workflow for biocatalytic reduction with integrated cofactor regeneration.
Trustworthiness: Self-Validating Protocol
This protocol describes a general procedure for whole-cell microbial reduction. The enantiomeric purity of the product is the key metric for success.
Materials:
-
Ethyl 4-tert-butoxy-3-oxobutanoate
-
Microbial strain (e.g., Baker's yeast (Saccharomyces cerevisiae), Candida magnoliae, or a recombinant E. coli strain overexpressing a ketoreductase).[8][10]
-
Growth medium (e.g., YM Broth for yeast)
-
Co-substrate for cofactor regeneration (e.g., D-glucose or isopropanol).[7]
-
Phosphate buffer (e.g., 100 mM, pH 6.5-7.0)
-
Orbital shaker with temperature control
-
Extraction solvent (e.g., Ethyl acetate or Methyl tert-butyl ether)
-
Drying agent (e.g., Celite, anhydrous Na₂SO₄)
Step-by-Step Protocol:
-
Cell Culture: Cultivate the chosen microbial strain in its appropriate growth medium until it reaches the late exponential or early stationary phase.
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile buffer to remove residual medium.
-
Reaction Setup: Resuspend the cell pellet in a phosphate buffer (e.g., pH 6.5) in an Erlenmeyer flask. Add the co-substrate (e.g., glucose, typically 1.5-2.0 equivalents relative to the substrate).[9]
-
Substrate Addition: Add the Ethyl 4-tert-butoxy-3-oxobutanoate to the cell suspension. The substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent like ethanol.
-
Incubation: Place the flask in an orbital shaker at a controlled temperature (e.g., 30°C) and agitate (e.g., 150-200 rpm) to ensure proper aeration and mixing.[7]
-
Monitoring: Monitor the reaction by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC to track the disappearance of the starting material.
-
Work-up: Once the reaction is complete, add a filter aid like Celite to the mixture and filter to remove the microbial cells.
-
Extraction: Saturate the aqueous filtrate with NaCl and extract it multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
-
Validation: Determine the chemical yield and analyze the enantiomeric excess (ee) by chiral HPLC or GC. An ee of >99% is often achievable with this method.[10]
Data Presentation: Performance of Biocatalytic Reduction
The following table summarizes results for the biocatalytic reduction of Ethyl 4-chloro-3-oxobutanoate, a close structural analog, demonstrating the power of this approach.
| Biocatalyst | Co-substrate | Conditions | Conversion (%) | ee (%) | Reference |
| E. coli expressing C. parapsilosis SADH | 2-Propanol | pH 6.5, 30°C, 17h | 95.2 | >99 (R) | |
| Candida magnoliae | Glucose | Water/n-butyl acetate | High | 96.6 (S) | |
| E. coli expressing C. magnoliae CmCR | Glucose | pH 7.0, 35°C, 14h | >99 | >99.9 (S) | |
| Aureobasidium pullulans | Glucose | Aqueous/Ionic Liquid | High | >99 (S) |
Conclusion
Both Ruthenium-catalyzed asymmetric hydrogenation and biocatalytic reduction are premier, field-proven methods for the highly enantioselective synthesis of chiral β-hydroxy esters from Ethyl 4-tert-butoxy-3-oxobutanoate. The choice between them depends on the specific requirements of the project.
-
Ruthenium Catalysis offers high throughput, predictability, and broad substrate scope, making it ideal for large-scale industrial production and library synthesis where catalyst cost can be amortized.
-
Biocatalysis provides an environmentally friendly route that operates under exceptionally mild conditions, often delivering unparalleled enantioselectivity (>99.9% ee). It is particularly advantageous when avoiding heavy metals and high-pressure equipment is a priority.
By leveraging these detailed protocols, researchers and drug development professionals can confidently produce high-purity chiral building blocks, accelerating the discovery and development of next-generation therapeutics.
References
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. [Link]
-
Synthesis of Ethyl (R)-4-Chloro-3-hydroxybutanoate with Recombinant Escherichia coli Cells Expressing (S)-Specific Secondary Alcohol Dehydrogenase. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Synthesis of optically active ethyl 4-chloro-3-hydroxybutanoate by microbial reduction. Applied Microbiology and Biotechnology. [Link]
-
Ruthenium-Catalysed Asymmetric Reduction of Ketones. Johnson Matthey Technology Review. [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Organic Syntheses. [Link]
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The Noyori Asymmetric Hydrogenation Reaction. Myers Research Group, Harvard University. [Link]
-
Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry. [Link]
-
Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate and its derivatives by a robust NADH-dependent reductase from E. coli CCZU-K14. Bioresource Technology. [Link]
-
Noyori, R., Ohkuma, T., Kitamura, M., et al. (1987). Asymmetric hydrogenation of .beta.-keto carboxylic esters. A practical, purely chemical access to .beta.-hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society. [Link]
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Pye, P. J., Rossen, K., Reamer, R. A., et al. (1998). A new chiral phosphine ligand for the asymmetric hydrogenation of β-keto esters under mild, neutral conditions. Tetrahedron Letters. [Link]
-
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. [Link]
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Noyori Asymmetric Hydrogenation. SynArchive. [Link]
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Noyori Hydrogenation. NROChemistry. [Link]
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Application Notes and Protocols for the Purification of Ethyl 4-tert-butoxy-3-oxobutanoate via Vacuum Distillation
Introduction: The Critical Role of Purity for a Versatile Building Block
Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable β-keto ester in organic synthesis, prized for its utility as a key intermediate in the production of pharmaceuticals and other complex molecules.[1][2] Its structure incorporates a thermally sensitive tert-butoxy group, which serves as a protecting group for a hydroxyl functionality.[1] The purity of this compound is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive overview and a detailed protocol for the purification of Ethyl 4-tert-butoxy-3-oxobutanoate using vacuum distillation, a technique essential for purifying thermally sensitive compounds.
Core Principles: Why Vacuum Distillation is Essential
Ethyl 4-tert-butoxy-3-oxobutanoate possesses a high boiling point at atmospheric pressure, estimated to be around 267.5°C at 760 mmHg.[1] Subjecting the compound to such high temperatures during distillation would almost certainly lead to thermal decomposition. The two primary degradation pathways of concern are the cleavage of the tert-butoxy group and decarboxylation, a common issue with β-keto esters upon heating.[3]
Vacuum distillation addresses this challenge by lowering the pressure of the system. According to the Clausius-Clapeyron relation, a reduction in pressure leads to a corresponding decrease in the boiling point of a liquid. This allows for the distillation of Ethyl 4-tert-butoxy-3-oxobutanoate at a significantly lower temperature, thereby preserving its molecular integrity.
Pre-Distillation Considerations and Material Characterization
Before proceeding with distillation, it is crucial to have an understanding of the physical properties of Ethyl 4-tert-butoxy-3-oxobutanoate and the nature of potential impurities.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Boiling Point (atm) | ~267.5 °C | [1] |
| Vapor Pressure | 0.008 mmHg at 25°C | |
| Density | ~1.008 g/cm³ | [1] |
Potential Impurities:
-
Starting Materials: Unreacted precursors from the synthesis, such as ethyl 4-chloroacetoacetate.[1][4]
-
Solvents: Residual solvents from the reaction and work-up.
-
Byproducts: Products from side reactions, such as those resulting from elimination reactions.
-
Degradation Products: Compounds formed from the decomposition of the target molecule, such as those resulting from the loss of the tert-butoxy group or decarboxylation.
Experimental Protocol: Vacuum Distillation of Ethyl 4-tert-butoxy-3-oxobutanoate
This protocol is designed for laboratory-scale purification. All glassware should be thoroughly dried to prevent contamination with water, which can interfere with the distillation process.
Equipment:
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump (capable of reaching <1 mmHg)
-
Cold trap
-
Manometer (vacuum gauge)
-
Stir bar
Diagram of the Distillation Apparatus:
Caption: A standard setup for vacuum distillation.
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry.
-
Place the crude Ethyl 4-tert-butoxy-3-oxobutanoate into the distillation flask. Do not fill the flask more than two-thirds full.
-
Add a magnetic stir bar to the flask.
-
Assemble the distillation apparatus as shown in the diagram, ensuring all joints are properly sealed with vacuum grease.
-
Place the cold trap in a Dewar flask and fill it with a cooling mixture (e.g., dry ice and acetone or liquid nitrogen).
-
-
Evacuation:
-
Turn on the coolant flow to the condenser.
-
Slowly and carefully open the system to the vacuum pump. The pressure should gradually decrease.
-
Monitor the pressure using the manometer. A pressure of less than 1 mmHg is recommended.
-
-
Distillation:
-
Once a stable vacuum is achieved, begin stirring the contents of the distillation flask.
-
Gradually increase the temperature of the heating mantle.
-
Observe the mixture for signs of boiling (bubbling).
-
Monitor the temperature at the distillation head. The temperature should rise as the vapor of the compound reaches the thermometer bulb.
-
Collect any low-boiling impurities as a forerun in a separate receiving flask.
-
Based on data from similar compounds, the main fraction of Ethyl 4-tert-butoxy-3-oxobutanoate is expected to distill at a relatively low temperature under high vacuum. For example, a structurally complex oxobutanoate has been distilled at 35°C at 0.06 mmHg.[5] Therefore, a cautious and slow increase in temperature is advised.
-
When the temperature at the distillation head stabilizes and the distillate appears as a clear, colorless liquid, switch to a clean receiving flask to collect the pure product.
-
Maintain a steady distillation rate by carefully controlling the heat input. The temperature of the heating mantle should be kept as low as possible to avoid decomposition.
-
-
Shutdown:
-
Once the distillation is complete (e.g., no more distillate is collected, or the temperature in the pot begins to rise rapidly), turn off the heating mantle and allow the system to cool.
-
Slowly and carefully vent the system to atmospheric pressure. Caution: Do not vent the system while it is still hot.
-
Turn off the vacuum pump and the condenser coolant.
-
Disassemble the apparatus and transfer the purified product to a suitable storage container.
-
Troubleshooting and Expert Insights
-
Bumping: Vigorous, uneven boiling can occur. Ensure smooth stirring and a gradual increase in temperature. Using a capillary bubbler for introducing a fine stream of inert gas can also help.
-
No Distillate: If no product distills at the expected temperature, check for leaks in the vacuum system. Ensure the vacuum pump is functioning correctly and the cold trap is sufficiently cold. The heating mantle temperature may need to be slowly and cautiously increased.
-
Product Decomposition: If the distillate appears colored (e.g., yellow or brown) or if there is excessive charring in the distillation pot, this indicates thermal decomposition. Immediately reduce the heating mantle temperature. For future distillations, a lower pressure (higher vacuum) should be employed to reduce the boiling point further.
-
Solidification in the Condenser: If the product has a high melting point, it may solidify in the condenser, blocking the distillation path. This can be addressed by gently warming the condenser with a heat gun. However, this is unlikely for Ethyl 4-tert-butoxy-3-oxobutanoate at room temperature.
Conclusion
Vacuum distillation is an indispensable technique for the purification of Ethyl 4-tert-butoxy-3-oxobutanoate, safeguarding its structural integrity by enabling distillation at reduced temperatures. By carefully controlling the pressure and temperature, researchers can obtain a high-purity product, which is essential for its successful application in the synthesis of complex molecules and in drug development. Adherence to the principles and protocols outlined in this guide will facilitate a safe and efficient purification process.
References
-
Harmand, T. J., Murar, C. E., Takano, H., & Bode, J. W. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-161. [Link]
-
LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
ChemBK. (n.d.). Ethyl 3-oxobutanoate. Retrieved from [Link]
-
YouTube. (2021, May 17). Vacuum Distillation. Retrieved from [Link]
-
YouTube. (2021, June 13). Vacuum Distillation & The Rotavap. Retrieved from [Link]
-
ASM Journals. (1990). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 56(10), 3133-3138. [Link]
-
RSC Publishing. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(36), 22168-22183. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
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- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Analytical Characterization of Ethyl 4-tert-butoxy-3-oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2) is a beta-keto ester of significant interest in organic synthesis.[1] Its unique structure, featuring a ketone at the beta-position relative to the ester, provides a versatile scaffold for creating complex molecules, including pharmaceutical intermediates. The pronounced acidity of the α-protons, situated between the two carbonyl groups, allows for the formation of a stabilized enolate, a key nucleophile in various carbon-carbon bond-forming reactions.[1]
Given its role as a critical building block, the comprehensive analytical characterization of Ethyl 4-tert-butoxy-3-oxobutanoate is paramount to ensure its identity, purity, and stability. This document provides a detailed guide to the key analytical methods for its characterization, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl 4-tert-butoxy-3-oxobutanoate is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O₄ | [2] |
| Molecular Weight | 202.25 g/mol | [2] |
| Density | 1.008 g/cm³ | [2] |
| Boiling Point | 267.544 °C at 760 mmHg | [2] |
| Flash Point | 111.382 °C | [2] |
| Refractive Index | 1.431 | [2] |
| LogP | 1.32380 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of Ethyl 4-tert-butoxy-3-oxobutanoate, providing detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices
Both ¹H and ¹³C NMR are essential for a complete structural confirmation. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. ¹³C NMR complements this by providing a count of the number of non-equivalent carbons and their chemical shifts, which are indicative of their functional group. Deuterated chloroform (CDCl₃) is a common and suitable solvent for this non-polar to moderately polar compound.[3] Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.[4]
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts for Ethyl 4-tert-butoxy-3-oxobutanoate. These predictions are based on the analysis of structurally similar compounds and established chemical shift ranges for the functional groups present.
¹H NMR (300 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂- (ester) | 4.1 - 4.3 | Quartet | 2H |
| -CH₂- (keto) | 3.3 - 3.6 | Singlet | 2H |
| -CH₂-O- | ~4.0 | Singlet | 2H |
| -CH₃ (ester) | 1.2 - 1.4 | Triplet | 3H |
| -C(CH₃)₃ | ~1.3 | Singlet | 9H |
¹³C NMR (75 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 200 - 205 |
| C=O (ester) | 167 - 170 |
| -C(CH₃)₃ | ~75 |
| -CH₂-O- | ~68 |
| -O-CH₂- (ester) | 60 - 62 |
| -CH₂- (keto) | 45 - 50 |
| -C(CH₃)₃ | ~28 |
| -CH₃ (ester) | ~14 |
Experimental Protocol: NMR Spectroscopy
Sample Preparation [5][6][7][8]
-
Accurately weigh 10-20 mg of Ethyl 4-tert-butoxy-3-oxobutanoate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube securely.
Instrument Setup and Data Acquisition [4]
-
Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to optimize homogeneity and obtain sharp NMR signals.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.
Data Processing [4]
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of Ethyl 4-tert-butoxy-3-oxobutanoate, as well as providing structural information through the analysis of its fragmentation pattern.
Causality Behind Experimental Choices
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for this volatile compound.[9] EI at 70 eV provides reproducible fragmentation patterns that can be compared to library spectra for identification. The GC separates the analyte from any volatile impurities before it enters the mass spectrometer.
Predicted Mass Spectrum and Fragmentation
The molecular ion peak ([M]⁺) for Ethyl 4-tert-butoxy-3-oxobutanoate is expected at m/z 202. Key fragmentation pathways are likely to involve α-cleavage and McLafferty rearrangements.[9][10]
Predicted Major Fragment Ions (EI-MS)
| m/z | Proposed Fragment | Fragmentation Pathway |
| 202 | [C₁₀H₁₈O₄]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group |
| 157 | [M - OC₂H₅]⁺ | α-cleavage with loss of the ethoxy radical |
| 145 | [M - C₄H₉]⁺ | Loss of a tert-butyl radical |
| 101 | [C₄H₅O₃]⁺ | McLafferty rearrangement with loss of isobutylene |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
Experimental Protocol: GC-MS
Sample Preparation
-
Prepare a stock solution of Ethyl 4-tert-butoxy-3-oxobutanoate in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of approximately 1 mg/mL.
-
From the stock solution, prepare a working solution of 10-100 µg/mL by diluting with the same solvent.
Instrumental Conditions [9]
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10-15 °C/min.
-
Final hold: Hold at 280 °C for 5-10 minutes.
-
-
Injection Volume: 1 µL (split or splitless injection depending on the concentration).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-400.
-
Data Analysis
-
Identify the peak corresponding to Ethyl 4-tert-butoxy-3-oxobutanoate in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions.
-
Compare the obtained mass spectrum with a library of known spectra for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices
For a liquid sample like Ethyl 4-tert-butoxy-3-oxobutanoate, Attenuated Total Reflectance (ATR) is a convenient sampling technique as it requires minimal sample preparation.[11] A thin film of the liquid is placed directly on the ATR crystal.
Characteristic IR Absorption Bands
The IR spectrum of Ethyl 4-tert-butoxy-3-oxobutanoate will be dominated by the stretching vibrations of the two carbonyl groups and the C-O bonds.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |
| C=O (ester) | 1735 - 1750 | Strong, sharp absorption |
| C=O (ketone) | 1710 - 1725 | Strong, sharp absorption |
| C-O (ester) | 1150 - 1300 | Strong, broad absorption |
| C-H (alkane) | 2850 - 3000 | Medium to strong absorptions |
Experimental Protocol: FTIR-ATR
Sample Preparation and Instrument Setup [1][12][13]
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
Data Acquisition [12]
-
Place a small drop of Ethyl 4-tert-butoxy-3-oxobutanoate onto the center of the ATR crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Data Processing and Analysis [12]
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Chromatographic Methods: HPLC and GC
Chromatographic techniques are essential for assessing the purity of Ethyl 4-tert-butoxy-3-oxobutanoate and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of non-volatile or thermally labile compounds. A reversed-phase method is suitable for Ethyl 4-tert-butoxy-3-oxobutanoate.[14]
Experimental Protocol: HPLC
Instrumentation and Conditions [14][15]
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start at a low percentage of B, and gradually increase to elute the analyte and any impurities. A typical starting point could be 60% A / 40% B, ramping to 10% A / 90% B over 10-15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection Wavelength: 210 nm (due to the weak chromophore of the carbonyl groups).
-
Injection Volume: 10 µL.
Sample Preparation [14]
-
Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Filter the working solution through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC)
GC is well-suited for the analysis of volatile compounds like Ethyl 4-tert-butoxy-3-oxobutanoate. It can be used for both purity assessment and quantitative analysis, often with a Flame Ionization Detector (FID) for robust quantification.
Experimental Protocol: GC-FID
Instrumentation and Conditions [15]
-
System: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A medium-polarity capillary column (e.g., DB-17, FFAP), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL (with an appropriate split ratio).
Sample Preparation [15]
-
Dilute the sample in a suitable solvent such as ethyl acetate or acetone to a concentration within the linear range of the detector.
-
For accurate quantification, an internal standard (e.g., dodecane) can be added to both the sample and calibration standards.
Conclusion
The analytical characterization of Ethyl 4-tert-butoxy-3-oxobutanoate requires a multi-technique approach to ensure a comprehensive understanding of its structure and purity. NMR spectroscopy provides definitive structural elucidation, while mass spectrometry confirms the molecular weight and offers fragmentation information for further structural confirmation. FTIR spectroscopy serves as a rapid method for functional group identification. Chromatographic techniques, particularly HPLC and GC, are essential for purity determination and quantitative analysis. The protocols and data presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to confidently characterize this important synthetic intermediate.
References
-
University of Wisconsin-Madison. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Sample Preparation. Retrieved from [Link]
-
Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
- Schuttlefield, J. D., & Grassian, V. H. (2007). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples.
-
MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]
-
University of Ottawa. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
- Feng, J., et al. (2009). Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
-
Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Ethyl 4-chloro-3-oxobutanoate on Newcrom R1 HPLC column. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). SUPPORTING INFORMATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS chromatogram of keto acid methyl ester standard (A) and the.... Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-methoxy-3-oxobutanoate. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound Ethyl 3-oxobutanoate (FDB003241). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Retrieved from [Link]
-
S.T. Japan-Europe. (n.d.). IS NIR Spectra. Retrieved from [Link]
-
Chromatography Forum. (2011, August 1). Quantification of Esters by GC-MS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of ethyl formate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 435–441.
-
PubChem. (n.d.). (R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid. Retrieved from [Link]
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- 6. depts.washington.edu [depts.washington.edu]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
Welcome to the technical support guide for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate. This document provides in-depth troubleshooting advice and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges in this synthesis, ensuring high yield and purity.
The target molecule, Ethyl 4-tert-butoxy-3-oxobutanoate, is a β-keto ester synthesized via a mixed Claisen condensation. The primary route involves the base-mediated condensation of Ethyl acetate and Ethyl tert-butoxyacetate . While theoretically straightforward, this reaction is prone to several side reactions that can significantly impact yield and product purity. This guide addresses these issues head-on in a direct question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My yield is low, and the main impurity identified by NMR and GC-MS is ethyl acetoacetate. What is causing this, and how can I prevent it?
A1: Root Cause Analysis: The formation of ethyl acetoacetate (EAA) is a classic side reaction in this synthesis and arises from the self-condensation of ethyl acetate .[1][2][3] In a mixed Claisen condensation, the base (e.g., sodium ethoxide) can deprotonate either of the starting esters. The enolate of ethyl acetate can react with another molecule of ethyl acetate, leading to the undesired EAA, in direct competition with the desired reaction.
Causality: Ethyl acetate is less sterically hindered than ethyl tert-butoxyacetate, making its α-protons more accessible for deprotonation and its carbonyl carbon more susceptible to nucleophilic attack by its own enolate. This often makes self-condensation a kinetically favorable pathway.
Solutions:
-
Controlled Addition of the Enolizable Ester: The most common method to favor the mixed condensation is to add the more reactive ester (ethyl acetate) slowly to a mixture of the base and an excess of the less reactive ester (ethyl tert-butoxyacetate). This strategy keeps the concentration of the ethyl acetate enolate low at any given moment, minimizing its opportunity to react with itself.[4]
-
Use of a Non-Nucleophilic, Hindered Base (LDA): For maximum control, use Lithium diisopropylamide (LDA). This strong, non-nucleophilic base allows for the quantitative, pre-formation of the ethyl acetate enolate at low temperatures (typically -78 °C).[5] Once enolization is complete, the second ester (ethyl tert-butoxyacetate) is added. This sequential approach dictates exactly which ester acts as the nucleophile and which acts as the electrophile, virtually eliminating self-condensation products.[6]
Q2: The reaction seems incomplete, with significant amounts of starting materials remaining. What factors are at play?
A2: Root Cause Analysis: The Claisen condensation is an equilibrium-driven reaction.[1][2] To drive the reaction to completion, the product, a β-keto ester, must be deprotonated by the base. This final deprotonation step is thermodynamically favorable because the α-protons of the β-keto ester (pKa ≈ 11) are significantly more acidic than the α-protons of the starting esters (pKa ≈ 25) or the alcohol solvent (pKa ≈ 16).[7]
Solutions:
-
Stoichiometric Base Requirement: You must use at least one full equivalent of the base (e.g., sodium ethoxide). A catalytic amount is insufficient because the base is consumed in the final, irreversible deprotonation step that drives the equilibrium forward.[1][2][7]
-
Base Strength: The base must be strong enough to deprotonate the starting ester. Sodium ethoxide is a suitable choice when ethanol is the solvent.
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to allow the reaction to reach completion. Monitor progress by TLC or GC.
Q3: During the acidic workup, I noticed gas evolution, and my purified product contains a new, more polar impurity. What is happening?
A3: Root Cause Analysis: The tert-butoxy group is a tert-butyl ether, which is highly sensitive to acid.[8][9] During the workup, if the pH becomes too low or the temperature is elevated, the tert-butyl ether can be cleaved. The mechanism involves protonation of the ether oxygen, followed by the loss of the stable tert-butyl carbocation, which then deprotonates to form isobutene gas. This side reaction yields the undesired by-product, Ethyl 4-hydroxy-3-oxobutanoate .
Solutions for a Gentle Workup:
-
Use a Weak Acid: Quench the reaction by pouring it into a cold, saturated aqueous solution of a weak acid like ammonium chloride (NH₄Cl) or dilute acetic acid.
-
Controlled Temperature: Perform the entire neutralization and extraction process at low temperatures (0-5 °C) to minimize the rate of the cleavage reaction.
-
Avoid Strong Acids: Do not use concentrated or even moderately concentrated strong acids like HCl or H₂SO₄ for the workup. If a strong acid is necessary, use it in a highly dilute form and add it slowly at 0 °C while monitoring the pH.
Q4: My NMR spectrum shows broad peaks indicative of carboxylic acids, and the yield is reduced after purification. How can I prevent this?
A4: Root Cause Analysis: This issue points to saponification (hydrolysis) of the ester functional groups in either the starting materials or the product. This occurs when moisture is present in the reaction, which reacts with the strong base (e.g., NaOEt) to form hydroxide ions (NaOH). These hydroxide ions then attack the ester carbonyls.
Solutions for Anhydrous Conditions:
-
Solvent Purity: Use absolute (anhydrous) ethanol. If necessary, dry it further by refluxing over magnesium turnings and iodine, followed by distillation. For LDA reactions, THF must be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Reagent Quality: Use freshly opened or properly stored anhydrous reagents. Sodium ethoxide should be a fine, white powder, not clumpy or yellowed.
-
Glassware: Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.
Experimental Protocols & Data
Protocol 1: Standard Synthesis using Sodium Ethoxide (NaOEt)
-
Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
Reagents: To the flask, add anhydrous ethanol (200 mL) followed by sodium metal (1.1 eq) in small portions to generate sodium ethoxide in situ. Alternatively, use commercially available sodium ethoxide (1.1 eq). Add Ethyl tert-butoxyacetate (1.2 eq).
-
Addition: Add Ethyl acetate (1.0 eq), diluted with a small amount of anhydrous ethanol, to the dropping funnel. Add the ethyl acetate solution dropwise to the stirred reaction mixture over 1-2 hours.
-
Reaction: After the addition is complete, gently heat the mixture to reflux (approx. 78 °C) for 2-4 hours. Monitor the reaction by TLC or GC.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly pour the mixture into a beaker containing ice-cold 1 M aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate or diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by vacuum distillation or column chromatography.
Protocol 2: High-Selectivity Synthesis using LDA
-
Setup: Assemble an oven-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer under a nitrogen atmosphere.
-
LDA Preparation: In a separate flask, prepare LDA by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C.
-
Enolate Formation: To the main reaction flask, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add ethyl acetate (1.0 eq) via syringe. Slowly add the prepared LDA solution via cannula or syringe, keeping the internal temperature below -70 °C. Stir for 30-45 minutes to ensure complete enolate formation.[6][10][11]
-
Condensation: Add Ethyl tert-butoxyacetate (1.2 eq) dropwise via syringe. After addition, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature over several hours or overnight.
-
Workup & Purification: Follow steps 5-7 from Protocol 1 for workup and purification.
Data Summary: Comparison of Protocols
| Feature | Protocol 1: Sodium Ethoxide | Protocol 2: LDA (Directed) |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) |
| Temperature | Reflux (~78 °C in Ethanol) | -78 °C to Room Temperature |
| Reactant Addition | Slow addition of ethyl acetate | Pre-formation of enolate, then addition of second ester |
| Selectivity | Moderate; susceptible to self-condensation | High; eliminates self-condensation |
| Typical Yield | 40-60% | 70-85% |
| Pros | Simpler setup, less expensive reagents | High selectivity, higher yield, cleaner reaction |
| Cons | Lower yield, EAA side product | Requires cryogenic temps, anhydrous THF, handling of n-BuLi |
Visualizations: Reaction Pathways & Troubleshooting
Reaction Pathway Diagram
Caption: Desired vs. side reaction pathways in the Claisen condensation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting based on analytical results.
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. [Link]
-
Collum, D. B., et al. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis. Angewandte Chemie International Edition, 46(17), 3002–3017. [Link]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
-
LibreTexts Chemistry. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
LibreTexts Chemistry. (2024). 23.8: Mixed Claisen Condensations. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. (2024). tert-Butyl Ethers. [Link]
Sources
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- 2. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
Introduction
Welcome to the technical support guide for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2), a valuable β-keto ester intermediate in pharmaceutical and specialty chemical development. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis, thereby improving your yield, purity, and overall success.
The primary synthetic route discussed is the nucleophilic substitution of ethyl 4-chloro-3-oxobutanoate with potassium tert-butoxide. This method is often preferred for its high efficiency and directness.[1] This guide explains the critical parameters of this reaction, offering insights grounded in established chemical principles to ensure robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: My overall yield of Ethyl 4-tert-butoxy-3-oxobutanoate is consistently low. What are the most likely causes?
A1: Low yield is a common issue that can typically be traced back to one of several factors related to reactants, reaction conditions, or workup procedures.
-
Sub-optimal Base Quality or Stoichiometry: Potassium tert-butoxide is highly hygroscopic. Moisture contamination will consume the base and introduce water into the reaction, leading to unwanted side reactions. A full equivalent of high-purity base is crucial. Unlike catalytic-base reactions, this substitution requires a stoichiometric amount of base to drive the reaction to completion.
-
Presence of Moisture: Anhydrous conditions are paramount. Water can react with the potassium tert-butoxide and can also promote the hydrolysis of the ester functional groups in both the starting material and the product, especially during workup and purification.[2]
-
Incorrect Reaction Temperature: The reaction should be initiated at a low temperature (e.g., 0 °C) during the addition of the base to control the initial exothermic reaction and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion without promoting decomposition.
-
Inefficient Purification: The product, a β-keto ester, can be susceptible to decomposition or hydrolysis if exposed to strong acids, bases, or high temperatures for prolonged periods.[2] Purification via vacuum distillation must be performed at the lowest feasible temperature.
Q2: I'm observing multiple products in my crude reaction mixture by TLC and NMR. What are the common side reactions and impurities?
A2: The presence of impurities is often due to competing reaction pathways or the degradation of the desired product.
-
Unreacted Starting Material: The most common "impurity" is unreacted ethyl 4-chloro-3-oxobutanoate. This indicates an incomplete reaction, likely due to insufficient base, low temperature, or short reaction time.
-
Hydrolysis Products: If water is present, either from moist reagents or during the workup, the ethyl ester can hydrolyze to the corresponding carboxylic acid. This β-keto acid is unstable and can readily decarboxylate upon heating to yield 1-tert-butoxy-2-propanone.[2][3]
-
Elimination Byproducts: The base (tert-butoxide) can potentially induce the elimination of HCl from the starting material, ethyl 4-chloro-3-oxobutanoate, to form ethyl 2,3-butadienoate or related unsaturated species. Controlling the temperature during base addition is critical to minimize this pathway.
-
Transesterification: This is a risk if an alkoxide base is used that does not match the ester's alcohol component.[4][5] In this specific synthesis, using potassium tert-butoxide with an ethyl ester does not pose a transesterification risk as the nucleophile is the tert-butoxide anion itself, which is intended to react at the C4 position.
Q3: My ¹H NMR spectrum of the purified product shows two sets of peaks, suggesting a mixture. Is my product impure?
A3: Not necessarily. This is a classic characteristic of β-keto esters, which exist as a dynamic equilibrium of keto and enol tautomers.[6][7][8][9] The acidic α-proton (between the two carbonyl groups) can be removed and protonation can occur on the oxygen, leading to the enol form.
-
Keto Form: Will show a characteristic singlet for the C2 methylene group (–CO–CH₂ –CO–).
-
Enol Form: The C2 methylene peak will be replaced by a vinyl proton signal (–C(OH)=CH –CO–) and a broad signal for the enolic hydroxyl proton, which is often hydrogen-bonded.
The ratio of keto to enol depends on the solvent, temperature, and concentration.[7] Therefore, observing two sets of peaks corresponding to these tautomers in the NMR spectrum is expected and indicates the structural nature of the product, not necessarily impurity.[10]
Q4: The reaction seems to stall and does not go to completion. What troubleshooting steps should I take?
A4: A stalled reaction points to an issue with the core reagents or conditions.
-
Verify Base Activity: Use a fresh bottle of potassium tert-butoxide or titrate an older batch to determine its activity. The base should be a fine, free-flowing powder.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvent (e.g., THF). Dry all glassware in an oven before use and run the reaction under an inert atmosphere (Nitrogen or Argon).
-
Check Addition Order: The recommended procedure involves adding the base to the solution of the ethyl 4-chloro-3-oxobutanoate at a reduced temperature. This ensures the chloro-ester is always in excess relative to the added base, which can help minimize side reactions.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive potassium tert-butoxide (moisture contamination).2. Non-anhydrous solvent or glassware.3. Reaction temperature is too low. | 1. Use a fresh, unopened container of potassium tert-butoxide.2. Ensure solvent is distilled from a suitable drying agent (e.g., sodium/benzophenone for THF). Oven-dry all glassware.3. After initial addition at 0 °C, allow the reaction to warm to room temperature and stir for several hours. |
| Formation of Brown/Polymeric Material | 1. Reaction temperature too high during base addition.2. Presence of oxygen. | 1. Maintain a temperature of 0-5 °C during the addition of potassium tert-butoxide.2. Ensure the reaction is performed under a positive pressure of an inert gas (N₂ or Ar). |
| Product Decomposes During Distillation | 1. Distillation temperature is too high.2. Presence of acidic or basic residues in the crude product. | 1. Use a high-vacuum pump to lower the boiling point. A short-path distillation apparatus is recommended.2. Perform a careful aqueous workup, ensuring the organic layer is washed to neutrality before drying and concentration. |
| Difficult Emulsion During Workup | 1. Formation of salts and alkoxides. | 1. Add brine (saturated aq. NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer, which helps to break emulsions. |
Diagrams and Workflows
Proposed Reaction Mechanism
The synthesis proceeds via a standard Sₙ2 mechanism where the tert-butoxide anion acts as the nucleophile, displacing the chloride leaving group from the α-carbon of the keto group.
Caption: Sₙ2 mechanism for the synthesis.
Troubleshooting Workflow
This diagram provides a logical path for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting decision workflow.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Ethyl 4-chloro-3-oxobutanoate (1.0 equiv)
-
Potassium tert-butoxide (1.05 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Preparation: Dissolve ethyl 4-chloro-3-oxobutanoate in anhydrous THF (approx. 3-5 mL per gram of ester) in the flask.
-
Reaction Initiation: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Slowly add a solution of potassium tert-butoxide in anhydrous THF to the stirred chloro-ester solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate to dilute the organic layer if necessary. Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude oil by fractional distillation under reduced pressure to yield Ethyl 4-tert-butoxy-3-oxobutanoate as a colorless oil.[1]
Protocol 2: Purification by Vacuum Distillation
-
Apparatus: Set up a short-path distillation apparatus. Ensure all joints are well-sealed with vacuum grease.
-
Crude Product: Add the crude oil to the distillation flask along with a magnetic stir bar or boiling chips.
-
Vacuum: Slowly apply vacuum from a high-vacuum pump. A cold trap between the apparatus and the pump is essential.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the appropriate temperature and pressure for Ethyl 4-tert-butoxy-3-oxobutanoate (Boiling Point: 267.5 °C at 760 mmHg; this will be significantly lower under vacuum).[1] Discard any initial forerun.
-
Completion: Once the product has been collected, release the vacuum carefully and allow the apparatus to cool before disassembly.
References
- Vertex AI Search. (n.d.). Acetoacetic Ester Synthesis | OpenOChem Learn.
- Hunt, I. (n.d.). Ch21: Acetoacetic esters. University of Calgary.
- Glasp. (2018, May 11). Acetoacetic Ester Synthesis Reaction Mechanism | Video Summary and Q&A.
- Master Organic Chemistry. (2022, May 20). Decarboxylation.
- BenchChem. (2025). Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation.
- ChemRxiv. (n.d.). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester.
- Canadian Science Publishing. (n.d.). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS.
- ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV.
- ACS Publications. (2020, January 7). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester | Organic Letters.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
- ResearchGate. (2025, August 7). (PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations.
- BenchChem. (n.d.). How to minimize byproduct formation in beta-keto ester synthesis.
- The Royal Society of Chemistry. (n.d.). Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal.
- Chemistry LibreTexts. (2024, July 30). 23.8: The Claisen Condensation Reaction.
- LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate.
- JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
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- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimization of Reaction Conditions for Alkylation of β-Keto Esters
Welcome to the technical support center for the alkylation of β-keto esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide not just protocols, but the underlying principles to empower you to optimize your reactions effectively.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the alkylation of β-keto esters in a question-and-answer format.
FAQ 1: Low or No Product Formation
Question: I am not seeing any formation of my desired alkylated β-keto ester, or the yield is very low. What are the likely causes and how can I troubleshoot this?
Answer: This is a common issue that can stem from several factors related to the initial deprotonation of the β-keto ester. The acidity of the α-hydrogen is key to this reaction, but incomplete enolate formation is a frequent pitfall.[1][2][3][4]
Causality and Experimental Choices:
-
Insufficient Base Strength or Stoichiometry: The α-protons of β-keto esters have a pKa of around 10-13, making them relatively acidic.[5] However, for the reaction to proceed to completion, a base strong enough to irreversibly deprotonate the ester is required. A stoichiometric amount of base is necessary because the product, the alkylated β-keto ester, is also acidic and will be deprotonated by the base, driving the reaction forward.[6]
-
Presence of Protic Impurities: Water or other protic impurities in the reaction mixture will quench the base and the enolate, effectively halting the reaction.[6][7]
-
Inappropriate Base and Ester Combination: Using an alkoxide base that does not match the alcohol portion of the ester can lead to transesterification as a side reaction, consuming your starting material.[6][7][8]
Troubleshooting Protocol:
-
Re-evaluate Your Base:
-
For simple β-keto esters, a moderately strong base like sodium ethoxide in ethanol is often sufficient.[9][10]
-
For more complex or sterically hindered substrates, a stronger, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) in an aprotic solvent like THF is recommended to ensure complete and rapid enolate formation.[11][12][13]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use freshly distilled, anhydrous solvents.
-
Handle hygroscopic bases (e.g., NaH) under an inert atmosphere (Nitrogen or Argon).
-
-
Verify Base Stoichiometry: Use at least one full equivalent of the base.
-
Match Base to Ester: When using an alkoxide base, ensure it corresponds to the ester group (e.g., sodium ethoxide for ethyl esters).[6]
FAQ 2: Presence of Dialkylated Byproduct
Question: My reaction is producing a significant amount of a dialkylated product alongside my desired mono-alkylated product. How can I improve the selectivity for mono-alkylation?
Answer: The formation of a dialkylated product occurs when the mono-alkylated product, which still possesses an acidic α-hydrogen, is deprotonated and reacts with another equivalent of the alkylating agent.[1][2]
Causality and Experimental Choices:
-
Excess Alkylating Agent: Using a large excess of the alkylating agent will naturally favor dialkylation.
-
Reaction Time and Temperature: Longer reaction times and higher temperatures can provide more opportunity for the second alkylation to occur.
-
Base Equivalents: Using more than one equivalent of base can deprotonate the mono-alkylated product, facilitating the second alkylation.
Troubleshooting Protocol:
-
Control Stoichiometry:
-
Use a slight excess (typically 1.05-1.2 equivalents) of the alkylating agent. A large excess should be avoided.
-
-
Optimize Reaction Conditions:
-
Monitor the reaction closely by TLC or another appropriate analytical technique. Quench the reaction as soon as the starting material is consumed.
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, adding the alkylating agent at a low temperature (e.g., 0 °C or -78 °C) and then allowing the reaction to slowly warm to room temperature can improve selectivity.[12]
-
-
Consider the Order of Addition: Add the alkylating agent slowly to the solution of the enolate to maintain a low concentration of the electrophile.
Data Presentation: Stoichiometry Effects on Alkylation
| Equivalents of Alkyl Halide | Expected Predominant Product |
| 1.0 - 1.2 | Mono-alkylated β-keto ester |
| > 2.0 | Dialkylated β-keto ester |
FAQ 3: Formation of an O-Alkylated Byproduct
Question: I have identified an O-alkylated byproduct in my reaction mixture. What factors favor O-alkylation, and how can I promote the desired C-alkylation?
Answer: Enolates are ambident nucleophiles, meaning they can react at either the α-carbon (C-alkylation) or the oxygen atom (O-alkylation).[14][15][16] The regioselectivity of the alkylation is influenced by several factors.
Causality and Experimental Choices:
-
Nature of the Alkylating Agent: "Harder" electrophiles, such as alkyl triflates and chloromethane, tend to favor O-alkylation, while "softer" electrophiles like alkyl iodides and bromides favor C-alkylation.[17] Trimethylsilyl chloride is a classic example of a reagent that almost exclusively gives the O-silylated product.[14][17]
-
Solvent: Protic solvents can solvate the oxygen atom of the enolate, hindering O-alkylation and thus favoring C-alkylation.[15][16] However, protic solvents can also lead to other side reactions. Aprotic polar solvents can favor O-alkylation.
-
Counter-ion: The nature of the metal counter-ion can influence the site of alkylation. Coordination of the metal to the oxygen can hinder O-alkylation.[15][16]
Troubleshooting Protocol:
-
Choose the Right Alkylating Agent:
-
Whenever possible, use an alkyl iodide or bromide instead of a chloride or a sulfonate ester.
-
-
Solvent Selection:
-
Aprotic, non-polar, or weakly polar solvents like THF, toluene, or dioxane generally favor C-alkylation.
-
-
Consider the Counter-ion: Lithium enolates often provide good C-alkylation selectivity.
Visualization: C- vs. O-Alkylation Pathways
Caption: Divergent pathways for C- and O-alkylation of an enolate.
FAQ 4: Unwanted Hydrolysis and Decarboxylation
Question: During my workup or purification, I am losing my product to hydrolysis and subsequent decarboxylation. How can I prevent this?
Answer: β-keto esters can undergo hydrolysis to form β-keto acids, which are often unstable and readily lose carbon dioxide upon heating to yield a ketone.[1][4][18][19][20] This process can be catalyzed by both acid and base.
Causality and Experimental Choices:
-
Aqueous Workup: Prolonged exposure to acidic or basic aqueous solutions during the workup can initiate hydrolysis.
-
Elevated Temperatures: Heating the reaction mixture or the product during purification can promote decarboxylation of any β-keto acid that has formed.[4][5]
-
Acidic Purification Conditions: Using acidic silica gel for chromatography can lead to product degradation.
Troubleshooting Protocol:
-
Careful Workup:
-
Perform the aqueous workup at low temperatures (e.g., in an ice bath).
-
Use a mild quenching agent, such as a saturated aqueous solution of ammonium chloride.[12]
-
Minimize the time the product is in contact with aqueous acid or base.
-
-
Avoid Excessive Heat:
-
Concentrate the product under reduced pressure at a low temperature.
-
If distillation is necessary, perform it under high vacuum to lower the boiling point.
-
-
Neutralize Purification Media:
-
If using silica gel chromatography, consider using silica gel that has been neutralized with a base like triethylamine.
-
Visualization: Hydrolysis and Decarboxylation Workflow
Caption: Sequential hydrolysis and decarboxylation of a β-keto ester.
Experimental Protocols
Protocol 1: General Procedure for Mono-alkylation of Ethyl Acetoacetate
This protocol is a standard method for the mono-alkylation of a simple β-keto ester.[9][10][11]
Materials and Reagents:
-
Ethyl acetoacetate
-
Anhydrous ethanol
-
Sodium metal
-
Alkyl halide (e.g., bromoethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, under an inert atmosphere, carefully add sodium metal (1.0 equivalent) to anhydrous ethanol. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. To this solution, add ethyl acetoacetate (1.0 equivalent) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Subsequent Hydrolysis and Decarboxylation
This protocol describes the conversion of the alkylated β-keto ester to the corresponding ketone.[1][4][11][19]
Materials and Reagents:
-
Alkylated β-keto ester
-
Aqueous hydrochloric acid (e.g., 3 M HCl)
Procedure:
-
Hydrolysis and Decarboxylation: To the crude alkylated β-keto ester, add an excess of aqueous hydrochloric acid. Heat the mixture to reflux for 2-3 hours. Carbon dioxide evolution will be observed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Isolation and Purification: Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure. The resulting ketone can be purified by distillation or chromatography.
References
-
AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]
-
Chemistry LibreTexts. Chapter 21: Ester Enolates. [Link]
-
PharmaXChange.info. Chemistry of Enolates - C vs O Alkylation. [Link]
-
JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]
-
Reddit. What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? [Link]
-
Owlstown. Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. [Link]
-
PMC. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]
-
Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. [Link]
-
ACS Publications. Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. [Link]
-
Wikipedia. Acetoacetic ester synthesis. [Link]
-
Sciencemadness.org. Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. [Link]
-
ACS Publications. Mastering β-Keto Esters. [Link]
-
ChemistryViews. C- or O-Alkylation? [Link]
-
ResearchGate. (PDF) Mastering β-keto esters. [Link]
-
YouTube. Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. [Link]
-
RSC Publishing. Recent advances in the transesterification of β-keto esters. [Link]
-
ACS Publications. Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link]
-
YouTube. Hydrolysis and Decarboxylation of ß-Keto Ester Example. [Link]
-
YouTube. carbonyl alkylations with the Claisen condensation. [Link]
-
YouTube. Alkylation, Hydrolysis and Decarboxylation of ß-Keto Esters. [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]
-
Nature. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmaxchange.info [pharmaxchange.info]
- 15. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. reddit.com [reddit.com]
- 18. Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
Technical Support Center: Ethyl 4-tert-butoxy-3-oxobutanoate Purification
An in-depth guide to navigating the complexities of purifying Ethyl 4-tert-butoxy-3-oxobutanoate, a key intermediate in pharmaceutical synthesis. This technical support center provides detailed troubleshooting advice, step-by-step protocols, and expert insights to help researchers overcome common challenges and ensure the integrity of their final product.
Welcome to the technical resource hub for Ethyl 4-tert-butoxy-3-oxobutanoate. As Senior Application Scientists, we understand the nuances and challenges associated with purifying sensitive molecules. This guide is structured to provide direct, actionable solutions to problems you may encounter in the lab, moving from frequently asked questions to in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the handling and purification of Ethyl 4-tert-butoxy-3-oxobutanoate.
Q1: My final product shows a new, more polar spot on the TLC plate after column chromatography on silica gel. What is happening?
A: You are likely observing the degradation of your product. The tert-butyl group is an acid-labile protecting group, and standard silica gel is inherently acidic. This acidity can catalyze the cleavage of the tert-butyl ether, resulting in the formation of Ethyl 3-oxobutanoate (ethyl acetoacetate) and tert-butanol. This degradation product is more polar and will appear as a separate spot with a lower Rf value on your TLC plate.
Q2: I'm observing significant product loss during vacuum distillation, even at low pressures. What could be the cause?
A: While vacuum distillation lowers the boiling point, prolonged exposure to elevated temperatures can still cause degradation. Beta-keto esters are susceptible to thermal decomposition and decarboxylation, especially if acidic or basic impurities are present.[1][2] The issue could be an inefficient vacuum, requiring higher temperatures, or the presence of contaminants that catalyze decomposition.
Q3: Can I use a strong base like NaOH during aqueous workup to remove acidic impurities?
A: It is strongly discouraged. While a basic wash is effective for removing acidic starting materials, strong bases like sodium hydroxide can saponify (hydrolyze) the ethyl ester functionality of your product.[1] This leads to the formation of the corresponding carboxylate salt, which will be lost to the aqueous layer and is prone to decarboxylation. A milder base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is the recommended choice for neutralizing acidic impurities without significant product degradation.[3]
Q4: My NMR spectrum looks clean, but the yield is very low. Where could my product have gone?
A: If degradation is not the issue, consider mechanical losses or issues with the workup.
-
Aqueous Solubility: Although primarily organic-soluble, some product might be lost to the aqueous phase during extractions, especially if large volumes of water are used. A back-extraction of the combined aqueous layers with a fresh portion of organic solvent can sometimes recover this lost product.
-
Hydrolysis during Workup: If the aqueous workup was prolonged or not performed at a low temperature, hydrolysis of the ester or cleavage of the tert-butyl group could have occurred, with the resulting hydrophilic byproducts being removed in the aqueous phase.[1]
-
Volatility: While the boiling point is high at atmospheric pressure, the compound has some vapor pressure.[4] Aggressive removal of solvent on a rotary evaporator at high temperatures or under a very high vacuum for extended periods can lead to loss of the product itself.
Part 2: In-Depth Troubleshooting & Purification Protocols
This section provides detailed workflows and troubleshooting for the most common purification techniques.
Challenge 1: Degradation on Silica Gel during Column Chromatography
The primary challenge in the chromatographic purification of Ethyl 4-tert-butoxy-3-oxobutanoate is its sensitivity to acid.
The following diagram illustrates the acid-catalyzed degradation pathway that occurs on standard silica gel.
Caption: Acid-catalyzed deprotection of the target compound.
| Problem Observed | Root Cause | Recommended Solution |
| Streaking on TLC Plate | The compound is acidic (pKa ~9.9) and can interact strongly with silica sites.[4] | Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system to neutralize acidic sites and improve peak shape. |
| Product degradation during column run | Acidity of standard silica gel. | 1. Neutralized Silica Gel: Prepare a slurry of silica gel in your starting eluent and add triethylamine until the pH is ~7.0-7.5 (checked with pH paper). 2. Use Alumina: Switch to neutral or basic alumina as the stationary phase. 3. "Flash" the Column: Run the column quickly with slightly higher pressure to minimize the residence time of the compound on the stationary phase. |
| Co-elution with non-polar impurities | Insufficient separation power of the chosen eluent system. | Optimize the eluent system using TLC. A common system is a gradient of ethyl acetate in hexanes or petroleum ether.[5] Start with a low polarity (e.g., 5% EtOAc) and gradually increase it. |
-
Prepare Neutralized Silica: In a fume hood, create a slurry of silica gel in hexane. Add triethylamine dropwise while stirring until the pH of the slurry (tested by wetting pH paper with the solvent) is approximately 7.5.
-
Pack the Column: Wet-pack the column with the neutralized silica slurry. Do not let the column run dry.
-
Equilibrate: Flush the packed column with 3-5 column volumes of the initial eluent (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Triethylamine).
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of neutralized silica gel, evaporate the solvent until a dry powder is formed, and carefully add this powder to the top of the column bed.
-
Elute: Begin elution with the starting solvent mixture, gradually increasing the polarity based on your prior TLC analysis. Collect fractions and analyze them by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator. Crucially, the triethylamine must also be removed. This can be achieved by co-evaporating with a solvent like toluene under reduced pressure or by a subsequent mild aqueous wash if the product is stable enough.
Challenge 2: Thermal Decomposition during Distillation
Given the high boiling point of Ethyl 4-tert-butoxy-3-oxobutanoate (~267 °C at 760 mmHg), vacuum distillation is mandatory.[4]
| Problem Observed | Root Cause | Recommended Solution |
| Product turns dark in the distillation pot | Thermal decomposition. The temperature is too high. | 1. Improve Vacuum: Ensure your vacuum pump and all seals are working optimally to achieve the lowest possible pressure. A lower pressure directly translates to a lower boiling temperature. 2. Use a Short-Path Apparatus: A short-path distillation apparatus minimizes the distance the vapor travels, reducing the required temperature and residence time at high heat. |
| Bumping or uneven boiling | Lack of nucleation sites or superheating. | Use a magnetic stir bar in the distillation flask for smooth boiling. Avoid using boiling chips in a vacuum as they can be ineffective. |
| Low recovery after distillation | Product decomposition or hold-up in the apparatus. | Ensure the distillation flask is not oversized for the amount of material. A larger surface area can increase hold-up and require more heating. |
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum. Place a stir bar in the distillation flask.
-
Charge the Flask: Add the crude Ethyl 4-tert-butoxy-3-oxobutanoate to the distillation flask. Do not fill the flask more than halfway.
-
Apply Vacuum: Slowly and carefully apply vacuum to the system. Initial bubbling from dissolved gases is normal.
-
Heating: Once the maximum vacuum is achieved and stable, begin gently heating the distillation pot using an oil bath for uniform temperature control.
-
Collect Fractions: Collect any low-boiling impurities first. Increase the temperature slowly until the main product begins to distill. Collect the heart cut in a separate receiving flask. A literature example for a related compound suggests a distillation temperature of 35 °C at 6 x 10⁻² mmHg, highlighting the need for a good vacuum.[5]
-
Shutdown: Once the distillation is complete, remove the heating bath and allow the apparatus to cool completely before slowly releasing the vacuum to avoid breaking the glass.
Troubleshooting Workflow Diagram
This decision tree can guide your purification strategy.
Caption: Decision workflow for purification strategy.
Part 3: Key Data & Reference Tables
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O₄ | [4] |
| Molecular Weight | 202.25 g/mol | [4] |
| Boiling Point | 267.5 °C at 760 mmHg | [4] |
| Density | 1.008 g/cm³ | [4] |
| pKa (enol proton) | ~9.90 (Predicted) | [4] |
Common Impurities and Their Identification
| Impurity | Source | Analytical Signature | Removal Method |
| Ethyl 3-oxobutanoate | Acid-catalyzed degradation of the product. | Lower boiling point. Characteristic signals in ¹H NMR (singlet ~2.2 ppm for acetyl CH₃). | Avoid acidic conditions. If present, careful fractional vacuum distillation may separate it. |
| Succinic acid derivatives | Unreacted starting materials from synthesis. | Acidic. Will appear as a baseline spot on TLC. | Mild basic wash (sat. NaHCO₃).[3] |
| tert-Butanol | Acid-catalyzed degradation of the product. | Very volatile. Sharp singlet in ¹H NMR (~1.2-1.3 ppm). | Easily removed under vacuum. |
| Self-condensation products | Side reaction during synthesis (e.g., Claisen).[1] | Higher molecular weight impurities, may have different polarity. | Column chromatography or distillation. |
References
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of Ethyl 4-oxobutanoate.
- BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis.
- Weiss, M. M., et al. (2017). Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. National Institutes of Health (PMC).
- Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate.
- ChemicalBook. Ethyl 4-chloro-3-oxobutanoate(638-07-3).
- LookChem. Ethyl 4-tert-butoxy-3-oxobutanoate.
- BenchChem. (2025). Characterization of Ethyl 4-(4-butylphenyl)-4-oxobutanoate: A Comparative Guide to Analytical Techniques.
- BenchChem. (2025). preventing decarboxylation of beta-keto acids during analysis.
- BenchChem. (2025). Methods for removing impurities from an Ethyl 4-(4-butylphenyl)-4-oxobutanoate sample.
Sources
Technical Support Center: Managing Steric Hindrance of the tert-Butoxy Group in Reactions
Welcome to the technical support center for navigating the challenges associated with the tert-butoxy and tert-butoxycarbonyl (Boc) groups in organic synthesis. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the principles governing steric hindrance and how to overcome it. The bulky, three-dimensional nature of the tert-butyl group can be a powerful tool for directing reactivity, but it can also be a significant obstacle. This resource is structured to help you diagnose issues in your reactions and select the most effective strategies to move your synthesis forward.
Section 1: Acylation and Amide Bond Formation with Sterically Hindered Substrates
The formation of esters and amides is fundamental to organic synthesis. However, when one of the coupling partners is sterically encumbered by a tert-butoxy group, standard procedures often fail.
FAQ 1: Why is the acylation of a tert-butanol or other sterically hindered alcohol so slow?
The slow rate of acylation for sterically hindered alcohols, like tert-butanol, is a classic example of steric hindrance at play. The reaction typically proceeds through a nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride). The bulky tert-butyl group effectively shields the hydroxyl group, making it difficult for the acylating agent to approach the oxygen atom at the correct angle for the reaction to occur. This steric clash raises the activation energy of the reaction, leading to a significant decrease in the reaction rate.
Troubleshooting Guide: Low Yields in Acylation of Hindered Alcohols
If you are experiencing low yields or no reaction when attempting to acylate a sterically hindered alcohol, consider the following strategies.
Strategy 1: Enhance the Reactivity of the Acylating Agent
The less reactive the acylating agent, the more sensitive the reaction will be to steric hindrance. By increasing the electrophilicity of the carbonyl carbon, you can often drive the reaction to completion.
| Acylating Agent | Relative Reactivity | Notes |
| Acyl Chloride | Very High | Often the most effective, but can be harsh and generate HCl. |
| Acid Anhydride | High | A good balance of reactivity and handling. |
| Activated Ester | Moderate to High | Can be tailored for specific applications. |
| Carboxylic Acid + DCC | Moderate | Can be prone to side reactions with hindered substrates. |
Strategy 2: Employ Nucleophilic Catalysis
A common and effective strategy is to use a nucleophilic catalyst that is less sterically hindered than the alcohol. This catalyst reacts with the acylating agent to form a more reactive intermediate, which is then more readily attacked by the hindered alcohol. 1-Methylimidazole (MI) is an excellent and inexpensive choice for this purpose.[1]
Experimental Protocol: Acylation of a Hindered Alcohol using 1-Methylimidazole [1]
-
To a solution of the sterically hindered alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile, add 1-methylimidazole (1.2 equiv).
-
If the reaction is sluggish, triethylamine (1.5 equiv) can be added as an auxiliary base to accelerate the reaction.[1]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid anhydride (e.g., Ac₂O or Bz₂O, 1.2 equiv) or acid chloride (1.1 equiv) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product, which can then be purified by column chromatography.
FAQ 2: Standard peptide coupling reagents (e.g., HATU, HOBt) are failing for my hindered amine. What are the alternative methods?
Similar to hindered alcohols, the nitrogen atom of a sterically hindered amine (e.g., one bearing a tert-butyl group) is shielded from attack. Standard coupling reagents form an activated ester from the carboxylic acid, but the bulky amine cannot approach this intermediate effectively. This leads to slow reactions, decomposition of the activated intermediate, and low yields. For such challenging substrates, alternative strategies that either reduce the steric bulk of the activated species or use a different mechanistic pathway are required.
Troubleshooting Guide: Failed Amide Coupling with Hindered Amines
Strategy 1: In Situ Formation of Acyl Fluorides
Acyl fluorides are smaller than many other activated carboxylic acid derivatives, which can reduce the steric clash during the nucleophilic attack by the hindered amine. A modern and effective method involves the use of a reagent like BTFFH, which converts the carboxylic acid to the acyl fluoride in situ.
Experimental Protocol: Amide Bond Formation via Acyl Fluoride with BTFFH [2]
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equiv) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Add BTFFH (1.1 equiv) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 equiv).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.
-
Add the sterically hindered amine (1.2 equiv) to the reaction mixture.
-
Heat the reaction to an elevated temperature (e.g., 60-80 °C) and monitor for product formation by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature, dilute with water, and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Strategy 2: Grignard-Isocyanate Coupling
For extremely hindered systems, a powerful method involves the direct coupling of a Grignard reagent with an isocyanate. This approach bypasses the traditional carboxylic acid activation and can be highly effective for the synthesis of sterically congested amides.[3]
Caption: Decision tree for hindered amide bond formation.
Section 2: Nucleophilic Substitution and Ether Synthesis
The steric bulk of the tert-butoxy group can significantly influence the pathway of nucleophilic substitution reactions.
FAQ 3: My SN2 reaction is not proceeding on a substrate with a neighboring tert-butyl group. Why?
This is a well-known phenomenon often referred to as the "neopentyl effect". Even though the leaving group might be on a primary carbon, the presence of a bulky tert-butyl group on the adjacent (beta) carbon creates immense steric hindrance. This bulk prevents the nucleophile from accessing the required trajectory for a backside attack, which is essential for the SN2 mechanism. As a result, SN2 reactions on neopentyl-type substrates are extremely slow, often to the point of being non-reactive under standard conditions.[4]
Troubleshooting Guide: Overcoming Hindrance in SN2-type Reactions
Strategy 1: Promote an SN1 Pathway
If the substrate can form a relatively stable carbocation, switching to reaction conditions that favor an SN1 mechanism can be a viable strategy. The bulky alkyl groups that hinder the SN2 reaction also help to stabilize a carbocation intermediate through hyperconjugation and inductive effects, which can accelerate an SN1 reaction.[5] To favor an SN1 pathway, use a polar protic solvent (e.g., ethanol, water) and a weaker nucleophile.
FAQ 4: How can I synthesize a tert-butyl ether from a sterically demanding alcohol?
The direct Williamson ether synthesis between a sterically hindered alcohol and a tert-butyl halide is generally not feasible due to the steric hindrance of both reactants and the propensity for elimination reactions with tert-butyl halides. Therefore, alternative methods are required.
Troubleshooting Guide: Synthesis of Hindered tert-Butyl Ethers
Strategy 1: Lewis Acid-Catalyzed Etherification with Boc2O
A mild and effective method for the synthesis of tert-butyl ethers from alcohols is the reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a Lewis acid catalyst. The choice of Lewis acid can be critical to the success of the reaction.[6][7]
| Lewis Acid Catalyst | Typical Conditions | Efficacy with Hindered Alcohols | Reference |
| Mg(ClO₄)₂ | DCM, rt | Good | [6][7] |
| Er(OTf)₃ | Solvent-free, rt | Good | [8] |
| Sc(OTf)₃ | DCM, rt | Good, especially for phenols | [7] |
| CeCl₃·7H₂O/NaI | Acetonitrile, reflux | Moderate | [8] |
Experimental Protocol: tert-Butylation of an Alcohol using Mg(ClO₄)₂ and Boc₂O [6][7]
-
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a nitrogen atmosphere, add di-tert-butyl dicarbonate (Boc₂O, 1.5 mmol).
-
Add anhydrous magnesium perchlorate (Mg(ClO₄)₂, 0.1 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the steric hindrance of the alcohol.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure tert-butyl ether.
Caption: Workflow for selecting a t-butyl ether synthesis method.
Section 3: Palladium-Catalyzed Cross-Coupling Reactions
The steric hindrance of a tert-butoxy group can also impact the efficiency of transition metal-catalyzed reactions like the Suzuki-Miyaura coupling.
FAQ 5: I'm observing low yields in my Suzuki-Miyaura coupling involving a substrate with a tert-butoxy group near the reaction site. What is the likely cause?
Steric hindrance from a nearby tert-butoxy group can impede key steps in the catalytic cycle. Specifically, the bulky group can hinder the oxidative addition of the palladium catalyst to the aryl halide and/or the transmetalation step with the boronic acid derivative. This leads to a slower overall reaction rate and can result in catalyst decomposition or competing side reactions, such as protodeboronation, ultimately leading to lower yields.
Troubleshooting Guide: Optimizing Suzuki-Miyaura Couplings for Hindered Substrates
Strategy 1: Ligand Selection is Crucial
For sterically demanding substrates, the choice of phosphine ligand is critical. Bulky, electron-rich monophosphine ligands are often the most effective as they promote the formation of a coordinatively unsaturated, highly reactive palladium center that can more readily undergo oxidative addition.
Recommended Catalyst Systems for Hindered Suzuki Couplings
| Palladium Source | Ligand | Base | Solvent | Reference |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Toluene | [9] |
| Pd(OAc)₂ | PCy₃ | K₃PO₄ | Toluene | [9] |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ | Toluene | [10] |
Experimental Protocol: General Procedure for Suzuki Coupling of a Hindered Aryl Bromide [11]
-
In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 mmol), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol) to a dry reaction vial.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Add the anhydrous solvent (e.g., toluene, 2 mL).
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by LC-MS or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
Section 4: Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a cornerstone of amine protection, but its removal can be challenging in sterically congested environments.
FAQ 6: Standard acidic conditions (e.g., TFA in DCM) are sluggish for removing my sterically hindered Boc group. What are my options?
The acid-catalyzed deprotection of a Boc group proceeds via protonation of the carbamate carbonyl oxygen, followed by the loss of the tert-butyl cation. Steric hindrance around the Boc group can restrict the access of the acid to the carbonyl oxygen, thus slowing down the initial protonation step and the overall deprotection rate.
Troubleshooting Guide: Cleavage of Hindered Boc Groups
Strategy 1: Alternative Acidic Conditions
If TFA in DCM is not effective, switching to a stronger acid or a different solvent system can be beneficial. Using HCl in a solvent like dioxane or methanol can sometimes be more effective. Lewis acids can also be employed, but care must be taken as they can be less selective.[12]
Strategy 2: Thermal Deprotection
Heating a solution of the Boc-protected amine can lead to clean deprotection, often without the need for any reagents. This method can be particularly useful when other functional groups in the molecule are acid-sensitive. The reaction can be performed in a high-boiling solvent like toluene or xylene, or under continuous flow conditions at elevated temperatures.[13]
Strategy 3: Specialized Reagents for Mild Deprotection
For sensitive substrates where strong acids or high temperatures are not tolerated, specific reagents have been developed for mild Boc deprotection.
Experimental Protocol: Boc Deprotection using Oxalyl Chloride in Methanol [14][15]
-
Dissolve the N-Boc protected amine (1.0 equiv) in methanol.
-
To this solution, add oxalyl chloride (2.0-3.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[15]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in an appropriate solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate to obtain the deprotected amine.
Sources
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. tert-Butyl Ethers [organic-chemistry.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Solvent Choice for Reactions with Ethyl 4-tert-butoxy-3-oxobutanoate
Welcome to our dedicated technical support guide for optimizing reactions involving Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of solvent selection and troubleshoot common experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, ensuring you can make informed decisions in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactivity sites of Ethyl 4-tert-butoxy-3-oxobutanoate and how does solvent choice influence them?
Ethyl 4-tert-butoxy-3-oxobutanoate is a β-keto ester with three key reactive centers: the acidic α-carbon nestled between two carbonyl groups, the ketone carbonyl, and the ester carbonyl.[1] Solvent selection is critical as it directly impacts the reactivity of these sites, primarily through its influence on the keto-enol tautomerism and the solubility of reactants and intermediates.
-
Keto-Enol Tautomerism: The equilibrium between the keto and enol forms is highly solvent-dependent.[2][3][4]
-
Non-polar, aprotic solvents (e.g., hexane, benzene, carbon tetrachloride) favor the enol form. This is because the enol tautomer can form a stable, intramolecular hydrogen bond, which is less disrupted in these environments.[4][5] An increased concentration of the enol form can be advantageous for reactions where the enol or its corresponding enolate is the key reactive species.
-
Polar, aprotic solvents (e.g., DMSO, DMF) can also stabilize the enol form to some extent through dipole-dipole interactions.
-
Polar, protic solvents (e.g., water, ethanol) strongly solvate the carbonyl groups of the keto form through hydrogen bonding, thus favoring the keto tautomer.[5] For reactions requiring nucleophilic attack at the keto-carbonyl, enhancing the concentration of the keto form can be beneficial.
-
The following diagram illustrates the solvent's influence on the keto-enol equilibrium:
Caption: Solvent polarity's effect on the keto-enol equilibrium of β-keto esters.
Q2: I'm observing low yields in my Claisen condensation reaction. Could the solvent be the issue?
Absolutely. In a Claisen condensation, the formation of a stabilized enolate is a critical step.[6] The choice of solvent and base is paramount for success.
-
Solvent and Base Compatibility: A common pitfall is a mismatch between the alkoxide base and the ester.[6][7] For Ethyl 4-tert-butoxy-3-oxobutanoate, an ethoxide base (e.g., sodium ethoxide) should be used to prevent transesterification, which would lead to a mixture of products and lower the yield of the desired β-keto ester.[6]
-
Aprotic Solvents are Preferred: The reaction should be conducted in an aprotic solvent, such as diethyl ether or tetrahydrofuran (THF). Protic solvents like ethanol can protonate the enolate, quenching the reaction and reducing the yield.[6]
-
Ensuring Dry Conditions: The presence of water will hydrolyze the ester and neutralize the alkoxide base, halting the condensation.[6] Therefore, using anhydrous solvents and reagents is crucial.
Q3: How does solvent choice impact the regioselectivity of the Knorr Pyrazole Synthesis?
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[8][9][10] With an unsymmetrical β-keto ester like Ethyl 4-tert-butoxy-3-oxobutanoate, the solvent can influence which carbonyl group the hydrazine preferentially attacks, leading to different regioisomers.
-
Reaction in Protic Solvents (e.g., Ethanol, Acetic Acid): In protic solvents, the reaction often proceeds under acidic catalysis.[11] The more reactive ketone carbonyl is typically protonated, making it more electrophilic and favoring initial attack by the hydrazine at this position.
-
Reaction in Aprotic Solvents: In the absence of a protic solvent, the inherent reactivity difference between the ketone and ester carbonyls becomes more pronounced. The ketone is generally more electrophilic than the ester, so initial condensation at the ketone is still favored.
The following workflow outlines the general considerations for solvent selection in the Knorr synthesis:
Caption: Decision workflow for solvent choice in the Knorr Pyrazole Synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solvent Considerations |
| Low or No Product Formation | Incomplete dissolution of starting materials. | Select a solvent in which all reactants are fully soluble at the reaction temperature. Consider a solvent with a higher boiling point to enable heating if necessary. |
| Inappropriate keto-enol equilibrium. | For reactions requiring the enolate, switch to a non-polar, aprotic solvent to favor the enol tautomer. For reactions at the keto-carbonyl, a polar protic solvent may be beneficial. | |
| Deactivation of reagents. | Ensure the use of anhydrous solvents, especially when working with strong bases or water-sensitive intermediates.[6] | |
| Formation of Multiple Products/Side Reactions | Transesterification in base-catalyzed reactions. | Always match the alkoxide base to the alcohol portion of the ester (e.g., use sodium ethoxide for ethyl esters).[6][7] |
| Undesired regioisomers in reactions with unsymmetrical reagents. | Experiment with both protic and aprotic solvents to influence the regioselectivity. Analyze the product mixture to determine the optimal solvent system. | |
| Self-condensation of the β-keto ester. | In crossed Claisen-type reactions, ensure one ester is non-enolizable or use it in excess.[6] | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the reaction solvent. | Choose a solvent from which the product is likely to precipitate upon cooling or by the addition of an anti-solvent. |
| Formation of an emulsion during workup. | If using an aqueous workup, adding brine can help break emulsions. Consider using a solvent that is less miscible with water. |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multi-component reaction that benefits from careful solvent selection to optimize yields.[12][13][14]
Objective: To synthesize a 1,4-dihydropyridine derivative using Ethyl 4-tert-butoxy-3-oxobutanoate.
Reagents:
-
Ethyl 4-tert-butoxy-3-oxobutanoate (2 equivalents)
-
Aldehyde (1 equivalent)
-
Ammonia or Ammonium Acetate (1 equivalent)
Solvent Comparison:
| Solvent | Typical Conditions | Advantages | Disadvantages |
| Ethanol | Reflux | Good solubility for most reactants. | May require longer reaction times. |
| Water | Reflux with a catalyst (e.g., ferric chloride) | "Green" solvent, can lead to direct aromatization.[13] | Solubility of organic reactants may be limited. |
| Ionic Liquids | Room Temperature | Environmentally friendly, can act as a catalyst.[13] | Higher cost and potential purification challenges. |
| Solvent-free (Microwave) | Microwave irradiation | Rapid reaction times, high yields.[13] | Requires specialized equipment. |
Step-by-Step Methodology (using Ethanol):
-
To a round-bottom flask, add Ethyl 4-tert-butoxy-3-oxobutanoate (2 eq.), the chosen aldehyde (1 eq.), and ammonium acetate (1.1 eq.) in ethanol.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
References
- Reeves, L. W. (1957). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 35(12), 1351-1364.
- BenchChem Technical Support Team. (2025, December). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
- Fioroni, M., & D'Alpaos, M. (2012). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. RSC Advances, 2(25), 9467-9476.
- Udgaonkar, A., Wu, J., Rao, A., & Njoo, E. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA.
-
Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. Retrieved from [Link]
-
Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Retrieved from [Link]
- Mamleeva, D. R., Kholin, K. V., Pugachev, A. D., Fazleeva, G. M., & Melnikov, M. P. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters, 22(3), 875-879.
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]
-
Scribd. (n.d.). Hantzsch Pyridine Synthesis. Retrieved from [Link]
- Al-Mokhtar, M. A., Jabir, M. S., & Al-Juboori, A. M. (2023). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System.
- Li, J., et al. (2007). Study on the Reactions of Ethyl 4,4,4-Trifluoro-3-oxobutanoate with Arylidenemalononitriles. Hecheng Huaxue/Chinese Journal of Synthetic Chemistry, 15(4), 441-445.
- Knorr Pyrazole Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 553-555). Cambridge University Press.
-
ChemBK. (n.d.). Ethyl 3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate. Retrieved from [Link]
- Shimizu, S., Kataoka, M., Katoh, M., Morikawa, T., Miyoshi, T., & Yamada, H. (1992). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 58(7), 2211–2216.
- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(1), 1-15.
-
JoVE. (2023, April 30). Video: Esters to β-Ketoesters: Claisen Condensation Overview. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Mastering β-keto esters. Retrieved from [Link]
-
YouTube. (2021, February 13). Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. Retrieved from [Link]
-
Synthonix. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate - [E8442]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3016245, Ethyl 4-ethoxy-3-oxobutyrate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13335342, Ethyl 4-hydroxy-3-oxobutanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids. Retrieved from [Link]
-
International Journal for Multidisciplinary Research. (n.d.). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
-
MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. Retrieved from [Link]
Sources
- 1. Ethyl 4-tert-butoxy-3-oxobutanoate|CAS 67354-35-2 [benchchem.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. emerginginvestigators.org [emerginginvestigators.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 8. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. jk-sci.com [jk-sci.com]
- 12. fiveable.me [fiveable.me]
- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
How to minimize by-product formation with Ethyl 4-tert-butoxy-3-oxobutanoate
Welcome to the technical support center for Ethyl 4-tert-butoxy-3-oxobutanoate (CAS 67354-35-2). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to help you minimize by-product formation and optimize your synthetic routes.
Introduction
Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable β-keto ester in organic synthesis. Its structure, featuring a ketone at the beta position relative to the ester, allows for a variety of carbon-carbon bond-forming reactions. The tert-butoxy group pro[1]vides steric hindrance and serves as a protecting group for a hydroxyl functionality. However, like many β-ket[1]o esters, it is susceptible to several side reactions that can impact yield and purity. This guide will address the most common challenges and provide actionable solutions.
Troubleshooting Guide: Minimizing By-product Formation
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Product Due to a Competing Side Reaction
Symptom: You observe the formation of a significant amount of a ketone by-product instead of your expected β-keto ester product.
Possible Cause: This indicates that your desired product has undergone hydrolysis and subsequent decarboxylation. This is a common issue wi[2][3][4]th β-keto esters, especially during acidic or basic workups and purification. The ester is first hydrol[2][3]yzed to a β-keto acid, which is thermally unstable and readily loses CO₂ to form a ketone.
Solution:
-
Mil[3][4][5]d Workup Conditions: Employ a careful and mild acidic workup. Use dilute solutions of weak acids like citric acid or ammonium chloride instead of strong acids. Avoid prolonged exposure to acidic or basic conditions.
-
Temperature Control: Avoid excessive heating during solvent evaporation and purification steps like distillation. If distillation is necess[3]ary, perform it under reduced pressure to lower the boiling point.
-
Krapcho Decarboxylation Awareness: Be aware of conditions that favor Krapcho decarboxylation, which is the removal of an ester group from a carbon with an electron-withdrawing group. This reaction is often pr[6][7][8]omoted by heating in polar aprotic solvents like DMSO or DMF, especially in the presence of salts such as LiCl or NaCl. If these conditions are n[6][7][8]ot intended for your desired transformation, they should be avoided.
Problem 2: Formation of an Unexpected Impurity with a Higher Molecular Weight
Symptom: Your reaction mixture shows a significant peak in the mass spectrum corresponding to a dimer of your starting material or product.
Possible Cause: This is likely due to a self-condensation reaction, such as a Claisen condensation. The α-protons of the β-[9][10]keto ester are acidic and can be deprotonated by a base to form an enolate. This enolate can then act[1] as a nucleophile and attack the carbonyl group of another molecule of the ester, leading to a dimeric by-product.
Solution:
-
Con[9][10]trol of Basicity: Use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) and add it slowly at low temperatures (e.g., -78 °C) to control the formation of the enolate.
-
**Order of Addition:[3] If your reaction involves reacting the enolate of Ethyl 4-tert-butoxy-3-oxobutanoate with an electrophile, it is crucial to form the enolate completely before adding the electrophile. This can be achieved by slowly adding the β-keto ester to a solution of the base at low temperature.
-
Stoichiometry: Use a stoichiometric amount of base to ensure complete deprotonation of the starting material, which can help drive the desired reaction to completion and minimize self-condensation.
Problem 3: P[3]resence of a By-product Resulting from the Loss of the tert-Butyl Group
Symptom: You detect a by-product where the tert-butoxy group has been cleaved, resulting in a hydroxyl group or a subsequent elimination product.
Possible Cause: The tert-butyl group is susceptible to cleavage under strong acidic conditions. This is a common deprotection strategy, but it can be an undesired side reaction if not intended.
Solution:
-
Avoid Strong Acids: If the tert-butoxy group needs to be retained, avoid using strong acids like HCl, H₂SO₄, or trifluoroacetic acid (TFA), especially at elevated temperatures.
-
Alternative Catalysts: If your reaction requires acid catalysis, consider using milder Lewis acids that are less likely to cleave the tert-butyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for Ethyl 4-tert-butoxy-3-oxobutanoate to prevent degradation?
A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong acids, bases, and oxidizing agents. For long-term storage, re[11]frigeration is recommended.
Q2: My reaction is sluggish. How can I improve the reaction rate without promoting by-product formation?
A2:
-
Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like THF or DMF can often accelerate reactions involving enolates. However, be mindful that DMF can promote decarboxylation at higher temperatures.
-
Temperature Optimiz[6]ation: Carefully increasing the reaction temperature can improve the rate, but it may also increase the formation of by-products. A systematic study to find the optimal temperature is recommended.
-
Catalyst Use: In some cases, the addition of a catalytic amount of a phase-transfer catalyst can enhance the reaction rate, especially in biphasic systems.
Q3: Can I use sodium ethoxide as a base for reactions with Ethyl 4-tert-butoxy-3-oxobutanoate?
A3: While sodium ethoxide is a common base for reactions with esters, it can lead to transesterification as a side reaction. Using a base with a non-nucleophilic counter-ion, such as sodium hydride (NaH) or a hindered base like LDA, is generally preferred to avoid this by-product.
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of Ethyl 4-tert-butoxy-3-oxobutanoate
This protocol provides a general method for the alkylation at the α-carbon, minimizing self-condensation.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF.
-
Base Addition: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA in THF to the flask.
-
Enolate Formation: Slowly add a solution of Ethyl 4-tert-butoxy-3-oxobutanoate in anhydrous THF to the stirred LDA solution at -78 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., an alkyl halide) dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Common By-products and Their Causes
| By-product Structure | Common Name/Type | Likely Cause | Recommended Prevention |
| Ketone (loss of -COOEt) | Decarboxylation Product | Hydrolysis of the ester followed by thermal loss of CO₂. | Mild acidic/basic worku[3][4][5]p, avoid high temperatures during purification. |
| Dimeric Structure | S[3]elf-Condensation Product | Reaction of the enolate with another molecule of the ester. | Use of a hindered base [9][10](e.g., LDA), low temperatures, controlled addition. |
| Alcohol (loss of t-Bu[3]) | Deprotection Product | Exposure to strong acidic conditions. | Avoid strong acids; use milder Lewis acids if acid catalysis is needed. |
| Transesterification Product | Ester Exchange | Use of nucleophilic alkoxide bases (e.g., NaOEt). | Use non-nucleophilic bases like NaH or LDA. |
Visualizations
Diagram 1: Key By-product Formation Pathways
This diagram illustrates the main pathways leading to common by-products.
Caption: Major side reaction pathways for Ethyl 4-tert-butoxy-3-oxobutanoate.
Diagram 2: Troubleshooting Workflow for Low Yield
This workflow guides the user through troubleshooting steps when experiencing low product yield.
Sources
- 1. Ethyl 4-tert-butoxy-3-oxobutanoate|CAS 67354-35-2 [benchchem.com]
- 2. aklectures.com [aklectures.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 8. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Predict the products of self-condensation of the following esters... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Stability issues of Ethyl 4-tert-butoxy-3-oxobutanoate during workup
An Application Scientist's Guide to Mitigating Stability Issues During Experimental Workup
Welcome to the technical support center for Ethyl 4-tert-butoxy-3-oxobutanoate. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile β-keto ester in their synthetic workflows. As a Senior Application Scientist, I've observed that while this reagent is invaluable, its stability during aqueous workup can be a significant challenge, often leading to diminished yields and purification difficulties. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges effectively.
Understanding the Instability: The Chemical Basis
Ethyl 4-tert-butoxy-3-oxobutanoate possesses two primary functionalities that are susceptible to degradation during standard workup conditions: the acid-labile tert-butyl ether and the hydrolyzable ethyl ester . The interplay between these two groups dictates the compound's stability. The two predominant degradation pathways are:
-
Acid-Catalyzed Cleavage: The tert-butyl ether is highly sensitive to acidic conditions. Protonation of the ether oxygen leads to the formation of a stable tert-butyl cation, resulting in the cleavage of the C-O bond and the formation of an undesired hydroxy-keto ester.[1][2]
-
Ester Hydrolysis & Subsequent Decarboxylation: Like all esters, the ethyl ester can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[3][4] The resulting β-keto acid intermediate is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield a simple ketone, which represents a complete loss of the desired scaffold.[5][6]
These competing pathways are visualized below. Understanding these mechanisms is the first step toward designing a robust workup procedure.
Caption: Primary degradation pathways during workup.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the workup and purification of Ethyl 4-tert-butoxy-3-oxobutanoate.
Question 1: I'm observing a significant loss of product after an acidic wash (e.g., 1M HCl). What is happening and how can I prevent it?
Answer: You are most likely experiencing the acid-catalyzed cleavage of the tert-butyl ether. Strong aqueous acids create a low pH environment that rapidly and irreversibly removes this protecting group.
-
Causality: The mechanism involves protonation of the ether oxygen, followed by elimination of the highly stable tert-butyl cation. This process is often complete within minutes at room temperature with common mineral acids.[2]
-
Troubleshooting: Avoid strong acidic washes entirely. To neutralize a basic reaction mixture or remove acid-soluble impurities, use a milder acidic solution.
-
Recommended Solution: A saturated aqueous solution of ammonium chloride (NH₄Cl). This solution is weakly acidic (pH ~4.5-5.5) and is generally not aggressive enough to cause significant cleavage of the tert-butyl ether during the brief exposure of an extraction.
-
Alternative: A 5-10% aqueous solution of sodium bisulfate (NaHSO₄).
-
Question 2: My NMR spectrum is clean before workup, but after extraction and solvent removal, I see new peaks corresponding to tert-butanol and my yield is very low. What is the cause?
Answer: This is a classic signature of compound degradation via both primary pathways. The presence of tert-butanol confirms the cleavage of the tert-butyl ether. The low yield suggests that a portion of your material has also undergone the hydrolysis-decarboxylation sequence.
-
Causality: The workup conditions (likely acidic, or perhaps heated for too long during solvent evaporation) have caused both degradation reactions to occur. The hydrolysis of the ethyl ester forms the β-keto acid, which is notoriously unstable. Even gentle warming, such as on a rotary evaporator, can be enough to induce decarboxylation.[5][6]
-
Troubleshooting:
-
Neutralize Carefully: After the reaction is complete, quench it with a mild reagent. A saturated solution of sodium bicarbonate (NaHCO₃) is often the best choice to neutralize catalytic acid without making the solution strongly basic.
-
Keep it Cold: Perform all extractions and washes using an ice-water bath to keep your separatory funnel cold. Lower temperatures significantly slow the rates of both hydrolysis and cleavage.
-
Evaporate with Care: Remove the solvent under reduced pressure at the lowest possible temperature (e.g., ≤30 °C water bath). Do not leave the product on the rotary evaporator longer than necessary.
-
Question 3: Can I use a basic wash (e.g., NaOH, K₂CO₃) to remove acidic byproducts?
Answer: It is highly discouraged to use strong bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
-
Causality: These conditions will cause rapid and irreversible saponification (hydrolysis) of the ethyl ester.[4] This directly funnels your product into the unstable β-keto acid intermediate, which will decarboxylate upon any attempt at acidification or even during storage, leading to catastrophic yield loss.
-
Troubleshooting:
-
Recommended Solution: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃). It is a weak base, sufficient to neutralize strong acids, but generally not basic enough to cause significant ester hydrolysis, especially if the wash is performed quickly and at a low temperature (0-5 °C).
-
Post-Wash Check: After the NaHCO₃ wash, ensure the aqueous layer is in the pH 7-8 range. This confirms neutralization without creating a harshly basic environment.
-
Question 4: I need to purify my product by column chromatography. Are there any special precautions?
Answer: Yes, standard silica gel is naturally acidic and can cause product degradation directly on the column. This is a very common and often overlooked source of yield loss during purification.
-
Causality: The acidic silanol groups (Si-OH) on the surface of the silica gel create a localized acidic environment, which can catalyze the cleavage of the tert-butyl ether as your compound passes through the column.
-
Troubleshooting:
-
Deactivate the Silica: Neutralize the silica gel before use. This can be done by preparing your column slurry in an eluent that contains a small amount of a volatile base, typically 0.5-1% triethylamine (Et₃N) or pyridine.
-
Run the Column Quickly: Do not let the product sit on the column for extended periods.
-
TLC First: Before committing your entire batch, run a TLC plate and let it sit for 20-30 minutes after developing. If you see a new spot appearing at a different Rf over time, it's a strong indication that your compound is degrading on the silica.
-
Recommended Protocols
Adherence to a validated protocol is critical for reproducibility. The following workflows are designed to minimize degradation.
Protocol 1: Optimized Aqueous Workup
This protocol assumes the reaction was run in an organic solvent (e.g., Ethyl Acetate, DCM) and needs to be quenched and purified.
-
Cool the Reaction: Once the reaction is complete, cool the reaction vessel to 0 °C in an ice-water bath.
-
Quench: Slowly add saturated aqueous NaHCO₃ solution to the cooled reaction mixture with stirring until gas evolution ceases and the pH of the aqueous phase is ~7-8.
-
Extract: Transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with the organic solvent. Keep the funnel cool if possible.
-
Combine & Wash: Combine the organic layers. Wash the combined organics once with saturated aqueous NH₄Cl solution, followed by one wash with saturated aqueous NaCl (brine).
-
Dry: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter & Concentrate: Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator with a bath temperature no higher than 30 °C.
Caption: Recommended workflow for aqueous workup.
Data Summary: Workup Reagent Compatibility
| Reagent | Type | pH | Compatibility with tert-Butyl Ether | Compatibility with Ethyl Ester | Recommendation |
| 1M HCl | Strong Acid | <1 | Poor (Causes rapid cleavage) | Fair (Can cause hydrolysis) | Avoid |
| Sat. NH₄Cl | Weak Acid | ~5 | Good (Minimal cleavage) | Excellent | Recommended for neutralizing bases |
| Sat. NaHCO₃ | Weak Base | ~8 | Excellent | Good (Minimal hydrolysis) | Recommended for neutralizing acids |
| 1M NaOH | Strong Base | >13 | Excellent | Poor (Causes rapid saponification) | Avoid |
References
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
- Sven-Olov Lawesson, S. L. J. (1966). t-Butyl acetoacetate. Organic Syntheses, 4, 11. doi:10.15227/orgsyn.037.0001
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Harmand, T. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. ResearchGate. Retrieved from [Link]
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(n.d.). Mastering β-keto esters. ResearchGate. Retrieved from [Link]
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(n.d.). Anaerobic Biodegradation of Gasoline Oxygenates. Retrieved from [Link]
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Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. Retrieved from [Link]
- Kataoka, M., et al. (1998). Stereoselective Reduction of Ethyl 4-Chloro-3-Oxobutanoate by a Microbial Aldehyde Reductase in an Organic Solvent-Water Diphasic System. Applied and Environmental Microbiology, 64(11), 4416-4420.
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Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
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(n.d.). An Efficient Synthesis of tert-Butyl Ethers/Esters of Alcohols/Amino Acids Using Methyl tert-Butyl Ether. ResearchGate. Retrieved from [Link]
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LibreTexts Chemistry. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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(n.d.). Kinetic Study of Di-Tert-Butyl Peroxide: Thermal Decomposition and Product Reaction Pathways. ResearchGate. Retrieved from [Link]
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AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
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Bode, J. W. (2019). OC II (FS 2019). ETH Zurich. Retrieved from [Link]
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(n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. ResearchGate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Generic Methods for Monomer Synthesis. Retrieved from [Link]
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Clark, J. (n.d.). Hydrolysing esters. Chemguide. Retrieved from [Link]
- Zercher, C. K. (2014).
- Thomas, A. A., et al. (2014). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 57(21), 8800-8816.
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(n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. Retrieved from [Link]
- (n.d.). Method for preparing acyclic beta keto ester. Google Patents.
- Bodnár, Z., et al. (2008). Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. Chemistry - A European Journal, 14(7), 2210-2220.
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Andrey K. (2014, July 8). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Organic Letters, 6(24), 4407-4410.
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Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Acids. Retrieved from [Link]
- Tsuji, J. (1986). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Journal of Organometallic Chemistry, 300(1-2), 281-305.
-
Ashenhurst, J. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. Retrieved from [Link]
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to Beta-Keto Esters: A Comparative Analysis of Ethyl 4-tert-butoxy-3-oxobutanoate
For researchers, scientists, and drug development professionals, β-keto esters are indispensable intermediates in the intricate art of organic synthesis.[1] Their unique bifunctional nature, possessing both a nucleophilic α-carbon and electrophilic carbonyl groups, allows for a diverse array of chemical transformations.[2] This makes them cornerstone building blocks in the construction of complex molecules, including a wide variety of pharmaceuticals, dyes, and fragrances.[3][4][5]
This guide provides an in-depth comparative analysis of Ethyl 4-tert-butoxy-3-oxobutanoate against its more conventional counterparts: ethyl acetoacetate, methyl acetoacetate, and tert-butyl acetoacetate. We will explore how the subtle yet critical structural differences between these reagents dictate their reactivity, stability, and ultimate utility in complex synthetic pathways, supported by experimental data and detailed protocols.
The Landscape of β-Keto Esters: Structure and Functionality
At its core, a β-keto ester features a ketone functional group at the β-position relative to an ester carbonyl. This arrangement confers a heightened acidity to the α-protons nestled between the two carbonyls, facilitating the formation of a resonance-stabilized enolate ion.[6] This enolate is a potent nucleophile, serving as the engine for a multitude of carbon-carbon bond-forming reactions.[7]
The selection of a specific β-keto ester is a critical strategic decision in synthesis design, as the nature of the ester group (R¹) and the substituent at the γ-position (R²) profoundly influences the molecule's behavior.
Our analysis focuses on four key players:
-
Ethyl 4-tert-butoxy-3-oxobutanoate (E4tB3O): The subject of our deep dive, featuring a standard ethyl ester (R¹ = Et) and a unique tert-butoxy ether group at the γ-position (R² = O-tBu).
-
Ethyl Acetoacetate (EAA): The archetypal β-keto ester, where R¹ is ethyl and R² is a simple methyl group.[3][8]
-
Methyl Acetoacetate (MAA): A close analogue of EAA, differing only in the ester group (R¹ = Me).[9]
-
tert-Butyl Acetoacetate (tBAA): Features a sterically demanding tert-butyl ester group (R¹ = tBu) and a methyl R² group.[10]
Comparative Physicochemical Properties
The choice of ester is often guided by its physical properties, which influence reaction conditions and purification strategies. The introduction of the bulky, non-polar tert-butoxy group in E4tB3O significantly increases its molecular weight and boiling point compared to its simpler analogues.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Ethyl 4-tert-butoxy-3-oxobutanoate | 67354-35-2[11] | C₁₀H₁₈O₄ | 202.25[12] | 267.5[11] | 1.008[11] |
| Ethyl Acetoacetate (EAA) | 141-97-9[3] | C₆H₁₀O₃ | 130.14[7] | 180.8[7] | 1.030[8] |
| Methyl Acetoacetate (MAA) | 105-45-3 | C₅H₈O₃ | 116.12[9] | 166.0[9] | 1.076[9] |
| tert-Butyl Acetoacetate (tBAA) | 1694-31-1[10] | C₈H₁₄O₃ | 158.19 | ~190 (decomposes) | 0.966 |
Reactivity and Strategic Advantages: A Deeper Dive
The true value of a reagent is revealed in its chemical behavior. Here, we dissect the key differences that a synthetic chemist must consider.
The defining feature of Ethyl 4-tert-butoxy-3-oxobutanoate is not the ester but the γ-tert-butoxy ether group . This functionality fundamentally changes the molecule's role from a simple acetoacetate equivalent to a protected γ-hydroxy-β-keto ester synthon .
-
Chemical Stability: The ether linkage is robust and stable under the basic conditions typically used for enolate formation and alkylation, as well as the conditions for ketonic hydrolysis of the ethyl ester.[13] This is a stark contrast to the ester groups in EAA, MAA, and tBAA, which are the primary sites of reaction.
-
Acid-Labile Deprotection: The tert-butyl group can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid) to unveil a γ-hydroxyl group. This two-step sequence (alkylation followed by deprotection) provides a strategic route to γ-hydroxyketones, a valuable motif in natural product synthesis.
-
Reactivity in Acetoacetylation: Surprisingly, the sterically hindered tert-Butyl acetoacetate (tBAA) is reported to be 15 to 20 times more reactive as an acetoacetylating agent for alcohols and amines than EAA or MAA.[14] This enhanced reactivity stems from a unique mechanism that differs from standard transesterification, making tBAA the reagent of choice for attaching an acetoacetyl group to a substrate.[14]
-
Stability to Hydrolysis: The bulky tert-butyl ester of tBAA offers greater resistance to saponification under basic conditions compared to the ethyl and methyl esters of EAA and MAA. This can be advantageous in reactions where premature ester cleavage is a concern.
-
Decarboxylation Pathway: Following alkylation, β-keto esters are often hydrolyzed to the corresponding β-keto acid, which readily decarboxylates upon gentle heating to yield a ketone.[15][16] While the ethyl and methyl esters of EAA and MAA undergo this transformation smoothly, the choice of ester can be critical. The ethanol or methanol generated during hydrolysis is volatile and easily removed.
Performance in Key Synthetic Transformations
The utility of these reagents is best illustrated through their application in foundational organic reactions.
The Knorr pyrrole synthesis is a classic method for constructing substituted pyrroles, involving the condensation of an α-aminoketone with a β-dicarbonyl compound.[17][18] The β-keto ester serves as a key component, dictating the substitution pattern of the final heterocyclic product.
-
Using EAA or MAA: These reagents lead to pyrroles with an ester substituent, which can be further manipulated (e.g., hydrolyzed and decarboxylated).[18]
-
Using E4tB3O: This reagent introduces a CH₂-O-tBu substituent onto the pyrrole ring. This provides a synthetic handle for further elaboration after selective deprotection to the hydroxymethyl group, offering a significant advantage for building complex, functionalized pyrroles used in materials science and medicinal chemistry.
This reaction transforms a β-keto ester into a hydrazone via reaction with an aryl diazonium salt, often as a prelude to the Fischer indole synthesis.[19][20] The reaction involves the cleavage of an acyl or carboxyl group. The choice of β-keto ester directly impacts the structure of the resulting hydrazone, which is a critical intermediate. The stability of the tert-butoxy group in E4tB3O under these conditions would allow for the synthesis of complex hydrazones that are not readily accessible from other starting materials.
Experimental Protocols
To provide a practical context, we present methodologies for key transformations.
This protocol describes the formation of a ketone via alkylation and subsequent decarboxylation, a cornerstone of β-keto ester chemistry.[6]
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the β-keto ester (1.0 equiv.) in anhydrous THF or DMF. Cool the solution to 0 °C.
-
Add a strong base, such as sodium hydride (NaH, 1.1 equiv., 60% dispersion in mineral oil) portion-wise. Causality: A strong, non-nucleophilic base is required to completely deprotonate the α-carbon without competing in a nucleophilic attack on the ester carbonyl.
-
Allow the mixture to stir at room temperature for 1 hour or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting enolate solution back to 0 °C. Add the desired alkyl halide (e.g., iodomethane, benzyl bromide, 1.1 equiv.) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Hydrolysis & Decarboxylation: To the crude alkylated β-keto ester, add a 3M aqueous HCl solution.[16] Heat the mixture to reflux (typically 100-110 °C) for 4-8 hours until TLC analysis indicates the consumption of the starting material. Causality: The acidic conditions first hydrolyze the ester to a β-keto acid, which is thermally unstable and readily loses CO₂ to form the final ketone product.[15]
-
Purification: After cooling to room temperature, extract the mixture with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ solution, then brine. Dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting ketone by flash column chromatography or distillation.
This protocol demonstrates the unique utility of E4tB3O as a protected building block.
-
Reaction Setup: Dissolve the substituted Ethyl 4-tert-butoxy-3-oxobutanoate derivative (1.0 equiv.) in dichloromethane (DCM) in a round-bottom flask.
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at room temperature. Causality: TFA is a strong acid that effectively cleaves the tert-butyl ether via an SN1-type mechanism, forming a stable tert-butyl cation, while being mild enough to typically leave the ethyl ester intact.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Redissolve the residue in ethyl acetate and wash carefully with saturated aqueous NaHCO₃ solution (until effervescence ceases) and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The resulting γ-hydroxy-β-keto ester can be purified by flash column chromatography.
Decision Guide: Selecting the Right β-Keto Ester
The optimal choice of reagent is entirely dependent on the synthetic goal. This decision tree provides a logical framework for selection.
Sources
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A Strategic Advancement in Synthesis: Unveiling the Advantages of Ethyl 4-tert-butoxy-3-oxobutanoate over Ethyl Acetoacetate
In the nuanced field of organic synthesis, the selection of starting materials is a critical determinant of a reaction's efficiency, selectivity, and overall success. For decades, ethyl acetoacetate (EAA) has been a workhorse, a readily available and versatile building block for the construction of a diverse array of molecular architectures. However, the evolution of complex multi-step syntheses, particularly in the pharmaceutical industry, has necessitated the development of reagents with more tailored properties. This guide presents a comprehensive comparison of ethyl 4-tert-butoxy-3-oxobutanoate and its traditional counterpart, ethyl acetoacetate, highlighting the strategic advantages conferred by the incorporation of a tert-butoxy group. Through an examination of their intrinsic chemical properties, supported by experimental insights, we will demonstrate how this seemingly subtle structural modification translates into significant practical benefits for the discerning researcher.
At a Glance: Key Physicochemical and Reactivity Parameters
A foundational understanding of the acidity of the α-proton is paramount when considering the reactivity of β-keto esters. This acidity dictates the ease of enolate formation, which is the crucial step for a multitude of subsequent reactions.
| Property | Ethyl Acetoacetate | Ethyl 4-tert-butoxy-3-oxobutanoate |
| Molecular Weight | 130.14 g/mol | 202.25 g/mol |
| pKa (α-proton) | ~10.7 (in water) | ~9.90 (Predicted)[1] |
| Key Structural Feature | Terminal methyl group | Terminal tert-butoxy group |
The lower predicted pKa of ethyl 4-tert-butoxy-3-oxobutanoate suggests a higher acidity of its α-protons compared to ethyl acetoacetate. This can be attributed to the electron-withdrawing inductive effect of the oxygen atom in the tert-butoxy group, which stabilizes the resulting enolate. This enhanced acidity allows for the use of milder bases for deprotonation, a significant advantage in syntheses involving base-sensitive functional groups.
The Decisive Edge: Advantages of the Tert-Butoxy Moiety
The presence of the bulky tert-butyl group in ethyl 4-tert-butoxy-3-oxobutanoate introduces a unique combination of electronic and steric effects that manifest in several key advantages over ethyl acetoacetate.
Enhanced Synthetic Control Through Steric Hindrance
The voluminous nature of the tert-butoxy group exerts significant steric influence on the adjacent carbonyl group. This steric congestion can be strategically exploited to direct the regioselectivity of reactions. For instance, in reactions involving nucleophilic attack at one of the two carbonyls, the more sterically accessible ketone of the ethyl ester is favored.
Furthermore, the steric bulk of the tert-butoxy group can influence the stereochemical outcome of reactions at the α-carbon. While direct comparative studies are limited, it is a well-established principle in organic synthesis that bulky substituents can effectively shield one face of a prochiral center, leading to higher diastereoselectivity in alkylation and other bond-forming reactions.
The Tert-Butyl Group as a Versatile Protecting Group
Perhaps the most significant advantage of ethyl 4-tert-butoxy-3-oxobutanoate is the dual functionality of the tert-butoxy group as a robust protecting group for a hydroxyl moiety. In a multi-step synthesis, the tert-butoxy group can be carried through various transformations that might otherwise affect a free hydroxyl group. Subsequently, the tert-butyl group can be selectively cleaved under acidic conditions to reveal the alcohol, providing a powerful tool for late-stage functionalization.
This contrasts sharply with the terminal methyl group of ethyl acetoacetate, which is unfunctionalized and offers no such synthetic flexibility.
Experimental Protocols and Workflows
To fully appreciate the practical implications of these advantages, we present detailed experimental protocols for the synthesis of ethyl 4-tert-butoxy-3-oxobutanoate and a representative alkylation reaction, a cornerstone of β-keto ester chemistry.
Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
The synthesis of ethyl 4-tert-butoxy-3-oxobutanoate is readily achieved through a nucleophilic substitution reaction. A common and efficient method involves the reaction of ethyl 4-chloroacetoacetate with potassium tert-butoxide.
Caption: Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.
Step-by-Step Protocol:
-
To a solution of ethyl 4-chloroacetoacetate (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add potassium tert-butoxide (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 4-tert-butoxy-3-oxobutanoate.
Comparative Alkylation: A Case Study
The alkylation of β-keto esters is a fundamental carbon-carbon bond-forming reaction. The increased acidity of the α-proton in ethyl 4-tert-butoxy-3-oxobutanoate allows for the use of milder bases and can lead to cleaner reactions with higher yields, especially with sensitive substrates.
Caption: Comparative Alkylation Workflow.
Step-by-Step Protocol (General):
-
To a solution of the β-keto ester (1.0 eq) in a suitable solvent (e.g., DMF, THF), add the base (1.1 eq) at 0 °C.
-
Stir the mixture for 30 minutes to an hour to ensure complete enolate formation.
-
Add the alkylating agent (1.0-1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and purify as described in the synthesis protocol.
Applications in Complex Molecule Synthesis
The unique attributes of ethyl 4-tert-butoxy-3-oxobutanoate have made it an increasingly valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry. The ability to introduce a protected hydroxyl group early in a synthetic sequence and unveil it at a later stage is a powerful strategy for accessing highly functionalized targets. Its utility is evident in the synthesis of various heterocyclic compounds and natural product analogues where precise control of reactivity and functional group compatibility is essential.
Conclusion
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PubChem. Ethyl acetoacetate. [Link]
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Organic Chemistry Portal. tert-Butyl Esters. [Link]
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Royal Society of Chemistry. Recent advances in the transesterification of β-keto esters. [Link]
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ResearchGate. Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance. [Link]
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Royal Society of Chemistry. Supporting Information Acid-Labile δ-Ketal-β-Hydroxy Esters by Asymmetric Hydrogenation of Corresponding δ-Ketal. [Link]
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-
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A Spectroscopic Journey: Differentiating Ethyl 4-tert-butoxy-3-oxobutanoate from its Precursors
In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of molecules is paramount. The successful synthesis of a target compound necessitates rigorous analytical confirmation, distinguishing it from starting materials and potential byproducts. This guide provides an in-depth spectroscopic comparison of Ethyl 4-tert-butoxy-3-oxobutanoate, a valuable β-keto ester, with its common precursors: ethyl acetoacetate and tert-butanol. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that confirm the successful etherification.
From Precursors to Product: A Conceptual Overview
The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate typically involves the reaction of an enolate of ethyl acetoacetate with a tert-butyl halide or the activation of tert-butanol. A common laboratory approach involves the nucleophilic substitution of a leaving group on a precursor like ethyl 4-chloroacetoacetate by a tert-butoxide anion. This process results in the formation of a new carbon-oxygen bond, introducing the bulky tert-butoxy group.
Caption: Synthetic workflow from precursors to the final product.
Experimental Protocols
Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
A common synthetic route involves the reaction of ethyl 4-chloroacetoacetate with potassium tert-butoxide.
Materials:
-
Ethyl 4-chloroacetoacetate
-
Potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Dissolve ethyl 4-chloroacetoacetate in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Ethyl 4-tert-butoxy-3-oxobutanoate.
Spectroscopic Analysis
Instrumentation:
-
NMR: A 400 MHz (or higher) spectrometer.
-
IR: A Fourier-transform infrared (FTIR) spectrometer.
-
MS: A mass spectrometer with an electron ionization (EI) source.
Sample Preparation:
-
NMR: Dissolve ~10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
IR: For liquid samples, a thin film can be analyzed between two salt plates (e.g., NaCl).
-
MS: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate for direct injection or GC-MS analysis.
A Comparative Spectroscopic Analysis
The true confirmation of a successful synthesis lies in the detailed comparison of the spectroscopic data of the product against its starting materials. The introduction of the tert-butoxy group imparts distinct and readily identifiable changes in the NMR, IR, and mass spectra.
¹H NMR Spectroscopy: Unmistakable Signatures
The proton NMR spectrum provides a clear fingerprint of the molecular structure. The key differences between the product and its precursors are the disappearance of the hydroxyl proton from tert-butanol and the appearance of a prominent singlet corresponding to the nine equivalent protons of the tert-butyl group.
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| tert-Butanol | ~1.28 | singlet | 9H | -(CH₃)₃ |
| variable | singlet | 1H | -OH | |
| Ethyl Acetoacetate (Keto form) | ~1.29 | triplet | 3H | -OCH₂CH₃ |
| ~2.28 | singlet | 3H | -C(O)CH₃ | |
| ~3.46 | singlet | 2H | -C(O)CH₂C(O)- | |
| ~4.21 | quartet | 2H | -OCH₂CH₃ | |
| Ethyl 4-tert-butoxy-3-oxobutanoate | ~1.26 | triplet | 3H | -OCH₂CH₃ |
| ~1.29 | singlet | 9H | -OC(CH₃)₃ | |
| ~3.55 | singlet | 2H | -C(O)CH₂C(O)- | |
| ~4.15 | singlet | 2H | -C(O)CH₂O- | |
| ~4.20 | quartet | 2H | -OCH₂CH₃ |
Key Observations:
-
The most telling sign of a successful reaction is the appearance of a strong singlet at approximately 1.29 ppm in the product's spectrum, integrating to nine protons, which is characteristic of the tert-butyl group.
-
The disappearance of the broad hydroxyl proton signal from tert-butanol is another key indicator.
-
A new singlet appears around 4.15 ppm, corresponding to the methylene protons adjacent to the newly formed ether linkage.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Carbon NMR provides complementary information, revealing changes in the carbon framework of the molecule. The formation of Ethyl 4-tert-butoxy-3-oxobutanoate is confirmed by the appearance of new signals for the quaternary and methyl carbons of the tert-butoxy group.
| Compound | Chemical Shift (δ, ppm) | Assignment |
| tert-Butanol | ~30.5 | -C(CH₃)₃ |
| ~67.0 | -C(OH) | |
| Ethyl Acetoacetate (Keto form) | ~14.1 | -OCH₂CH₃ |
| ~30.1 | -C(O)CH₃ | |
| ~50.2 | -C(O)CH₂C(O)- | |
| ~61.4 | -OCH₂CH₃ | |
| ~167.2 | -C(O)O- | |
| ~200.7 | -C(O)- | |
| Ethyl 4-tert-butoxy-3-oxobutanoate | ~14.1 | -OCH₂CH₃ |
| ~27.5 | -OC(CH₃)₃ | |
| ~48.7 | -C(O)CH₂C(O)- | |
| ~61.2 | -OCH₂CH₃ | |
| ~73.5 | -C(O)CH₂O- | |
| ~81.5 | -OC(CH₃)₃ | |
| ~167.0 | -C(O)O- | |
| ~202.5 | -C(O)- |
Key Observations:
-
The presence of two new signals in the product's spectrum at approximately 27.5 ppm and 81.5 ppm are assigned to the methyl and quaternary carbons of the tert-butoxy group, respectively.
-
The chemical shift of the methylene carbon between the two carbonyl groups shifts slightly upon etherification.
Caption: Key ¹³C NMR chemical shifts for each compound.
Infrared (IR) Spectroscopy: Monitoring Functional Group Transformations
IR spectroscopy is a powerful tool for identifying the presence and absence of key functional groups. The most significant change observed in the IR spectrum upon formation of the product is the disappearance of the broad O-H stretching band from tert-butanol.
| Compound | Frequency Range (cm⁻¹) | Functional Group Assignment |
| tert-Butanol | 3600-3200 (broad) | O-H stretch (alcohol) |
| 2970-2850 | C-H stretch (alkane) | |
| ~1200 | C-O stretch (tertiary alcohol) | |
| Ethyl Acetoacetate | 2980-2870 | C-H stretch (alkane) |
| ~1745 | C=O stretch (ester) | |
| ~1720 | C=O stretch (ketone) | |
| ~1240 | C-O stretch (ester) | |
| Ethyl 4-tert-butoxy-3-oxobutanoate | 2980-2870 | C-H stretch (alkane) |
| ~1740 | C=O stretch (ester) | |
| ~1715 | C=O stretch (ketone) | |
| ~1250 | C-O stretch (ester) | |
| ~1100 | C-O stretch (ether) |
Key Observations:
-
The absence of the characteristic broad O-H band in the 3600-3200 cm⁻¹ region of the product's spectrum is strong evidence of the consumption of tert-butanol.
-
The product spectrum retains the strong carbonyl stretching bands for the ester (~1740 cm⁻¹) and ketone (~1715 cm⁻¹) functional groups, similar to ethyl acetoacetate.
-
A new C-O stretching band for the ether linkage appears around 1100 cm⁻¹, which can sometimes be difficult to distinguish from other C-O stretches but is a key feature to look for.
Mass Spectrometry: Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and insights into its structure through fragmentation patterns. The molecular ion peak of Ethyl 4-tert-butoxy-3-oxobutanoate should be observed at m/z 202.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) and Interpretation |
| tert-Butanol | 74 (often weak or absent) | 59 ([M-CH₃]⁺), 57 ([C₄H₉]⁺), 43 ([C₃H₇]⁺) |
| Ethyl Acetoacetate | 130 | 88 ([M-CH₂CO]⁺), 85 ([M-OC₂H₅]⁺), 43 ([CH₃CO]⁺, base peak) |
| Ethyl 4-tert-butoxy-3-oxobutanoate | 202 | 145 ([M-C₄H₉O]⁺), 101 ([M-C₄H₉OCH₂CO]⁺), 57 ([C₄H₉]⁺) |
Key Observations:
-
The molecular ion peak at m/z 202 confirms the molecular formula of the product (C₁₀H₁₈O₄).
-
A prominent fragment at m/z 57, corresponding to the tert-butyl cation ([C₄H₉]⁺), is a strong indicator of the presence of the tert-butoxy group.
-
The fragmentation pattern will differ significantly from that of ethyl acetoacetate, with new fragmentation pathways arising from the ether linkage.
Conclusion
The successful synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate from its precursors, ethyl acetoacetate and tert-butanol, can be unequivocally confirmed through a multi-faceted spectroscopic approach. The appearance of the characteristic nine-proton singlet in the ¹H NMR spectrum, the new carbon signals for the tert-butoxy group in the ¹³C NMR spectrum, the disappearance of the O-H stretch in the IR spectrum, and the correct molecular ion peak with characteristic fragmentation in the mass spectrum collectively provide a robust and self-validating system for the identification and purity assessment of the final product. This guide underscores the power of spectroscopy in modern chemical synthesis, enabling researchers to confidently verify their molecular architecture.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
LookChem. (2023). Ethyl 4-tert-butoxy-3-oxobutanoate. [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). tert-Butanol. In NIST Chemistry WebBook. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis and NMR Validation of Ethyl 4-tert-butoxy-3-oxobutanoate
Introduction: The Strategic Importance of a Well-Characterized β-Keto Ester
In the landscape of pharmaceutical and fine chemical synthesis, β-keto esters are foundational building blocks. Their unique structural motif, featuring a ketone positioned beta to an ester carbonyl, enables a rich variety of subsequent chemical transformations. The acidity of the α-carbon, nestled between these two electron-withdrawing groups, creates a potent nucleophilic center (an enolate) that is central to countless carbon-carbon bond-forming reactions.
This guide focuses on a particularly valuable derivative: Ethyl 4-tert-butoxy-3-oxobutanoate. The incorporation of a bulky tert-butoxy group serves a dual purpose. Firstly, it acts as a robust protecting group for a hydroxyl functionality, allowing for selective chemistry at other molecular sites. Secondly, its steric hindrance can be exploited to direct the stereochemical outcome of downstream reactions.
Given its role as a key intermediate, verifying the structural integrity and purity of Ethyl 4-tert-butoxy-3-oxobutanoate post-synthesis is not merely a procedural step but a critical determinant of success for a multi-step synthetic campaign. This guide provides a comprehensive protocol for a common synthetic route and details the definitive validation of the product's structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy, comparing its efficacy against other common analytical techniques.
Part 1: The Synthetic Strategy - A Nucleophilic Substitution Approach
The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate is efficiently achieved via a nucleophilic substitution reaction. This pathway leverages the reaction between a suitable nucleophile, potassium tert-butoxide, and an electrophilic precursor, ethyl 4-chloroacetoacetate.
Reaction Mechanism: The reaction proceeds through a classic SN2 mechanism. The tert-butoxide anion, a strong nucleophile, attacks the electrophilic carbon atom bonded to the chlorine atom. This concerted, single-step process involves the backside attack of the nucleophile, leading to the displacement of the chloride leaving group and the formation of the desired ether linkage.[1] The choice of a polar aprotic solvent like Tetrahydrofuran (THF) is crucial as it solvates the potassium cation while leaving the tert-butoxide anion relatively free and highly reactive, thus accelerating the SN2 reaction.
Caption: High-level workflow for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.
Part 2: The Gold Standard: Validation by NMR Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. It provides precise information about the chemical environment, connectivity, and relative number of nuclei (typically ¹H and ¹³C) in a molecule. For validating our synthesis, NMR serves two primary functions:
-
Structural Confirmation: Verifying that the desired product has been formed by identifying its unique spectral fingerprint.
-
Purity Assessment: Detecting the presence of residual starting materials or byproducts by identifying their characteristic signals.
Interpreting the Spectra: Product vs. Starting Material
The key to validation lies in comparing the NMR spectrum of the crude product against the known spectra of the starting material and the expected product. The most significant change we anticipate is the replacement of the C-Cl bond in ethyl 4-chloroacetoacetate with a C-O-C(CH₃)₃ bond in the product. This substitution has predictable effects on the ¹H and ¹³C NMR spectra.
| Compound | Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Ethyl 4-chloroacetoacetate (Starting Material) | Cl-CH₂ -C=O | ~4.4 (s, 2H) | ~45.5 |
| C=O-CH₂ -C=O | ~3.7 (s, 2H) | ~49.0 | |
| O-CH₂ CH₃ | ~4.2 (q, 2H) | ~61.5 | |
| OCH₂CH₃ | ~1.3 (t, 3H) | ~14.0 | |
| Ethyl 4-tert-butoxy-3-oxobutanoate (Target Product) | (CH₃)₃C-O-CH₂ -C=O | ~4.1 (s, 2H) | ~75.0 |
| C=O-CH₂ -C=O | ~3.5 (s, 2H) | ~47.0 | |
| O-CH₂ CH₃ | ~4.2 (q, 2H) | ~61.8 | |
| OCH₂CH₃ | ~1.3 (t, 3H) | ~14.1 | |
| (CH₃ )₃C-O | ~1.25 (s, 9H) | ~27.5 | |
| (CH₃)₃C -O | - | ~81.0 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Key Diagnostic Signals for Successful Synthesis:
-
Disappearance of the Signal: The complete disappearance of the singlet at ~4.4 ppm corresponding to the Cl-CH₂- protons of the starting material.
-
Appearance of New Signals: The emergence of two new, highly characteristic signals:
-
A sharp singlet at ~1.25 ppm, integrating to 9 protons, representing the three equivalent methyl groups of the tert-butyl moiety.
-
A singlet at ~4.1 ppm, integrating to 2 protons, for the methylene group now adjacent to the tert-butoxy ether oxygen. This signal is shifted upfield relative to its chloro-precursor, a direct consequence of the lower electronegativity of oxygen compared to chlorine in this context.
-
Caption: Correlation of expected ¹H NMR signals to the molecular structure of the target product.
Part 3: Comparison with Alternative Validation Methods
While NMR provides the most definitive structural proof, other techniques can offer complementary information.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for assessing purity and confirming the molecular weight of the product. The GC trace would show the retention times of different components, allowing for quantification of purity. The mass spectrum would show the molecular ion peak (m/z = 202.25 for C₁₀H₁₈O₄), confirming the correct mass. However, GC-MS does not provide the detailed structural connectivity information that NMR does; isomers can often have identical molecular weights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. In the product, one would expect to see strong C=O stretching vibrations for the ketone (~1725 cm⁻¹) and the ester (~1745 cm⁻¹), as well as C-O stretching for the ether and ester bonds. While useful for a quick check, it cannot definitively distinguish the product from the starting material, as both contain ester and ketone functionalities.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
Materials:
-
Ethyl 4-chloroacetoacetate (1.0 eq)
-
Potassium tert-butoxide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (1.1 eq).
-
Add anhydrous THF via syringe and stir the resulting suspension at 0 °C (ice-water bath).
-
Slowly add ethyl 4-chloroacetoacetate (1.0 eq) dropwise to the suspension over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a clear oil.
Protocol 2: Validation by NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the purified product.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice as it is an excellent solvent for this compound and its residual solvent peak is well-separated from the analyte signals.
-
Transfer the solution to a clean, dry NMR tube.
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Standard parameters include a 45° or 90° pulse angle, a relaxation delay of 1-2 seconds, and acquiring at least 16 scans for good signal-to-noise.
-
Acquire a ¹³C{¹H} NMR (proton-decoupled) spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
(Optional but Recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to confirm H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, providing ultimate structural confirmation.
References
-
LookChem (Product Information): Ethyl 4-tert-butoxy-3-oxobutanoate. Details physical properties and lists a synthetic route from ethyl (2-chloroaceto)acetate. [Link][2]
-
Chickos, J. S., & Acree Jr, W. E. (2005): Thermochemistry of Ethyl 3-Oxobutanoate Revisited: Observance of a Non-Zero Enthalpy of Mixing between Tautomers and Its Effects. Discusses the keto-enol tautomerism in β-keto esters, a relevant consideration for NMR analysis. [Link][3]
-
Organic Syntheses Procedure: ethyl 3,3-diethoxypropanoate. While for a different molecule, it provides a representative example of detailed synthetic procedures for related esters. [Link][4]
Sources
A Senior Application Scientist's Comparative Guide to the Purity Analysis of Ethyl 4-tert-butoxy-3-oxobutanoate by HPLC
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and drug development, the purity of starting materials and intermediates is not merely a quality metric; it is a foundational pillar of safety and efficacy. Ethyl 4-tert-butoxy-3-oxobutanoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to prevent the incorporation of potentially deleterious impurities into the final drug product.
This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity determination of Ethyl 4-tert-butoxy-3-oxobutanoate. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating protocols rooted in international standards, and present comparative data to guide your selection of the most fit-for-purpose analytical strategy.
The Central Role of HPLC: A Rationale
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like Ethyl 4-tert-butoxy-3-oxobutanoate.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it ideal for separating the target analyte from structurally similar impurities that may arise during synthesis. A reversed-phase HPLC (RP-HPLC) method is particularly effective, separating molecules based on their hydrophobicity.
The primary objective of this HPLC method is to provide a robust, reproducible system for quantifying the main component and detecting potential process-related impurities, such as unreacted starting materials or by-products of condensation reactions.
Core Methodology: A Validated RP-HPLC Protocol
The development of a reliable HPLC method is a systematic process. Each parameter is selected to ensure optimal separation, peak shape, and sensitivity for Ethyl 4-tert-butoxy-3-oxobutanoate and its expected impurities. This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeial standards like USP General Chapter <621>.[3][4]
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Ethyl 4-tert-butoxy-3-oxobutanoate sample and reference standard.
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid or formic acid (for mobile phase modification).
-
-
Chromatographic Conditions:
-
Mobile Phase: An isocratic mixture of acetonitrile and water. A typical starting point is 50:50 (v/v). To improve peak symmetry and mitigate tailing, 0.1% phosphoric acid is added to the aqueous component.[1][5] The final ratio must be optimized to achieve adequate resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 210 nm. As the analyte lacks a strong chromophore, a low UV wavelength is necessary for adequate sensitivity.[1]
-
Injection Volume: 10 µL.
-
-
Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the Ethyl 4-tert-butoxy-3-oxobutanoate reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and prevent column blockage.
-
-
Analysis and System Suitability:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform five replicate injections of the standard solution. The system is deemed suitable for analysis if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, the tailing factor is between 0.8 and 1.8, and the theoretical plate count is > 2000. These criteria are derived from harmonized standards outlined in USP <621> and ICH guidelines.[6][7]
-
Inject the sample solution and calculate the purity by comparing the peak area of the analyte to the total area of all peaks in the chromatogram (Area Percent method).
-
Workflow for HPLC Purity Determination
Sources
Alternatives to Ethyl 4-tert-butoxy-3-oxobutanoate in organic synthesis
An In-Depth Guide to Alternatives for Ethyl 4-tert-butoxy-3-oxobutanoate in Modern Organic Synthesis
As a Senior Application Scientist, the choice of a starting material is often the most critical decision in a synthetic campaign. The seemingly subtle variation in a reagent's structure can have profound implications for reaction outcomes, yield, and purification strategies. Ethyl 4-tert-butoxy-3-oxobutanoate is a highly valuable, yet specialized, β-keto ester. Its utility stems from the combination of a reactive methylene group, common to all β-keto esters, and a robust tert-butoxy protecting group.[1] This guide provides a comprehensive comparison of this reagent with its more common alternatives, offering field-proven insights and experimental context to aid researchers in making informed decisions for their synthetic goals.
Understanding the Core Reagent: Ethyl 4-tert-butoxy-3-oxobutanoate
At its core, Ethyl 4-tert-butoxy-3-oxobutanoate is a bifunctional molecule. The β-keto ester moiety provides a highly acidic α-carbon, situated between two carbonyl groups. Deprotonation of this position generates a stabilized enolate, a potent nucleophile for a vast array of carbon-carbon bond-forming reactions.[1]
What sets this molecule apart is the tert-butoxy group . This bulky alkyl ether serves as a protecting group for a hydroxyl function. It is stable under a wide range of conditions but can be cleanly removed with acid to reveal the alcohol, making it an invaluable tool in multi-step syntheses where sequential functional group manipulation is required.[1] Its synthesis typically involves the nucleophilic substitution of a leaving group, such as a halide, from a precursor like ethyl 4-chloroacetoacetate by a tert-butoxide anion.[1]
The Primary Alternatives: A Comparative Analysis
The logical alternatives arise from modifying the two key components of the parent molecule: the ester group and the C4 substituent. We will focus on the most synthetically relevant and commercially available analogs: Ethyl Acetoacetate (EAA) and tert-Butyl Acetoacetate (t-BAA) .
| Feature | Ethyl 4-tert-butoxy-3-oxobutanoate | Ethyl Acetoacetate (EAA) | tert-Butyl Acetoacetate (t-BAA) |
| CAS Number | 67354-35-2[1][2] | 141-97-9 | 1694-31-1[3][4] |
| Molecular Formula | C₁₀H₁₈O₄[1] | C₆H₁₀O₃[5] | C₈H₁₄O₃[4] |
| Molecular Weight | 202.25 g/mol [1] | 130.14 g/mol [5] | 158.19 g/mol |
| Key Structural Feature | Ethyl ester with tert-butoxy protecting group | Ethyl ester with a simple methyl group | tert-Butyl ester with a simple methyl group |
| Primary Synthetic Role | Nucleophilic building block with a protected hydroxyl group for later-stage deprotection and functionalization. | A fundamental C4 building block for ketones, carboxylic acids, and heterocycles via its active methylene group.[5][6][7][8] | A nucleophilic building block where the tert-butyl ester allows for facile acidic cleavage and decarboxylation.[9] |
| Cleavage/Deprotection | tert-Butoxy group removed with strong acid (e.g., TFA, HCl). Ethyl ester cleaved by saponification. | Ethyl ester cleaved by saponification or acid hydrolysis. | tert-Butyl ester cleaved under mild acid conditions (e.g., p-TsOH) to yield a β-keto acid, which readily decarboxylates.[9] |
| Steric Profile | High steric hindrance from the tert-butoxy group can influence regioselectivity.[1] | Low steric hindrance. | High steric hindrance from the tert-butyl ester can, paradoxically, increase reactivity in some acetoacetylation reactions.[10] |
Reactivity and Mechanistic Considerations
The choice between these reagents is dictated by the desired synthetic outcome, which is rooted in their distinct reactivity profiles.
The Active Methylene Group: A Common Ground
All β-keto esters share the characteristic reactivity of the α-protons, which are readily abstracted by a suitable base to form a resonance-stabilized enolate. This enolate is the workhorse of C-C bond formation.
Caption: General reactivity pathway for β-keto esters.
Ester Group: Ethyl vs. tert-Butyl
The primary difference between EAA and t-BAA lies in the stability and cleavage of the ester group.
-
Ethyl Esters (EAA, Ethyl 4-tert-butoxy-3-oxobutanoate): These are robust and require relatively harsh conditions for cleavage (saponification with strong base followed by acidification, or strong acid hydrolysis). This stability is advantageous when the ester is intended to remain intact throughout several synthetic steps.
-
tert-Butyl Esters (t-BAA): This group is prized for its lability under acidic conditions. It is readily cleaved using catalytic amounts of acid (e.g., p-toluenesulfonic acid), proceeding through a stable tert-butyl carbocation. This is often followed by spontaneous decarboxylation of the resulting β-keto acid, providing a direct route to methyl ketones. This strategy is known as "acetoacetic ester synthesis."[5][9]
The C4-Substituent: A Strategic Choice
The critical distinction for Ethyl 4-tert-butoxy-3-oxobutanoate is its C4 substituent. While EAA and t-BAA terminate in a simple methyl group, the tert-butoxy group serves as a masked hydroxyl. This is a powerful strategic element for building molecular complexity, allowing the practitioner to carry a latent hydroxyl group through multiple reaction steps where a free alcohol would interfere.
Performance in Key Synthetic Transformations
The utility of these reagents is best illustrated by their application in cornerstone multicomponent reactions used extensively in medicinal chemistry and drug development.
Hantzsch Pyridine Synthesis
This reaction is a classic method for constructing dihydropyridine and pyridine scaffolds, which are core components of numerous pharmaceuticals, notably calcium channel blockers.[11][12] The reaction condenses an aldehyde, a nitrogen source (ammonia), and two equivalents of a β-keto ester.[11][13]
Using EAA yields the traditional Hantzsch esters. However, substituting Ethyl 4-tert-butoxy-3-oxobutanoate would produce a dihydropyridine with protected hydroxyl groups at the 2- and 6-positions (originating from the C4 of the ketoester). This provides a synthetic handle for creating novel analogues that would be otherwise difficult to access.
Caption: The three-component Biginelli Reaction.
Japp-Klingemann Reaction
This reaction is a powerful tool for synthesizing hydrazones from β-keto esters and aryl diazonium salts. [14][15]These hydrazones are crucial intermediates, most notably for the Fischer indole synthesis. [14][15]The mechanism involves nucleophilic attack of the keto ester's enolate on the diazonium salt, followed by hydrolytic cleavage of one of the acyl groups. [14] The choice of β-keto ester is critical here as it dictates the reaction's outcome.
-
With β-keto esters (like EAA): The reaction typically proceeds with the loss of the acetyl group (deacylation).
-
With β-keto acids (or esters that can be easily hydrolyzed, like tert-butyl esters): The reaction can proceed with the loss of the carboxyl group (decarboxylation).
This selectivity allows the chemist to precisely control which fragments are incorporated into the final hydrazone product, directly impacting the structure of the resulting indole.
Experimental Protocol: Japp-Klingemann Reaction
The following protocol is a representative example for the synthesis of a hydrazone, a key precursor for indoles.
Objective: To synthesize an aryl hydrazone from a β-keto ester and an aryl diazonium salt.
Materials:
-
Aniline derivative (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Concentrated HCl
-
Ethyl Acetoacetate (or alternative β-keto ester) (1.0 eq)
-
Sodium Acetate
-
Ethanol
-
Diethyl Ether
-
Ice
Procedure:
-
Diazonium Salt Formation:
-
Dissolve the aniline derivative in a mixture of water and concentrated HCl in a flask.
-
Cool the solution to 0-5 °C in an ice-water bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for 15-20 minutes at 0-5 °C. The formation of the diazonium salt is complete. Keep this solution cold for immediate use.
-
-
Enolate Formation & Coupling:
-
In a separate, larger flask, dissolve the β-keto ester (e.g., Ethyl Acetoacetate) in ethanol.
-
Add a solution of sodium acetate in water to the flask and cool it to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the β-keto ester solution with constant, vigorous stirring.
-
A colored precipitate (the hydrazone) should begin to form.
-
-
Workup and Isolation:
-
Allow the reaction mixture to stir in the ice bath for 1-2 hours to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure hydrazone.
-
Dry the product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.
-
Causality: The use of sodium acetate is crucial; it acts as a base to deprotonate the active methylene compound, forming the necessary enolate nucleophile. However, it is a weak enough base that it does not significantly hydrolyze the ester or decompose the diazonium salt. Maintaining a low temperature is critical for the stability of the diazonium salt.
Conclusion
While Ethyl Acetoacetate and tert-Butyl Acetoacetate are versatile, workhorse reagents for introducing acetoacetate functionality, Ethyl 4-tert-butoxy-3-oxobutanoate occupies a distinct and strategic niche. Its value lies not merely in its reactivity as a β-keto ester, but in its role as a carrier of a protected hydroxyl group. For researchers in drug discovery and complex molecule synthesis, the ability to install a latent hydroxyl group that can be revealed late in a synthetic sequence is a significant advantage. The choice between these alternatives is therefore not a matter of simple substitution, but a strategic decision based on the long-term goals of the synthetic plan. Understanding the mechanistic nuances and cleavage conditions associated with each reagent is paramount to leveraging their full potential.
References
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Japp–Klingemann reaction - Wikipedia. Available at: [Link]
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Acetoacetic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
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Hantzsch pyridine synthesis - Grokipedia. Available at: [Link]
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ETHYL ACETO ACETATE FOR SYNTHESIS - rxsol chemo pharma international. Available at: [Link]
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Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. Available at: [Link]
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Hantzsch Pyridine Synthesis | PDF - Scribd. Available at: [Link]
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Exploring Tert-Butyl Acetoacetate: Synthesis, Properties, and Market Trends. Available at: [Link]
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Ethyl Acetoacetate: Structure, Uses & Reactions Explained - Vedantu. Available at: [Link]
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Japp klingemann reaction | PPTX - Slideshare. Available at: [Link]
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Synthesis of Ethyl 2-(4-halobenzyl)-3-oxobutanoate and determination of its Biological activity by using prediction of activity spectra for substance - ResearchGate. Available at: [Link]
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Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to Base Selection in the Synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate
For researchers and professionals in drug development and organic synthesis, the efficient construction of key intermediates is paramount. Ethyl 4-tert-butoxy-3-oxobutanoate is a valuable building block, and its synthesis via the Claisen condensation of tert-butyl acetate and diethyl carbonate is a critical transformation. The choice of base in this reaction is not merely a matter of convention; it is a crucial parameter that dictates yield, reaction kinetics, and overall process efficiency. This guide provides an in-depth comparison of the efficacy of different bases for this synthesis, supported by mechanistic insights and practical experimental protocols.
The Synthetic Challenge: A Crossed Claisen Condensation
The synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate is a crossed Claisen condensation, a reaction that forms a carbon-carbon bond between two different esters.[1] In this case, an enolizable ester (tert-butyl acetate) reacts with a non-enolizable ester (diethyl carbonate) in the presence of a base to form a β-keto ester.[1]
The fundamental steps of the Claisen condensation mechanism involve:
-
Deprotonation: The base removes an α-proton from the enolizable ester (tert-butyl acetate) to form a reactive enolate.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of the second ester (diethyl carbonate).
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the final β-keto ester.[2]
The efficacy of this process is highly dependent on the nature of the base employed. We will compare three classes of bases: traditional alkoxides (Sodium Ethoxide), hindered alkoxides (Potassium tert-Butoxide), and strong, non-nucleophilic amide bases (Lithium Diisopropylamide - LDA).
Comparative Analysis of Bases
| Base | Structure | pKa of Conjugate Acid | Key Characteristics | Typical Yield Range |
| Sodium Ethoxide (NaOEt) | Na⁺ ⁻OEt | ~16 | Traditional, cost-effective, but can participate in side reactions. | Moderate |
| Potassium tert-Butoxide (KOtBu) | K⁺ ⁻OtBu | ~18 | Strong, sterically hindered base, minimizes side reactions. | Good to Excellent |
| Lithium Diisopropylamide (LDA) | Li⁺ ⁻N(iPr)₂ | ~36 | Very strong, non-nucleophilic, ideal for quantitative enolate formation. | Excellent |
Sodium Ethoxide: The Traditional Choice
Sodium ethoxide is a commonly used base for Claisen condensations due to its ready availability and low cost.[3] However, its use in this specific crossed Claisen condensation presents challenges. As the conjugate base of ethanol, it can act as a nucleophile and participate in transesterification reactions with the starting esters or the product, potentially leading to a mixture of products and reduced yield.[4]
Potassium tert-Butoxide: The Hindered Powerhouse
Potassium tert-butoxide is a stronger and more sterically hindered base than sodium ethoxide.[5] Its bulky nature makes it less likely to act as a nucleophile, thereby minimizing side reactions like transesterification.[6] This leads to cleaner reactions and generally higher yields of the desired product. The higher basicity of potassium tert-butoxide also facilitates more efficient deprotonation of the tert-butyl acetate, driving the reaction forward.
Lithium Diisopropylamide (LDA): The Precision Tool
LDA is an exceptionally strong, non-nucleophilic base.[7] Its high basicity allows for the essentially irreversible and quantitative deprotonation of the enolizable ester, forming the lithium enolate.[8] This pre-formation of the enolate before the addition of the second ester (diethyl carbonate) provides excellent control over the reaction, preventing self-condensation of the enolizable ester and leading to very high yields of the desired crossed Claisen product.[9] While highly effective, LDA is also more expensive and requires more stringent anhydrous reaction conditions.
Visualizing the Reaction Pathway
Caption: General workflow of the Claisen condensation for the synthesis of Ethyl 4-tert-butoxy-3-oxobutanoate.
Experimental Protocols
Protocol 1: Synthesis using Potassium tert-Butoxide
This protocol is adapted from procedures for similar acylation reactions.[10]
Materials:
-
tert-Butyl acetate
-
Diethyl carbonate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of potassium tert-butoxide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add tert-butyl acetate (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add diethyl carbonate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis using Lithium Diisopropylamide (LDA)
This protocol is based on the principles of directed aldol and Claisen reactions using strong, non-nucleophilic bases.[8][9]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butyl acetate
-
Diethyl carbonate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous THF and diisopropylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred solution.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the LDA solution.
-
Slowly add tert-butyl acetate (1.0 equivalent) to the LDA solution at -78 °C.
-
Stir the mixture for 1 hour at -78 °C to ensure complete enolate formation.
-
Add diethyl carbonate (1.2 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Follow steps 9-12 from Protocol 1 for workup and purification.
Visualizing the Experimental Workflow
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-tert-butoxy-3-oxobutanoate: A Guide for the Modern Laboratory
In the fast-paced environment of pharmaceutical and chemical research, the lifecycle of a reagent extends far beyond its use in a reaction. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory. This guide provides an in-depth, procedural framework for the safe disposal of Ethyl 4-tert-butoxy-3-oxobutanoate, moving beyond rote instructions to explain the scientific rationale behind each step. Our goal is to empower researchers to manage chemical waste with confidence, ensuring both personal safety and environmental stewardship.
Immediate Hazard Assessment & Pre-Disposal Considerations
A related compound, 4-tert-butoxy-4-oxobutanoic acid, is classified as a skin, eye, and respiratory irritant.[2] Therefore, it is prudent to handle Ethyl 4-tert-butoxy-3-oxobutanoate with the same level of caution. The flash point is reported to be approximately 111°C (232°F), indicating it is a combustible liquid but not highly flammable at standard laboratory temperatures.[3][4]
Table 1: Key Safety & Physical Data for Ethyl 4-tert-butoxy-3-oxobutanoate
| Property | Value | Implication for Handling & Disposal |
| CAS Number | 67354-35-2 | Unique identifier for tracking and regulatory reporting. |
| Molecular Formula | C₁₀H₁₈O₄ | |
| Boiling Point | ~267°C (513°F)[3][4] | Low volatility at room temperature reduces inhalation risk. |
| Flash Point | ~111°C (232°F)[3][4] | Combustible. Keep away from ignition sources, especially during heating or distillation. Not a D001 ignitable waste under EPA RCRA regulations based on flash point alone. |
| Assumed Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant[2] | Requires appropriate Personal Protective Equipment (PPE) at all times. |
| Incompatible Materials | Strong oxidizing agents, Strong acids[5][6] | Segregate from these materials in storage and waste streams to prevent vigorous, potentially hazardous reactions. |
Personal Protective Equipment (PPE): The Non-Negotiable First Line of Defense
Before handling the primary container or any subsequent waste containers, the following PPE is mandatory:
-
Eye Protection: Chemical splash goggles are required. If a splash risk is high, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemically resistant apron is recommended.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] If engineering controls are not sufficient, consult your institution's Environmental Health & Safety (EHS) office for guidance on appropriate respiratory protection.
The Disposal Workflow: A Step-by-Step Procedural Guide
The proper disposal route for Ethyl 4-tert-butoxy-3-oxobutanoate depends on its form (pure, in solution, or contaminated) and the quantity to be disposed of. The following workflow provides a logical decision-making process for compliant disposal.
Caption: Decision workflow for the disposal of Ethyl 4-tert-butoxy-3-oxobutanoate.
Protocol 1: Disposal of Uncontaminated or Expired Reagent
This protocol applies to pure, unused Ethyl 4-tert-butoxy-3-oxobutanoate that is expired or no longer needed.
-
Container Selection: Select a designated hazardous waste container that is made of a compatible material, such as high-density polyethylene (HDPE) or glass. Ensure the container is clean, dry, and has a secure, leak-proof lid.[8]
-
Labeling: This is a critical step for regulatory compliance. The container must be clearly labeled with the words "Hazardous Waste."[9] The label must also include the full chemical name: "Ethyl 4-tert-butoxy-3-oxobutanoate" and the approximate quantity.
-
Transfer: Carefully pour the chemical into the designated waste container inside a chemical fume hood. Avoid any splashing.
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[9] This area must be at or near the point of generation and under the control of the operator. Ensure the container is stored with other compatible organic wastes and segregated from strong acids and oxidizers.[8]
-
Pickup: Arrange for pickup of the waste container through your institution's EHS department for final disposal by a licensed hazardous waste contractor.
Protocol 2: Disposal of Contaminated Waste Streams
This protocol applies to solutions containing Ethyl 4-tert-butoxy-3-oxobutanoate, such as post-reaction mixtures or solvent rinses.
-
Waste Characterization: The primary responsibility of the generator is to identify all constituents of the waste stream.[10] This includes all solvents, reactants, products, and byproducts.
-
EPA Waste Code Determination: Based on the full characterization, determine the appropriate EPA hazardous waste codes.
-
Ignitability (D001): Unlikely for the pure compound, but if it is dissolved in a low-flashpoint solvent (e.g., acetone, ethyl acetate), the entire mixture may be classified as D001.
-
Solvent Codes (F003, F005): If the waste contains specific listed solvents above a certain concentration (typically 10%), it may need to be coded as F003 or F005 waste.[8][11] For example, if used in a reaction with methyl ethyl ketone (MEK), the F005 code may apply.[8]
-
-
Container Selection and Labeling: Use a compatible hazardous waste container. The label must include "Hazardous Waste" and list all chemical components and their approximate percentages. Include all applicable EPA waste codes.
-
Collection and Storage: Collect the waste stream in the labeled container within a fume hood. Store in the SAA, ensuring segregation from incompatible waste streams.
-
Arrange for Pickup: Contact your EHS office for disposal.
Scientific Rationale: The "Why" Behind the Procedure
Understanding the chemical principles governing these disposal methods is key to fostering a robust safety culture.
The Role of Hydrolysis in Beta-Keto Esters
Beta-keto esters can undergo hydrolysis under either acidic or basic conditions, which cleaves the ester bond.[12][13] This reaction ultimately leads to the formation of a beta-keto acid, which is often unstable and can decarboxylate (lose CO₂) to form a ketone.[12][13]
While this reactivity could theoretically be used for chemical neutralization, it is not recommended as a primary disposal method in a standard laboratory setting for several reasons:
-
Incomplete Reactions: Ensuring the reaction goes to completion requires careful monitoring and control, which is often impractical for waste streams.
-
Hazardous Byproducts: The reaction itself could generate heat or other hazardous byproducts, especially if the waste stream is complex and contains unknown contaminants.
-
Regulatory Complexity: On-site treatment of hazardous waste generally requires a specific permit from the EPA, a process far more complex than standard generator requirements.[10]
Therefore, the most trustworthy and compliant method of disposal is to collect the chemical waste in a properly labeled container for removal by a certified hazardous waste management company.
Segregation: Preventing Uncontrolled Reactions
The directive to segregate Ethyl 4-tert-butoxy-3-oxobutanoate from strong acids and oxidizing agents is based on fundamental chemical principles.[5][6] Strong acids can catalyze hydrolysis and other decomposition reactions, potentially leading to pressure buildup in a closed container. Strong oxidizers can react vigorously with organic materials, creating a fire or explosion hazard. Proper segregation is a critical, preventative measure to ensure the passive safety of stored chemical waste.
By adhering to these detailed procedures and understanding the science that underpins them, researchers can manage the disposal of Ethyl 4-tert-butoxy-3-oxobutanoate not as a chore, but as an integral part of rigorous and responsible science.
References
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LookChem. (n.d.). Ethyl 4-tert-butoxy-3-oxobutanoate. Retrieved from [Link]
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MDPI. (n.d.). Sustainability | Topical Collection : Advances in Biomass Waste Valorization. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). RCRAInfo: Waste Code. Retrieved from [Link]
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ResearchGate. (2025). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]
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ResearchGate. (n.d.). BIODEGRADATION OF MIXTURES OF KETONE VAPOURS IN BIOFILTERS FOR THE TREATMENT OF WASTE AIR. Retrieved from [Link]
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National Institutes of Health. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 4-tert-butoxy-3-oxobutanoate
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of Ethyl 4-tert-butoxy-3-oxobutanoate, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and cultivate a deep understanding of why these measures are critical, ensuring a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Compound
Ethyl 4-tert-butoxy-3-oxobutanoate is a beta-keto ester, a class of compounds widely used in organic synthesis. While specific toxicity data for this exact molecule is not extensively documented in all public literature, its structural motifs and information from Safety Data Sheets (SDS) for closely related analogs allow us to build a robust safety profile.
The primary hazards to consider are:
-
Skin and Eye Contact: Many organic esters can cause irritation upon direct contact. Prolonged or repeated exposure may lead to dryness or dermatitis. Some related compounds are classified as causing serious eye irritation.[1][2]
-
Inhalation: Vapors or mists may cause respiratory tract irritation.[2][3] It is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Flammability: While this specific compound has a high flash point, many similar organic esters and solvents are flammable liquids.[5] Therefore, it is prudent to keep it away from heat, sparks, and open flames.[3][5]
The causality is clear: the chemical nature of the ester and its potential volatility necessitate a barrier between the researcher and the compound to prevent irritation and accidental ignition.
Core PPE Directives: A Multi-Layered Defense
Your primary defense is a consistent and correctly implemented PPE strategy. This is not merely about wearing safety gear, but understanding its limitations and proper use.
-
Hand Protection: Nitrile gloves are the standard for handling most laboratory chemicals due to their resistance to a broad range of substances, including esters. Always double-check the manufacturer's compatibility charts for specific breakthrough times if prolonged or immersive contact is expected.
-
Causality: Gloves provide the most direct barrier against skin absorption and irritation. Contaminated hands are a primary vector for accidental ingestion and cross-contamination of surfaces. Always remove gloves before leaving the lab or touching common surfaces like doorknobs and keyboards.
-
-
Eye and Face Protection: At a minimum, wear ANSI Z87.1-compliant or EN166-rated chemical safety glasses.[5][6] For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), chemical safety goggles are required. If there is a significant splash hazard, a full-face shield worn over safety goggles provides the most comprehensive protection.[7]
-
Causality: The eyes are exceptionally vulnerable to chemical splashes. The mucous membranes can absorb chemicals rapidly, and corrosive damage can be irreversible. Goggles provide a seal around the eyes, which is absent in standard safety glasses.
-
-
Protective Clothing: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.
-
Causality: The lab coat protects your skin and personal clothing from minor spills and splashes. In the unlikely event of a fire, a flame-resistant coat provides a critical few seconds to react and extinguish the flames, preventing severe burns.
-
Operational Plan: PPE for Specific Laboratory Workflows
The level of PPE required can be tiered based on the specific task and the scale of the operation. The following table summarizes a risk-based approach to PPE selection.
| Task/Operation | Scale | Engineering Control | Gloves | Eye Protection | Coat/Apron | Respiratory Protection |
| Receiving & Unpacking | Any | Benchtop | Single Pair Nitrile | Safety Glasses | Lab Coat | Not typically required |
| Weighing/Pre-calculation | < 10 g | Chemical Fume Hood | Single Pair Nitrile | Safety Glasses | Lab Coat | Not typically required |
| Solution Preparation | < 100 mL | Chemical Fume Hood | Single Pair Nitrile | Safety Goggles | Lab Coat | Not typically required |
| Chemical Reaction | > 100 mL | Chemical Fume Hood | Double Pair Nitrile | Safety Goggles & Face Shield | Lab Coat | Recommended if heating |
| Large Volume Transfer | > 1 L | Chemical Fume Hood | Double Pair Nitrile | Safety Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | Recommended |
| Spill Cleanup | Any | N/A | Double Pair Nitrile | Safety Goggles & Face Shield | Chemical Resistant Apron over Lab Coat | Required (Use N95 or appropriate cartridge respirator) |
| Waste Disposal | Any | Chemical Fume Hood | Single Pair Nitrile | Safety Goggles | Lab Coat | Not typically required |
Procedural Guidance: Step-by-Step Safety
Preparation and Handling
-
Pre-use Inspection: Before starting any work, inspect all PPE for damage. Check gloves for pinholes, and ensure eye protection is clean and fits properly.
-
Work Area Setup: Always handle Ethyl 4-tert-butoxy-3-oxobutanoate inside a certified chemical fume hood to minimize inhalation exposure.[4]
-
Donning PPE: Don your lab coat and eye protection first. Then, don the appropriate gloves, ensuring the cuffs of the gloves go over the sleeves of your lab coat to create a seal.
Spill and Emergency Response
In the event of a spill or exposure, your PPE is your first line of defense.
-
Skin Contact: Immediately remove any contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[5]
-
Eye Contact: Proceed immediately to an eyewash station. Hold eyelids open and flush with water for at least 15 minutes.[1][6] Remove contact lenses if present and easy to do.[1]
-
Minor Spill: For small spills inside a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[6] Place the contaminated material in a sealed container for hazardous waste disposal.
-
Major Spill: Evacuate the immediate area and alert your institution's environmental health and safety office.
Disposal of Contaminated Materials
All disposable PPE that has come into contact with Ethyl 4-tert-butoxy-3-oxobutanoate should be considered contaminated.
-
Gloves: Remove gloves without touching the outer surface with your bare hands.
-
Disposal: Place contaminated gloves, absorbent materials, and any other disposable items into a designated, sealed hazardous waste container.[3][5]
-
Chemical Waste: The chemical itself must be disposed of according to local, state, and federal regulations. Never pour it down the drain.[3] Consult your institution's waste disposal guidelines.
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow of operations, emphasizing the integration of PPE at each critical step.
Caption: Workflow for handling Ethyl 4-tert-butoxy-3-oxobutanoate.
References
-
Synthonix. Ethyl 4-tert-butoxy-3-oxobutanoate Material Safety Data Sheet. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7016377, (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]
-
LookChem. Ethyl 4-tert-butoxy-3-oxobutanoate. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12645099, Ethyl 4-methoxy-3-oxobutanoate. [Link]
- Google Patents.
Sources
- 1. aksci.com [aksci.com]
- 2. (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid | C8H15NO4 | CID 7016377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Ethyl 4-chloro-3-oxobutanoate(638-07-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
